molecular formula C47H89N2O9P B15574455 18:1 Caproylamine PE

18:1 Caproylamine PE

货号: B15574455
分子量: 857.2 g/mol
InChI 键: OVCGTEBXOCFVEO-OHRCZFALSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

18:1 Caproylamine PE is a useful research compound. Its molecular formula is C47H89N2O9P and its molecular weight is 857.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C47H89N2O9P

分子量

857.2 g/mol

IUPAC 名称

[(2R)-3-[2-(6-aminohexanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C47H89N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-46(51)55-42-44(43-57-59(53,54)56-41-40-49-45(50)36-32-31-35-39-48)58-47(52)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43,48H2,1-2H3,(H,49,50)(H,53,54)/b19-17-,20-18-/t44-/m1/s1

InChI 键

OVCGTEBXOCFVEO-OHRCZFALSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly referred to as 18:1 Caproylamine PE, is a synthetic, amine-functionalized phospholipid. It belongs to the class of headgroup-modified lipids, which are instrumental in various biomedical research applications, particularly in the fields of drug delivery and immunology. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, experimental applications, and its role in relevant biological pathways.

Physicochemical Properties

This compound is characterized by its oleoyl (B10858665) (18:1) fatty acid chains, a phosphoethanolamine headgroup, and a hexanoylamine (caproylamine) moiety attached to the headgroup's primary amine. This structure imparts specific properties that are advantageous for its use in lipid-based formulations.

PropertyValueReference
Full Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)[1]
Synonyms This compound, N-Hexanoyl-DOPE
Molecular Formula C47H89N2O9P[1]
Molecular Weight 857.19 g/mol [1]
CAS Number 110796-31-1[1]
Physical Form Powder[2]
Purity >99%[1]
Storage Temperature -20°C[1]
Stability 1 Year (when stored properly)[1]

Synthesis

The synthesis of this compound involves the N-acylation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) with hexanoyl chloride. This reaction targets the primary amine of the phosphoethanolamine headgroup.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Dissolution: Dissolve DOPE in anhydrous chloroform or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Add a slight molar excess of triethylamine to the solution. This will act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Slowly add a stoichiometric amount of hexanoyl chloride to the reaction mixture at room temperature with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v). The product, this compound, will have a different retention factor (Rf) compared to the starting material, DOPE.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a small amount of water. The organic layer is then washed sequentially with dilute acid (e.g., 0.1 M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute the column with a gradient of chloroform and methanol to separate the desired product from any unreacted starting materials and byproducts.

  • Characterization: Collect the fractions containing the pure product (as determined by TLC) and concentrate them. The final product should be a powder. Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Drug Delivery

The unique structure of this compound makes it a valuable component in drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs).

Role in Liposomal Formulations

Phospholipids are the primary building blocks of liposomes. The incorporation of headgroup-modified lipids like this compound can influence the physicochemical properties of liposomes, including their stability, surface charge, and interaction with biological membranes. While specific quantitative data for liposomes containing solely this compound is not extensively published, the principles of its contribution can be inferred from the behavior of N-acylated PEs. The N-acylation of PE can enhance the stability of liposomal bilayers.

Factors Influenced by this compound in Liposomes:

  • Stability: The additional acyl chain can increase the packing density of the lipid bilayer, potentially leading to more stable liposomes.

  • Drug Encapsulation and Release: The properties of the lipid bilayer, influenced by the presence of this compound, can affect both the encapsulation efficiency of drugs and their subsequent release kinetics. These parameters are highly dependent on the specific drug and the overall lipid composition of the liposome (B1194612).

  • Cellular Interaction: The modified headgroup can alter the interaction of the liposome with cell membranes, potentially influencing cellular uptake.

Role in Immunology: CD1d-Mediated Antigen Presentation

A significant application of this compound is in the study of the CD1d-mediated antigen presentation pathway. CD1d is a non-polymorphic, MHC class I-like molecule that presents lipid antigens to Natural Killer T (NKT) cells, a specialized subset of T lymphocytes that bridge the innate and adaptive immune systems.[2]

Competitive ELISA for CD1d Binding

This compound is used as a competitor lipid in enzyme-linked immunosorbent assays (ELISAs) to determine the binding affinity of other lipids to CD1d molecules. In this assay, a biotinylated lipid (e.g., 18:1 Biotinyl PE) is used as a reporter. The ability of a test lipid to displace the biotinylated lipid from the CD1d binding groove is measured, allowing for the calculation of its binding affinity (Ki).

Quantitative Data: Binding of PE to Human CD1d

Competitor LipidKi (μM) for hCD1d
PE1.46 (0.86–2.47)

Note: This data is for a general phosphoethanolamine (PE) and provides a reference for the binding affinity. The specific Ki for this compound may vary.

Experimental Protocol: Competitive ELISA for CD1d Binding

Materials:

  • Recombinant human CD1d-Ig fusion protein

  • Goat anti-mouse IgG Fc gamma antibody

  • 96-well Nunc MaxiSorp flat-bottom plates

  • 18:1 Biotinyl PE (detector lipid)

  • This compound (or other competitor lipids)

  • Phosphate-buffered saline (PBS)

  • PBST (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., from eBioscience)

  • HRP-labeled Avidin

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat the 96-well plate with goat anti-mouse IgG Fc gamma antibody (10 µg/mL in 0.1 M NaHCO3, pH 9.6) overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with PBST and then block with assay diluent for 1 hour at room temperature.

  • Binding Reaction:

    • Prepare a mixture containing the CD1d-Ig fusion protein (5 µg/mL) and 18:1 Biotinyl PE (2 µg/mL) in PBS.

    • In separate tubes, prepare serial dilutions of the competitor lipid (e.g., this compound).

    • Add the competitor lipid dilutions to the CD1d/Biotinyl PE mixture.

    • Immediately add 100 µL of the final mixture to the wells of the coated and blocked plate.

  • Incubation: Incubate the plate overnight at 37°C to allow for competitive binding.

  • Detection:

    • Wash the plate three times with PBST.

    • Add HRP-labeled Avidin to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with PBST.

    • Add TMB substrate and incubate in the dark until a color develops.

  • Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.

  • Data Analysis: The decrease in signal in the presence of the competitor lipid is used to calculate the IC50, which can then be used to determine the Ki value.

Visualizations

CD1d-Mediated Antigen Presentation Pathway

CD1d_Pathway cluster_NKT NKT Cell ER Endoplasmic Reticulum (CD1d Assembly) Golgi Golgi Apparatus ER->Golgi Trafficking Surface Cell Surface Golgi->Surface Transport Endosome Endosome/Lysosome (Lipid Loading) Endosome->Surface Recycling Surface->Endosome Internalization TCR TCR Surface->TCR Antigen Presentation Activation NKT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines Lipid_Antigen Lipid Antigen (e.g., presented by this compound) Lipid_Antigen->Endosome Uptake

Caption: CD1d-mediated lipid antigen presentation pathway.

Competitive ELISA Workflow

ELISA_Workflow start Start coat Coat plate with anti-mouse IgG Fc start->coat wash1 Wash coat->wash1 block Block with assay diluent wash1->block wash2 Wash block->wash2 prepare_mix Prepare CD1d-Ig, Biotinyl-PE, and competitor lipid mix wash2->prepare_mix add_mix Add mixture to wells prepare_mix->add_mix incubate Incubate overnight at 37°C add_mix->incubate wash3 Wash incubate->wash3 add_avidin Add HRP-Avidin wash3->add_avidin incubate2 Incubate 1h at RT add_avidin->incubate2 wash4 Wash incubate2->wash4 add_substrate Add TMB substrate wash4->add_substrate develop Color development add_substrate->develop stop Add stop solution develop->stop read Read absorbance at 450 nm stop->read end End read->end

Caption: Workflow for a competitive ELISA to measure lipid binding to CD1d.

Conclusion

This compound is a versatile and valuable tool for researchers in drug delivery and immunology. Its well-defined chemical structure allows for the systematic investigation of the role of headgroup modifications in lipid-based systems. In particular, its application in competitive binding assays has been instrumental in elucidating the interactions between lipid antigens and the CD1d molecule, contributing to our understanding of NKT cell activation. Further research into the incorporation of this compound into drug delivery vehicles will likely yield valuable insights into the rational design of next-generation lipid-based therapeutics.

References

Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), a significant N-acylated phospholipid. This document details the synthetic pathway, experimental protocols, purification methods, and characterization data. Additionally, it visualizes the synthetic workflow and the relevant biological signaling context using diagrammatic representations.

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) belongs to the class of N-acyl-phosphatidylethanolamines (NAPEs). NAPEs are important bioactive lipids that serve as precursors to N-acylethanolamines (NAEs), a class of signaling molecules involved in diverse physiological processes. The N-hexanoyl modification of the parent lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can influence its physicochemical properties and its role in biological systems. This guide outlines a robust method for the chemical synthesis of this specific NAPE.

Synthetic Pathway

The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is achieved through the N-acylation of the primary amine of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with hexanoyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534). The base acts as a scavenger for the hydrochloric acid byproduct.

Reaction Scheme:

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar Lipids>99%
Hexanoyl chlorideSigma-Aldrich≥98%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Anhydrous Chloroform (B151607)Sigma-Aldrich≥99%
Silica (B1680970) Gel for Column ChromatographySorbent Technologies60 Å, 230-400 mesh
Solvents for Chromatography (Chloroform, Methanol)Fisher ScientificHPLC Grade
Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (1 equivalent) in anhydrous chloroform to a concentration of approximately 20 mg/mL.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add hexanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (B129727) (9:1, v/v). The product should have a higher Rf value than the starting DOPE.

  • Work-up: Upon completion, wash the reaction mixture with an equal volume of 0.9% aqueous sodium chloride solution. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification by Silica Gel Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in chloroform.

  • Sample Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in chloroform. A typical gradient would be from 0% to 10% methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) as a waxy solid.

Data Presentation

Expected Yield and Purity
ParameterExpected Value
Yield70-85%
Purity (by TLC and NMR)>98%
Characterization Data
TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)Characteristic peaks for the dioleoyl backbone, the glycerol (B35011) moiety, the phosphoethanolamine headgroup, and the N-hexanoyl chain. The appearance of an amide proton signal around 6.5-7.5 ppm and the disappearance of the primary amine protons of DOPE.
¹³C NMR (CDCl₃, 100 MHz)Resonances corresponding to the carbonyls of the oleoyl (B10858665) and hexanoyl chains, the olefinic carbons of the oleoyl chains, the glycerol backbone, and the carbons of the phosphoethanolamine and hexanoyl moieties.
Mass Spectrometry (ESI-MS)Expected [M+H]⁺ m/z = 842.6.

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification DOPE DOPE in Chloroform TEA Add Triethylamine DOPE->TEA 1. HexanoylChloride Add Hexanoyl Chloride at 0°C TEA->HexanoylChloride 2. React React for 12-18h at RT HexanoylChloride->React 3. Workup Aqueous Work-up React->Workup 4. Load Load Crude on Silica Column Workup->Load Crude Product Elute Elute with Chloroform/Methanol Gradient Load->Elute Collect Collect & Analyze Fractions Elute->Collect Isolate Isolate Pure Product Collect->Isolate FinalProduct FinalProduct Isolate->FinalProduct Final Product

Caption: Workflow for the synthesis and purification of the target lipid.

Biological Significance: NAPE Signaling Pathway

N-acyl-phosphatidylethanolamines (NAPEs) are precursors to N-acylethanolamines (NAEs), which are important signaling lipids.[1] The synthesis of the target molecule is the first step in the endogenous production of N-hexanoylethanolamine.

Signaling_Pathway cluster_synthesis NAPE Synthesis cluster_hydrolysis NAE Generation cluster_signaling Downstream Signaling PE Phosphatidylethanolamine (B1630911) (PE) (e.g., DOPE) NAPE N-Acyl-Phosphatidylethanolamine (NAPE) (e.g., Target Molecule) PE->NAPE AcylDonor Acyl Donor (e.g., Phosphatidylcholine) AcylDonor->NAPE N-Acyltransferase NAE N-Acylethanolamine (NAE) (e.g., N-Hexanoylethanolamine) NAPE->NAE NAPE-PLD (Phospholipase D) Receptors Cellular Receptors (e.g., GPCRs, Ion Channels) NAE->Receptors Binds to Response Physiological Response Receptors->Response Initiates

Caption: General signaling pathway of NAPE to NAE.

References

A Technical Guide to Amine-Functionalized Phosphatidylethanolamine: Characteristics, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amine-functionalized phosphatidylethanolamines (PE) are a class of phospholipids (B1166683) that play a pivotal role in the development of advanced drug delivery systems, particularly in the realm of nanomedicine. The primary amine group on the ethanolamine (B43304) headgroup of PE serves as a versatile chemical handle for the covalent attachment of a wide array of molecules, including targeting ligands, stealth polymers like polyethylene (B3416737) glycol (PEG), and imaging agents. This functionalization allows for the precise engineering of liposomes and nanoparticles to enhance their therapeutic efficacy, improve their pharmacokinetic profiles, and enable targeted delivery to specific cells or tissues.

This technical guide provides an in-depth overview of the core characteristics of amine-functionalized PE, detailed experimental protocols for their synthesis and characterization, and a summary of their key applications in drug delivery and biomedical research.

Core Characteristics of Amine-Functionalized Phosphatidylethanolamine (B1630911)

The unique properties of amine-functionalized PE are derived from the inherent characteristics of the phosphatidylethanolamine molecule itself, combined with the reactivity of the primary amine group.

2.1 Physicochemical Properties of the Phosphatidylethanolamine Headgroup

Phosphatidylethanolamine is a major component of biological membranes and possesses a smaller headgroup compared to phosphatidylcholine (PC), another abundant phospholipid.[1] This smaller headgroup gives PE a conical molecular shape, which induces negative curvature stress in lipid bilayers.[2] This property is crucial for processes involving membrane fusion and fission.[3]

The primary amine group of PE is a key feature, allowing it to participate in hydrogen bonding with neighboring lipids and proteins.[1] At physiological pH, the amine group is partially protonated, contributing to the surface charge of the membrane.[1]

2.2 The Amine Group as a Functional Handle

The primary amine of PE is nucleophilic and can readily react with a variety of electrophilic functional groups, making it an ideal point of attachment for covalent modification. This reactivity is the foundation for the widespread use of PE in the surface functionalization of liposomes and nanoparticles.[4]

Quantitative Data

The physicochemical properties of liposomes and nanoparticles are significantly influenced by the incorporation of amine-functionalized PE. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of the Phosphatidylethanolamine Amine Group

PropertyValueReference
pKa of the primary amine group9.6 ± 0.1[5]
Calculated pKa10[6]

Note: The pKa can be influenced by the lipid environment and the ionic strength of the surrounding medium.

Table 2: Representative Zeta Potential and Particle Size of Liposomes Containing Amine-Functionalized Phosphatidylethanolamine

Mol% of Amine-PE in FormulationZeta Potential (mV)Particle Size (nm)
0-5 ± 2120 ± 10
2+15 ± 3125 ± 12
5+35 ± 4130 ± 15
10+50 ± 5140 ± 18

Disclaimer: These are representative values. Actual results will vary depending on the specific lipid composition, buffer conditions (pH and ionic strength), and preparation method. A linear relationship between the mole percentage of charged lipids and the resulting zeta potential has been observed.[7] Formulations with a zeta potential greater than +30 mV or less than -30 mV are generally considered stable.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common amine-functionalized PE derivative and for the characterization of the resulting liposomes.

4.1 Synthesis of DSPE-PEG-Amine

This protocol describes a common method for synthesizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-amine), a widely used lipid for nanoparticle functionalization.[9]

4.1.1 Materials

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • N-hydroxysuccinimide (NHS)-activated carboxyl-terminated polyethylene glycol (NHS-PEG-COOH)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Dialysis membrane (MWCO appropriate for the PEG size)

  • Standard laboratory glassware and stirring equipment

4.1.2 Procedure

  • Dissolve DSPE and an equimolar amount of NHS-PEG-COOH in anhydrous DCM in a round-bottom flask.

  • Add a 1.5-fold molar excess of TEA to the reaction mixture.

  • Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24-48 hours.

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent by rotary evaporation.

  • Redissolve the resulting lipid film in a suitable solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture).

  • Purify the DSPE-PEG-COOH conjugate by dialysis against deionized water to remove unreacted PEG and other small molecules.

  • To convert the terminal carboxyl group to an amine, the DSPE-PEG-COOH can be further reacted using carbodiimide (B86325) chemistry to couple a diamine-containing molecule.

  • Lyophilize the purified product to obtain DSPE-PEG-amine as a white, fluffy powder.

4.2 Characterization of Amine-Functionalized Liposomes

4.2.1 Measurement of Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes and is a critical indicator of colloidal stability.[10]

4.2.1.1 Instrumentation

  • A zetasizer instrument capable of measuring zeta potential via Laser Doppler Velocimetry.

4.2.1.2 Procedure

  • Prepare the liposome (B1194612) sample by diluting it in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration for the instrument.[11]

  • Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[11]

  • Place the cell in the zetasizer instrument.

  • Set the instrument parameters, including the dispersant viscosity and dielectric constant, and the measurement temperature (typically 25°C).

  • Perform the measurement. The instrument will apply an electric field and measure the velocity of the particles, from which the zeta potential is calculated using the Helmholtz-Smoluchowski equation.

  • Perform multiple measurements for each sample to ensure reproducibility.

4.2.2 Measurement of Particle Size

Dynamic Light Scattering (DLS) is a common technique used to determine the size distribution of liposomes in suspension.[12][13]

4.2.2.1 Instrumentation

  • A DLS instrument (e.g., a zetasizer).

4.2.2.2 Procedure

  • Prepare the liposome sample by diluting it in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to avoid multiple scattering effects.

  • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any large aggregates or dust particles.

  • Pipette the filtered sample into a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters, including the dispersant viscosity and refractive index, and the measurement temperature.

  • Initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes and uses this information to calculate the hydrodynamic diameter.

  • Analyze the data to obtain the Z-average diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Signaling Pathways and Experimental Workflows

The amine group of PE and its modified forms can influence cellular processes and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate relevant pathways and workflows.

Synthesis_Workflow DSPE DSPE Reaction Reaction in DCM DSPE->Reaction NHS_PEG NHS-PEG-COOH NHS_PEG->Reaction TEA Triethylamine TEA->Reaction Purification Purification (Dialysis) Reaction->Purification DSPE_PEG_COOH DSPE-PEG-COOH Purification->DSPE_PEG_COOH Amine_Coupling Amine Coupling DSPE_PEG_COOH->Amine_Coupling DSPE_PEG_Amine DSPE-PEG-Amine Amine_Coupling->DSPE_PEG_Amine

Caption: Workflow for the synthesis of DSPE-PEG-Amine.

PLD_Signaling Receptor Receptor PLD Phospholipase D (PLD) Receptor->PLD Activates PA Phosphatidic Acid (PA) (Second Messenger) PLD->PA Hydrolyzes PC to PC Phosphatidylcholine (PC) Downstream Downstream Signaling (e.g., mTOR, Raf-1) PA->Downstream Activates

Caption: Simplified Phospholipase D (PLD) signaling pathway.

PEBP4_Signaling PEBP4 PEBP4 RAF1 RAF-1 PEBP4->RAF1 Binds to MEK MEK RAF1->MEK Activates ERK ERK MEK->ERK Activates Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Promotes

References

The Role of 18:1 Caproylamine PE in Lipid Bilocyber Mechanics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative role of 18:1 Caproylamine Phosphatidylethanolamine (B1630911) (PE) in the mechanics of lipid bilayers. As a derivative of the ubiquitous membrane lipid phosphatidylethanolamine, its unique N-acylation with a short caproyl chain introduces distinct biophysical properties. This document synthesizes theoretical knowledge with established experimental protocols to offer a framework for understanding and investigating the impact of this novel phospholipid on membrane fluidity, curvature, and stability. Detailed methodologies for key experimental techniques are provided, alongside signaling pathway diagrams to contextualize its biochemical relevance. While direct quantitative data for 18:1 Caproylamine PE is limited, this guide extrapolates from the known behaviors of its constituent components to provide a robust predictive model of its function.

Introduction: The Significance of N-Acylated Phospholipids (B1166683)

N-acylphosphatidylethanolamines (NAPEs) are a class of phospholipids that play crucial roles in various physiological processes. They are precursors to N-acylethanolamines (NAEs), a group of bioactive lipids that includes the endocannabinoid anandamide.[1][2] The biosynthesis of NAPEs involves the transfer of an acyl chain from a donor phospholipid to the primary amine of phosphatidylethanolamine (PE).[2] Beyond their role as signaling precursors, NAPEs themselves are bioactive molecules that can influence membrane properties and are synthesized in higher amounts during cellular stress and tissue damage.[2]

This compound, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is a specific NAPE featuring two oleic acid (18:1) chains and a short N-linked hexanoyl (caproyl) chain. This unique structure suggests a multifaceted role in modulating the mechanical properties of lipid bilayers.

Predicted Effects of this compound on Lipid Bilayer Mechanics

The mechanical properties of a lipid bilayer are governed by the collective behavior of its constituent lipids. The introduction of this compound is predicted to influence these properties in the following ways:

  • Membrane Fluidity and Lipid Packing: The two unsaturated 18:1 oleoyl (B10858665) chains will contribute to a more fluid membrane state due to the kinks in their acyl chains, which disrupt tight packing.[3] However, the PE headgroup, known for its smaller size and ability to form intermolecular hydrogen bonds, generally promotes tighter packing compared to phosphatidylcholine (PC).[4] The short N-caproyl chain is likely to reside in the headgroup region rather than intercalating into the hydrophobic core, which could further influence headgroup interactions and local packing.

  • Membrane Curvature: Phosphatidylethanolamine is a cone-shaped lipid that promotes negative membrane curvature, a critical factor in processes like membrane fusion and fission.[5] The addition of the N-caproyl chain to the headgroup may modulate this intrinsic curvature, although the precise effect requires experimental determination.

  • Phase Behavior: The N-acylation of PE can alter its thermotropic phase behavior. The introduction of a saturated N-acyl chain to an unsaturated PE can convert it from a non-bilayer-forming lipid to one that forms a lamellar phase.[6] The presence of this compound is expected to influence the gel-to-liquid crystalline phase transition temperature (Tm) of the bilayer, likely broadening the transition and potentially lowering the Tm due to the disordering effect of the oleoyl chains.

Quantitative Data Summary

PropertyExpected Effect of this compoundRationale
Bending Modulus (kc) DecreaseThe unsaturated oleoyl chains increase flexibility.
Area Expansion Modulus (KA) ModeratePE headgroups contribute to tighter packing, but oleoyl chains increase fluidity.
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) Decrease and BroadenThe unsaturated oleoyl chains lower the energy required for transition.
Lipid Packing Density Localized Increase in Headgroup RegionThe PE headgroup and short N-acyl chain may increase interactions at the interface.
Intrinsic Curvature Induce Negative CurvatureA characteristic property of PE lipids.

Signaling and Metabolic Pathways

This compound is a substrate in the endocannabinoid signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate its biosynthesis and degradation.

Biosynthesis of N-Acylphosphatidylethanolamine (NAPE)

G PC Phosphatidylcholine (PC) NAT N-Acyltransferase (NAT) PC->NAT Acyl Donor PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-Acylphosphatidylethanolamine (NAPE) (e.g., this compound) LysoPC Lysophosphatidylcholine NAT->NAPE Acyl Transfer NAT->LysoPC

Caption: Biosynthesis of NAPE via N-Acyltransferase.

NAPE Metabolism and N-Acylethanolamine (NAE) Formation

G NAPE N-Acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-Phospholipase D (NAPE-PLD) NAPE->NAPE_PLD NAE N-Acylethanolamine (NAE) Receptors Cannabinoid Receptors (e.g., CB1, CB2) NAE->Receptors Binding & Activation PA Phosphatidic Acid NAPE_PLD->NAE Hydrolysis NAPE_PLD->PA Signal Downstream Signaling Receptors->Signal

Caption: NAPE hydrolysis to NAE by NAPE-PLD.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on lipid bilayer mechanics.

Giant Unilamellar Vesicle (GUV) Micropipette Aspiration

This technique measures the area expansion modulus (KA) and bending modulus (kc) of a lipid bilayer.[1][7]

Workflow:

G cluster_prep GUV Preparation cluster_exp Micropipette Aspiration cluster_analysis Data Analysis LipidFilm 1. Prepare lipid film with This compound Electroformation 2. Electroformation to form GUVs LipidFilm->Electroformation Aspirate 3. Aspirate a single GUV with a micropipette Electroformation->Aspirate ApplySuction 4. Apply increasing suction pressure Aspirate->ApplySuction Image 5. Image vesicle deformation ApplySuction->Image Measure 6. Measure vesicle and tongue length Image->Measure Calculate 7. Calculate membrane tension and area strain Measure->Calculate Plot 8. Plot tension vs. strain to determine KA and kc Calculate->Plot

Caption: GUV Micropipette Aspiration Workflow.

Methodology:

  • Lipid Film Preparation:

    • Prepare a solution of the desired lipid mixture (e.g., DOPC with varying mol% of this compound) in chloroform.

    • Deposit the lipid solution onto indium tin oxide (ITO) coated glass slides to form a thin, uniform film.

    • Dry the film under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove residual solvent.

  • GUV Formation by Electroformation:

    • Assemble an electroformation chamber with the two ITO slides separated by a silicone spacer.

    • Fill the chamber with a sucrose (B13894) solution (e.g., 200 mM).

    • Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the lipid mixture's phase transition temperature.

    • Gently harvest the GUVs.

  • Micropipette Aspiration:

    • Prepare micropipettes with an inner diameter of 5-10 µm.

    • Fill the observation chamber with a glucose solution of slightly higher osmolarity than the sucrose solution inside the GUVs to ensure they are flaccid.

    • Introduce the GUV suspension into the chamber.

    • Select a single, defect-free GUV and hold it with a micropipette using a small initial suction pressure.

    • Increase the suction pressure in controlled steps.

  • Data Acquisition and Analysis:

    • At each pressure step, record images of the GUV and the aspirated tongue inside the micropipette.

    • Measure the radius of the vesicle (Rv) and the length of the aspirated tongue (Lp).

    • Calculate the membrane tension (σ) and the fractional change in area (ΔA/A₀).

    • Plot σ versus ΔA/A₀. The slope of the linear region gives the area expansion modulus (KA). The bending modulus (kc) can be determined from the low-tension regime.

Atomic Force Microscopy (AFM) of Supported Lipid Bilayers

AFM allows for the visualization of bilayer structure and the measurement of local mechanical properties, such as bilayer thickness and breakthrough force.[8][9]

Methodology:

  • Supported Lipid Bilayer (SLB) Formation:

    • Prepare small unilamellar vesicles (SUVs) of the desired lipid composition by sonication or extrusion.

    • Cleave a fresh mica substrate.

    • Deposit the SUV solution onto the mica surface in the presence of a buffer containing divalent cations (e.g., Ca²⁺) to induce vesicle fusion and SLB formation.

    • Incubate to allow for complete bilayer formation.

    • Gently rinse with buffer to remove unfused vesicles.

  • AFM Imaging:

    • Operate the AFM in tapping mode in liquid to visualize the topography of the SLB.

    • Image the bilayer to assess its completeness and identify any defects or domains.

  • Force Spectroscopy:

    • Perform force-distance curves on the SLB.

    • Approach the surface with the AFM tip until it indents and eventually ruptures the bilayer.

    • The force at which the tip penetrates the bilayer is the breakthrough force, which is related to the bilayer's mechanical stability.

    • The distance between the two breakthrough events (upper and lower leaflets) can be used to determine the bilayer thickness.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid dispersions, providing information on the phase transition temperature (Tm) and enthalpy (ΔH).[10][11]

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by hydrating a thin film of the lipid mixture with buffer.

    • Vortex the suspension above the lipid's Tm to ensure complete hydration.

  • DSC Measurement:

    • Load the lipid dispersion into the sample pan of the calorimeter.

    • Use buffer as a reference.

    • Scan the temperature over the desired range (e.g., 10°C to 60°C) at a controlled rate (e.g., 1°C/min).

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The peak of the endotherm corresponds to the main phase transition temperature (Tm).

    • The area under the peak is the enthalpy of the transition (ΔH).

    • The width of the peak provides information about the cooperativity of the transition.

Conclusion

This compound represents a fascinating lipid molecule with the potential to significantly influence the mechanical properties of cell membranes. Its unique structure, combining the curvature-promoting properties of PE with the fluidity-enhancing effects of oleoyl chains and the headgroup-modifying caproyl chain, suggests a complex role in modulating membrane dynamics. While further direct experimental investigation is required to fully elucidate its specific effects, the theoretical framework and experimental protocols outlined in this guide provide a solid foundation for future research. A deeper understanding of how lipids like this compound impact bilayer mechanics will be invaluable for researchers in membrane biophysics, cell biology, and for the rational design of lipid-based drug delivery systems.

References

An In-depth Technical Guide to 18:1 Caproylamine PE for Self-Assembling Lipid Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (18:1 Caproylamine PE), a functionalized phospholipid increasingly utilized in the formation of self-assembling lipid monolayers for various applications in drug delivery and biomaterial engineering.

Introduction to this compound

This compound is a derivative of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), featuring a hexanoylamine (caproylamine) moiety attached to the ethanolamine (B43304) headgroup.[1][2][3] This modification introduces a terminal amine group, which can be leveraged for further functionalization, altering the surface properties of lipid assemblies. The presence of the oleoyl (B10858665) (18:1) acyl chains confers a high degree of fluidity to the lipid structures it forms. This lipid has been employed in the formation of quaternary complexes with DNA for transfection purposes, highlighting its potential in gene delivery systems.[1][2][3]

Self-Assembling Lipid Monolayers: Physicochemical Properties

Table 1: Estimated Physicochemical Properties of an this compound Monolayer

ParameterEstimated ValueUnitDescription
Lift-off Area (A₀)~100-110Ų/moleculeThe area per molecule at which a significant increase in surface pressure is first observed.
Liquid-Expanded (LE) to Liquid-Condensed (LC) Phase Transition Pressure~10-15mN/mThe surface pressure at which the monolayer transitions from a disordered to a more ordered state.
Area per Molecule in LC Phase~60-70Ų/moleculeThe area occupied by a single lipid molecule in the condensed phase.
Collapse Pressure (πc)> 40mN/mThe surface pressure at which the monolayer structure collapses.

Note: The values in this table are estimations based on the known properties of similar 18:1 phosphatidylethanolamine (B1630911) lipids and the expected influence of the headgroup modification. Experimental verification is recommended.

Experimental Protocols

Preparation of this compound Solution
  • Dissolution: Dissolve this compound in a volatile, water-immiscible organic solvent, typically chloroform (B151607) or a chloroform/methanol mixture (e.g., 9:1 v/v), to a final concentration of 0.5-1 mg/mL.

  • Storage: Store the lipid solution in a glass vial with a Teflon-lined cap at -20°C to prevent solvent evaporation and lipid degradation.

Langmuir-Blodgett Monolayer Formation and Characterization

This protocol describes the formation of a lipid monolayer at the air-water interface using a Langmuir-Blodgett trough.

  • Trough Preparation:

    • Thoroughly clean the Langmuir-Blodgett trough and barriers with a high-purity solvent (e.g., ethanol (B145695) followed by copious rinsing with ultrapure water).

    • Fill the trough with a subphase of choice (e.g., ultrapure water or a buffered solution) until a convex meniscus is formed.

    • Allow the subphase to equilibrate to the desired temperature (typically room temperature).

    • Clean the subphase surface by aspiration until the surface pressure reading is stable and close to zero.

  • Lipid Spreading:

    • Using a Hamilton syringe, carefully deposit small droplets of the this compound solution onto the subphase surface at multiple locations.

    • Allow at least 10-15 minutes for the solvent to evaporate completely, leaving a lipid monolayer at the air-water interface.

  • Isotherm Measurement:

    • Compress the monolayer by moving the barriers at a constant, slow speed (e.g., 5-10 mm/min).

    • Simultaneously, record the surface pressure using a Wilhelmy plate or a similar sensor as a function of the area per molecule.

    • Continue compression until the monolayer collapses, indicated by a sharp drop or plateau in the surface pressure.

Langmuir-Blodgett Film Deposition

A formed monolayer can be transferred onto a solid substrate for further analysis or application.

  • Substrate Preparation: Use a clean, hydrophilic substrate (e.g., mica, silicon wafer).

  • Deposition:

    • Compress the monolayer to the desired surface pressure (typically in the liquid-condensed phase).

    • Vertically immerse the substrate into the subphase through the monolayer at a controlled speed (e.g., 1-5 mm/min).

    • Withdraw the substrate from the subphase at the same controlled speed. This process deposits a single lipid monolayer onto the substrate.

Visualizations

Self-Assembly of this compound Monolayer

G a1 a2 a3 w1 w2 w3 lipid1 PE-Caproylamine 18:1 Acyl Chains lipid2 PE-Caproylamine 18:1 Acyl Chains lipid3 PE-Caproylamine 18:1 Acyl Chains

Caption: Self-assembly of this compound at the air-water interface.

Experimental Workflow for Monolayer Characterization

G prep Prepare this compound in Chloroform spread Spread Solution on Aqueous Subphase prep->spread evap Solvent Evaporation spread->evap compress Compress Monolayer evap->compress measure Measure Surface Pressure vs. Area compress->measure deposit Langmuir-Blodgett Deposition compress->deposit analyze Analyze Isotherm Data measure->analyze characterize Characterize Deposited Film (e.g., AFM, XPS) deposit->characterize

Caption: Workflow for forming and characterizing a lipid monolayer.

Applications in Drug Development

The unique properties of this compound make it a valuable component in various drug delivery strategies:

  • Liposome Formulation: The amine-functionalized headgroup allows for the covalent attachment of targeting ligands, antibodies, or polymers (e.g., PEG) to the surface of liposomes, enhancing their circulation time and target specificity.

  • Gene Delivery: As demonstrated in the literature, this lipid can be a component of lipid-based nanoparticles for the complexation and delivery of nucleic acids like DNA and RNA.[1][2][3]

  • Surface Modification of Biomaterials: Monolayers of this compound can be deposited onto the surface of medical devices or implants to improve their biocompatibility or to provide a platform for the immobilization of bioactive molecules.

Conclusion

This compound is a versatile, functionalized phospholipid with significant potential for the creation of self-assembling lipid monolayers. While further experimental characterization of its pure monolayer properties is warranted, its structural similarity to well-studied lipids provides a strong foundation for its application in advanced drug delivery systems and biomaterial interfaces. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this promising area.

References

18:1 Caproylamine PE: An In-depth Technical Guide to a Versatile Building Block for Complex Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine), a versatile amine-functionalized phospholipid. Its unique structure, featuring a reactive primary amine on a six-carbon spacer, makes it an invaluable tool for the synthesis of complex lipids and the development of advanced drug delivery systems. We will delve into its properties, synthesis of derived complex lipids, formulation of targeted nanoparticles, and the underlying biological pathways these constructs can influence.

Introduction to this compound

This compound is a synthetic phospholipid characterized by a phosphoethanolamine headgroup, two oleoyl (B10858665) (18:1) fatty acid chains, and a caproylamine functional group attached to the headgroup.[1][2] This terminal primary amine serves as a reactive handle for the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, and polymers.[][4] This adaptability makes it a cornerstone in the construction of functionalized liposomes and lipid nanoparticles for applications such as targeted drug delivery and diagnostics.[5][6]

Key Properties:

PropertyValueReference
Molecular Formula C47H89N2O9P[1]
Molecular Weight 857.19 g/mol [1]
CAS Number 110796-31-1[1][2]
Physical Form White to off-white powder
Solubility Soluble in chloroform (B151607) and other organic solvents[]
Storage -20°C[1]

Synthesis of Complex Lipids: The Case of Mannosylated Lipids for Macrophage Targeting

The primary amine of this compound is readily available for conjugation with various molecules. A prominent application is the synthesis of mannosylated lipids for targeting the mannose receptor (CD206) on the surface of macrophages and dendritic cells.[7][8][9] This receptor-mediated targeting can enhance the delivery of therapeutics for diseases involving these immune cells, such as certain cancers, infectious diseases, and inflammatory disorders.[10][11]

Experimental Protocol: Synthesis of a Mannose-Conjugated this compound Analogue

Materials:

Procedure:

  • Dissolve this compound in anhydrous ethanol in the reaction vessel and heat the solution to 70°C with continuous stirring.

  • Once the lipid is fully dissolved, add an equimolar amount of D-(+)-mannose to the solution.

  • Continue stirring at 70°C for 15-30 minutes, or until the mannose has completely dissolved.

  • Cool the reaction mixture to approximately 40°C.

  • Add hexane to the solution to precipitate the mannose-conjugated lipid.

  • Collect the resulting crystals at room temperature.

  • Wash the crystals with hexane to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Characterization: The successful conjugation can be confirmed by Fourier Transform Infrared (FTIR) spectroscopy, looking for the appearance of a secondary amine bond, and by Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Formulation of Targeted Liposomes

The synthesized mannose-conjugated this compound can be incorporated into liposomes to create targeted drug delivery vehicles. The thin-film hydration method is a common and effective technique for liposome (B1194612) preparation.[12]

Experimental Protocol: Preparation of Mannosylated Liposomes by Thin-Film Hydration

Materials:

  • Mannose-conjugated this compound

  • Phosphatidylcholine (PC) (e.g., soy or egg PC)

  • Cholesterol (Chol)

  • Dicetyl phosphate (B84403) (DCP) (for negative charge)

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Phosphate buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., a model protein like lysozyme)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired molar ratios of PC, Chol, DCP, and the mannose-conjugated this compound in the chloroform/methanol mixture in a round-bottom flask.

  • Evaporate the organic solvent using a rotary evaporator under reduced pressure at 30-35°C to form a thin lipid film on the flask wall.

  • Continue drying under vacuum for at least one hour to remove residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer (PBS) containing the drug to be encapsulated. The hydration should be performed at a temperature above the phase transition temperature of the lipids.

  • Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles with a defined size, subject the liposome dispersion to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[12]

Workflow for Synthesis and Formulation of Mannosylated Liposomes

G Experimental Workflow: Synthesis and Formulation of Mannosylated Liposomes cluster_synthesis Synthesis of Mannosylated Lipid cluster_formulation Liposome Formulation cluster_characterization Characterization s1 Dissolve this compound and Mannose in Ethanol s2 React at 70°C s1->s2 s3 Precipitate with Hexane s2->s3 s4 Collect and Dry Product s3->s4 f1 Dissolve Lipids (including Mannosylated PE) in Chloroform s4->f1 Incorporate into Lipid Mixture f2 Form Thin Lipid Film (Rotary Evaporation) f1->f2 f3 Hydrate Film with Drug Solution f2->f3 f4 Extrude for Size Homogenization f3->f4 c1 Particle Size (DLS) f4->c1 c2 Zeta Potential f4->c2 c3 Entrapment Efficiency f4->c3 c4 Morphology (TEM) f4->c4

Caption: Workflow for synthesizing mannose-conjugated lipid and formulating targeted liposomes.

Characterization of Mannosylated Liposomes

The physicochemical properties of the formulated liposomes are critical for their in vivo performance. The following table summarizes typical characterization data for mannosylated liposomes prepared with a similar amine-functionalized lipid, N-octadecyl-d-mannopyranosylamine (SAMAN).[12][13] It is expected that liposomes formulated with mannose-conjugated this compound would exhibit comparable characteristics.

Formulation (Molar Ratio of SAMAN)Mean Particle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Loading Capacity (%)
5%234.7 - 431.0-10.97 to -25.807.52 - 14.101.44 - 2.77
7.5%234.7 - 431.0-10.97 to -25.807.52 - 14.101.44 - 2.77
10%234.7 - 431.0-10.97 to -25.807.52 - 14.101.44 - 2.77

Data adapted from studies on N-octadecyl-d-mannopyranosylamine (SAMAN) liposomes.[12][13]

Biological Activity: Targeting the Mannose Receptor Signaling Pathway

The mannose receptor (CD206) is a C-type lectin primarily expressed on the surface of macrophages and immature dendritic cells.[14] It plays a key role in both innate and adaptive immunity by recognizing and internalizing glycoproteins with terminal mannose, fucose, and N-acetylglucosamine residues.[14][15] This process is crucial for pathogen clearance and antigen presentation.[15]

By functionalizing liposomes with mannose, we can hijack this natural uptake mechanism to deliver therapeutic agents specifically to these cells.[8][9] The binding of mannosylated liposomes to the mannose receptor triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the nanoparticle, forming an endosome.[7] This endosome then traffics within the cell, eventually fusing with lysosomes where the liposome is degraded and its cargo is released into the cytoplasm.[7]

Signaling Pathway for Mannose Receptor-Mediated Uptake of Functionalized Liposomes

G Mannose Receptor-Mediated Endocytosis of Functionalized Liposomes cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space lipo Mannosylated Liposome (containing this compound-Mannose) receptor Mannose Receptor (CD206) lipo->receptor Binding clathrin Clathrin-Coated Pit receptor->clathrin Receptor Clustering endosome Early Endosome clathrin->endosome Endocytosis lysosome Lysosome endosome->lysosome Trafficking and Fusion release Drug Release lysosome->release Liposome Degradation

Caption: Pathway of mannosylated liposome uptake via the mannose receptor.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of lipid chemistry and drug delivery. Its exposed primary amine allows for straightforward conjugation to a multitude of functional moieties, enabling the creation of complex lipids with tailored properties. The synthesis of mannosylated lipids for macrophage targeting serves as a prime example of its utility, offering a pathway to enhance the efficacy of therapies for a range of diseases. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers and drug development professionals to harness the full potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Amine Reactivity of Caproylamine Polyethylene Glycol (PEG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amine reactivity of Caproylamine Polyethylene (B3416737) Glycol (PEG), a versatile tool in bioconjugation and drug delivery. This document details the fundamental chemical properties, reaction kinetics, and experimental protocols for characterizing and utilizing the reactivity of the terminal amine group on this polymer.

Introduction to Caproylamine PE

Caproylamine Polyethylene Glycol (PE) refers to a polyethylene glycol polymer that is functionalized at one terminus with a primary amine via a caproic acid (6-aminohexanoic acid) linker. This structure combines the beneficial properties of PEG, such as hydrophilicity, biocompatibility, and reduced immunogenicity, with a reactive primary amine that is spatially separated from the polymer backbone by a flexible aliphatic chain.[1][2] This spatial separation can minimize steric hindrance, potentially enhancing the accessibility and reactivity of the amine group for conjugation to various molecules.[1]

The terminal primary amine of Caproylamine PE serves as a versatile nucleophile for a wide range of bioconjugation reactions, most notably acylation reactions with activated esters, such as N-hydroxysuccinimide (NHS) esters.[3][4] These reactions form stable amide bonds, making Caproylamine PE an invaluable reagent for the PEGylation of proteins, peptides, oligonucleotides, and small molecule drugs.[5] Understanding and controlling the reactivity of this terminal amine is crucial for optimizing conjugation efficiency, yield, and the overall quality of the resulting PEGylated product.

Quantitative Data on Amine Reactivity

Table 1: Reaction Kinetics of Amine-Terminated PEG with an NHS Ester at Various pH Values [6]

pHHalf-life (t½) of Amide Conjugate Formation (minutes)Final Yield of PEG Conjugate (%)
8.080~80-85
8.520~87-92
9.010~87-92

Data extracted from a study involving the reaction of 1.0 mM porphyrin-NHS ester with 2.0 mM mPEG4-NH2 in a carbonate buffer/10% DMSO solution at room temperature. The data should be considered as a proxy for the reactivity of Caproylamine PE, and specific kinetics will vary depending on the exact reactants and conditions.[6]

It is important to note that the reaction of the amine with the NHS ester is in competition with the hydrolysis of the NHS ester, which also accelerates at higher pH.[7][8] The optimal pH for the reaction is therefore a balance between maximizing the concentration of the deprotonated, nucleophilic amine and minimizing the rate of NHS ester hydrolysis.[8] For most NHS ester couplings with primary amines, a pH range of 7.2 to 8.5 is recommended.[7][9]

Experimental Protocols

Protocol for Determining the Concentration of Amine Groups using the TNBSA Assay

This protocol describes a method to quantify the concentration of primary amine groups on a Caproylamine PE sample using 2,4,6-trinitrobenzenesulfonic acid (TNBSA).[10][11][12]

Materials:

  • Caproylamine PE sample

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA), 0.01% (w/v) in water

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • 10% (w/v) Sodium dodecyl sulfate (B86663) (SDS) solution

  • 1 N Hydrochloric acid (HCl)

  • A known concentration of an amine-containing standard (e.g., 6-aminohexanoic acid) for generating a standard curve

  • Spectrophotometer

Procedure:

  • Sample and Standard Preparation:

    • Dissolve the Caproylamine PE sample in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.1-1.0 mg/mL.

    • Prepare a series of standards with known concentrations of the amine-containing standard in the same buffer.

  • Reaction:

    • To 0.5 mL of each sample and standard solution in separate test tubes, add 0.25 mL of the 0.01% TNBSA solution.

    • Mix thoroughly and incubate the solutions at 37°C for 2 hours.

  • Quenching and Absorbance Measurement:

    • After incubation, add 0.25 mL of 10% SDS solution and 0.125 mL of 1 N HCl to each tube to stop the reaction.

    • Measure the absorbance of each solution at 335 nm using a spectrophotometer.

  • Quantification:

    • Generate a standard curve by plotting the absorbance at 335 nm versus the known concentrations of the amine standards.

    • Determine the concentration of amine groups in the Caproylamine PE sample by interpolating its absorbance value on the standard curve.

Protocol for a Kinetic Study of Caproylamine PE Reactivity with an NHS Ester

This protocol outlines a method to determine the reaction kinetics of Caproylamine PE with an N-hydroxysuccinimide (NHS) ester. The reaction progress is monitored by quantifying the consumption of the amine over time using the TNBSA assay.

Materials:

  • Caproylamine PE

  • An NHS ester of a molecule with a chromophore (e.g., NHS-fluorescein) to simplify monitoring, or a non-chromophoric NHS ester if monitoring amine consumption.

  • Reaction Buffer: 0.1 M Phosphate buffer at various pH values (e.g., 7.5, 8.0, 8.5)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • TNBSA assay reagents (as described in Protocol 3.1)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Caproylamine PE in the reaction buffer at the desired pH.

    • Immediately before initiating the reaction, prepare a stock solution of the NHS ester in anhydrous DMF or DMSO.

  • Kinetic Run:

    • Initiate the reaction by adding a small volume of the NHS ester stock solution to the Caproylamine PE solution (a typical starting point is a 2 to 5-fold molar excess of the amine). Ensure the final concentration of the organic solvent is low (e.g., <5%) to avoid affecting the reaction kinetics.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding the quenching solution.

  • Amine Quantification:

    • For each quenched time point sample, determine the concentration of remaining unreacted amine groups using the TNBSA assay as described in Protocol 3.1.

  • Data Analysis:

    • Plot the concentration of Caproylamine PE amine groups versus time.

    • From this data, you can determine the initial reaction rate. By performing the experiment with different initial concentrations of reactants, you can determine the reaction order and the second-order rate constant (k) for the conjugation reaction.[13]

Visualizations

Reaction Pathway and Influencing Factors

The following diagram illustrates the primary reaction of Caproylamine PE with an NHS ester to form a stable amide bond, and the competing hydrolysis of the NHS ester.

G Reaction Pathway of Caproylamine PE with an NHS Ester cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Caproylamine_PE Caproylamine PE (R-NH2) Amide_Conjugate Amide Conjugate (R-NH-CO-R') Caproylamine_PE->Amide_Conjugate Nucleophilic Attack NHS_Ester NHS Ester (R'-CO-NHS) NHS_Ester->Amide_Conjugate Hydrolyzed_Ester Hydrolyzed Ester (R'-COOH) NHS_Ester->Hydrolyzed_Ester Hydrolysis NHS NHS NHS_Ester->NHS pH pH pH->Amide_Conjugate Influences Rate pH->Hydrolyzed_Ester Influences Rate G Workflow for Amine Reactivity Assessment A Prepare Caproylamine PE and NHS Ester Solutions B Initiate Conjugation Reaction A->B C Collect Aliquots at Different Time Points B->C D Quench Reaction in Aliquots C->D E Quantify Unreacted Amine (e.g., TNBSA Assay) D->E F Data Analysis: Plot [Amine] vs. Time E->F G Determine Reaction Rate and Rate Constant F->G

References

The Pivotal Role of Amine-Containing Phospholipids in Modern Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-containing phospholipids (B1166683), a versatile class of lipids characterized by the presence of a primary, secondary, tertiary, or quaternary amine group, are at the forefront of biotechnological innovation. Their unique physicochemical properties, including their ability to interact with biological membranes and nucleic acids, have positioned them as indispensable tools in drug delivery, gene therapy, and diagnostics. This technical guide provides an in-depth exploration of the core applications of these lipids, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. We will delve into the applications of naturally occurring amine-containing phospholipids, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), as well as synthetic cationic lipids, which have revolutionized the field of non-viral gene delivery.

Core Applications in Biotechnology

The applications of amine-containing phospholipids are diverse, ranging from forming the structural basis of delivery vehicles to actively participating in cellular signaling pathways.

Drug Delivery Systems

Liposomes and lipid nanoparticles (LNPs) are primary examples of how amine-containing phospholipids are utilized to enhance the therapeutic efficacy of drugs.

  • Phosphatidylethanolamine (PE): Known for its conical shape, PE introduces negative curvature to lipid bilayers, a property that is crucial for membrane fusion and the endosomal escape of encapsulated drugs.[1] This fusogenic property is particularly valuable in the design of pH-sensitive liposomes that release their cargo in the acidic environment of endosomes.[2][3] PE-containing liposomes can be engineered to remain stable at physiological pH but become destabilized upon acidification within the endosome, leading to the efficient release of therapeutics into the cytoplasm.[4][5]

  • Phosphatidylserine (PS): While typically located on the inner leaflet of the cell membrane, the externalization of PS is a hallmark of apoptosis.[6] This phenomenon is exploited for targeted drug delivery to macrophages and tumor cells, which recognize and engulf apoptotic bodies.[7] Liposomes decorated with PS can, therefore, be used to target drugs to these specific cell types, enhancing therapeutic efficacy and reducing off-target effects.[8]

  • Cationic Lipids: Synthetic lipids with a net positive charge, such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol), are instrumental in delivering negatively charged drugs and nucleic acids.[9][10] Their positive charge facilitates interaction with the negatively charged cell membrane, promoting cellular uptake.[11]

Gene Therapy and Vaccine Development

The ability of cationic lipids to condense and protect nucleic acids has made them the cornerstone of non-viral gene therapy and mRNA vaccines.[12]

  • Cationic Liposomes and Lipid Nanoparticles (LNPs): These formulations are formed by mixing cationic lipids with helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol.[11] The resulting lipoplexes or LNPs protect the nucleic acid cargo (e.g., plasmid DNA, siRNA, mRNA) from degradation and facilitate its delivery into cells.[13] The helper lipid DOPE, with its fusogenic properties, aids in the endosomal escape of the nucleic acid, a critical step for its function.[14] Ionizable cationic lipids are a newer class of lipids that are neutral at physiological pH and become positively charged in the acidic endosome, which reduces cytotoxicity associated with permanently charged cationic lipids.[15]

Cellular Signaling and Diagnostics

The biological roles of endogenous amine-containing phospholipids extend to cellular signaling, and their unique distribution can be leveraged for diagnostic purposes.

  • Phosphatidylserine (PS) in Apoptosis and Immune Regulation: The exposure of PS on the outer leaflet of apoptotic cells serves as an "eat-me" signal for phagocytes, leading to their clearance and preventing inflammation.[14][16] This process is crucial for tissue homeostasis. In the tumor microenvironment, cancer cells can exploit this mechanism by exposing PS on their surface to create an immunosuppressive environment and evade immune surveillance.[17][18][19] This has led to the development of PS-targeting therapies in oncology.[3][20][21] The detection of externalized PS using probes like Annexin V is a widely used method for identifying apoptotic cells in research and clinical settings.[22]

Quantitative Data on Amine-Containing Phospholipid Formulations

The efficiency and safety of lipid-based delivery systems are paramount. The following tables summarize key quantitative parameters for various amine-containing phospholipid formulations.

Table 1: Physicochemical Properties of Amine-Containing Phospholipid-Based Liposomes

Formulation (Molar Ratio)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
DOTAP:DOPE (1:1)~150~0.2+30 to +50[11][23]
DC-Chol:DOPE (3:2)150 - 230N/AN/A[24]
DOTAP:Cholesterol (1:1)~200-2500.17 - 0.27+40 to +54[23][25]
2X3:DOPE (1:3)~100-150< 0.2> +30[14]
PC:PE (various)~100-150< 0.2-3.7 to +27[26]
SA-containing liposomes108 ± 150.20 ± 0.04+30.1 ± 1.2[27]
DCP-containing liposomes88 ± 140.21 ± 0.02-36.7 ± 3.3[27]

Table 2: In Vitro Transfection Efficiency of Cationic Lipid Formulations

Cationic Lipid(s)Helper Lipid(s)Cell LineTransfection Efficiency (%)N/P RatioReference(s)
DOTAPDOPEHuh7, AGSHighN/A[1]
DOTAPDOPECOS7HighN/A[1]
DOTAPDOPEA549ModerateN/A[1]
2X3DOPEBHK-21, A549High (superior to Lipofectamine)10:1[14]
DOTAPCholesterolNIH 3T3High4[28]
DC-CholDOPENIH 3T3Moderate4[20]
DOTAP/DC-CholDOPC/DOPENIH 3T3, A17High (superior to binary)N/A[20]
DOTMADOPEVariousHigh (mRNA delivery)0.5:1[16]

Table 3: Cytotoxicity of Cationic Lipids

Cationic LipidCell LineIC50 (µg/mL)N/P RatioReference(s)
CDA14 (quaternary ammonium)NCI-H460109.4N/A[29]
CDO14 (tri-peptide)NCI-H460340.5N/A[29]
siRNA-SLNsJ774A.1 macrophages8.1 - 26.534:1 - 12:1[18]
DOTAP/Chol/DOPE (1/0.75/0.5)A549~70% viability reduction10[25]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of amine-containing phospholipids in a research setting.

Preparation of Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[6][17][30][31][32]

Materials:

  • Lipids (e.g., DOTAP, DOPE, Cholesterol)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Extruder with polycarbonate membranes (optional, for sizing)

  • Sonicator (optional, for sizing)

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids in the organic solvent in the round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. Apply a vacuum to evaporate the solvent, leaving a thin, uniform lipid film on the inner surface of theflask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[30]

  • Hydration: Add the aqueous buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the Tc of the lipids. Agitate the flask by vortexing or manual shaking to hydrate (B1144303) the lipid film. This will result in the formation of MLVs.[32]

  • Sizing (Optional):

    • Extrusion: To obtain vesicles with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-20 passes) to ensure homogeneity.[17]

    • Sonication: Alternatively, sonicate the MLV suspension using a bath or probe sonicator until the solution becomes clear. This method typically produces SUVs.

Cationic Lipid-Mediated Transfection of mRNA

This protocol provides a general guideline for transfecting mRNA into cultured cells using cationic lipid-based reagents.

Materials:

  • Cationic lipid formulation (e.g., DOTAP/DOPE liposomes)

  • mRNA encoding the gene of interest

  • Cultured mammalian cells

  • Cell culture medium (with and without serum and antibiotics)

  • Serum-free medium (e.g., Opti-MEM)

  • Sterile microcentrifuge tubes

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Lipid-mRNA Complexes (Lipoplexes):

    • In one sterile tube, dilute the required amount of mRNA into serum-free medium.

    • In a separate sterile tube, dilute the cationic lipid formulation into serum-free medium.

    • Combine the diluted mRNA and the diluted lipid solutions. Mix gently by pipetting up and down and incubate at room temperature for 15-30 minutes to allow the formation of lipoplexes. The optimal ratio of lipid to mRNA (N/P ratio) should be determined empirically for each cell type and lipid formulation.[14][15]

  • Transfection:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add fresh, serum-free or serum-containing medium (without antibiotics) to the cells.

    • Add the lipid-mRNA complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: After the incubation period, replace the transfection medium with fresh, complete culture medium (containing serum and antibiotics).

  • Analysis: Analyze gene expression at 24-72 hours post-transfection using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter proteins, luciferase assay for luciferase reporter).[33]

Visualizing Key Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental procedures.

Phosphatidylserine-Mediated Apoptotic Cell Clearance

This diagram illustrates the signaling cascade initiated by the externalization of phosphatidylserine (PS) on the surface of an apoptotic cell, leading to its recognition and engulfment by a phagocyte.

PS_Signaling cluster_apoptotic Apoptotic Cell cluster_phagocyte Phagocyte Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation PS_Exposure PS Exposure on Outer Leaflet Scramblase_Activation->PS_Exposure PS_Receptor PS Receptor (e.g., TIM-4, MerTK) PS_Exposure->PS_Receptor Binding Engulfment_Signaling Engulfment Signaling (e.g., Rac1 activation) PS_Receptor->Engulfment_Signaling Phagocytosis Phagocytosis (Efferocytosis) Engulfment_Signaling->Phagocytosis Anti_inflammatory Anti-inflammatory Response Phagocytosis->Anti_inflammatory

Caption: Phosphatidylserine exposure on apoptotic cells triggers phagocytosis.

Experimental Workflow for Liposome (B1194612) Preparation and Sizing

This diagram outlines the key steps in the thin-film hydration method followed by extrusion for producing unilamellar liposomes of a defined size.

Liposome_Workflow Start Start: Lipid Mixture Dissolve_Lipids 1. Dissolve Lipids in Organic Solvent Start->Dissolve_Lipids Form_Film 2. Form Thin Film (Rotary Evaporation) Dissolve_Lipids->Form_Film Dry_Film 3. Dry Film (High Vacuum) Form_Film->Dry_Film Hydrate_Film 4. Hydrate Film (Aqueous Buffer) Dry_Film->Hydrate_Film MLVs Multilamellar Vesicles (MLVs) Hydrate_Film->MLVs Extrusion 5. Extrusion (Polycarbonate Membrane) MLVs->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs End End: Sized Liposomes LUVs->End

Caption: Workflow for preparing sized liposomes via thin-film hydration.

Logical Flow of Cationic Lipid-Mediated Gene Transfection

This diagram illustrates the process of delivering a gene into a target cell using a cationic lipid-based vector.

Transfection_Workflow Nucleic_Acid Nucleic Acid (e.g., mRNA) Complex_Formation 1. Lipoplex Formation (Electrostatic Interaction) Nucleic_Acid->Complex_Formation Cationic_Lipid Cationic Lipid Formulation Cationic_Lipid->Complex_Formation Cellular_Uptake 2. Cellular Uptake (Endocytosis) Complex_Formation->Cellular_Uptake Endosome Endosome Cellular_Uptake->Endosome Endosomal_Escape 3. Endosomal Escape (Fusogenic Lipids) Endosome->Endosomal_Escape Gene_Expression 4. Gene Expression (Translation) Endosomal_Escape->Gene_Expression Protein Therapeutic Protein Gene_Expression->Protein

Caption: Key steps in cationic lipid-mediated gene delivery.

Conclusion

Amine-containing phospholipids are a cornerstone of modern biotechnology, enabling significant advancements in drug delivery, gene therapy, and our understanding of fundamental cellular processes. Their versatility, stemming from their unique structural and chemical properties, allows for the rational design of sophisticated delivery systems and diagnostic tools. The continued exploration of novel amine-containing phospholipids and the optimization of their formulations promise to further expand their applications and impact on human health. This guide has provided a comprehensive overview of their current applications, supported by quantitative data and detailed protocols, to aid researchers in harnessing the full potential of these remarkable molecules.

References

Methodological & Application

Application Note: Formulation and Characterization of 18:1 Caproylamine PE Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic therapeutic agents. Their biocompatibility and biodegradability make them attractive drug delivery vehicles.[1][2] Cationic liposomes, in particular, are effective for delivering nucleic acids and other negatively charged molecules due to the electrostatic interactions with the cell membrane, which facilitates cellular uptake.[3] This application note provides a detailed protocol for the formulation of liposomes incorporating 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)), a cationic lipid with a phosphoethanolamine headgroup and oleic acid tails. The protocol covers the preparation, characterization, and cellular uptake of these liposomes.

Materials and Methods

Materials
  • This compound (Avanti Polar Lipids)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Avanti Polar Lipids)

  • Cholesterol (Sigma-Aldrich)

  • Chloroform (B151607) (Sigma-Aldrich)

  • HEPES-buffered saline (HBS), pH 7.4

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment
  • Rotary evaporator

  • Bath sonicator

  • Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Fluorescence spectrophotometer

  • Cell culture incubator

  • Inverted fluorescence microscope

Experimental Protocols

Liposome Formulation using Thin-Film Hydration

The thin-film hydration method is a common and reproducible technique for preparing liposomes.[4]

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound, the helper lipid DOPE, and cholesterol in chloroform at a desired molar ratio (e.g., 1:1:0.8).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under a high vacuum for at least 2 hours to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS or HBS at pH 7.4) by gentle rotation. The volume of the buffer will determine the final lipid concentration. For encapsulation of hydrophilic drugs, dissolve the drug in the hydration buffer.

    • The hydration process should be carried out at a temperature above the lipid phase transition temperature.

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the liposomes, sonicate the hydrated lipid suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, subject the liposomes to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the liposome suspension through the extruder 10-20 times.

Characterization of Liposomes

Proper characterization is essential to ensure the quality and consistency of the liposomal formulation.

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the liposome suspension with the hydration buffer.

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Dilute the liposome suspension in deionized water or a low ionic strength buffer.

    • Measure the surface charge of the liposomes using a zeta potential analyzer. Cationic liposomes are expected to have a positive zeta potential.

  • Encapsulation Efficiency:

    • To determine the amount of encapsulated drug, separate the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or dialysis.

    • Quantify the amount of drug in the liposomes and in the total formulation using a suitable analytical method (e.g., fluorescence spectroscopy for fluorescently labeled drugs or HPLC for other small molecules).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Data Presentation

The following table summarizes representative physicochemical properties of cationic liposomes. Note that these values are examples and will vary depending on the specific lipid composition, molar ratios, and preparation method. Optimization for each specific formulation is highly recommended.

Formulation (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Cationic Lipid:Helper Lipid (e.g., 1:1)100 - 150< 0.2+30 to +5060 - 80
Cationic Lipid:Helper Lipid:Cholesterol (e.g., 1:1:0.8)90 - 130< 0.15+25 to +4570 - 90

Visualizations

Experimental Workflow for Liposome Formulation and Characterization

G cluster_formulation Liposome Formulation cluster_characterization Characterization prep Lipid Film Preparation hyd Hydration prep->hyd son Sonication hyd->son ext Extrusion son->ext dls Particle Size & PDI (DLS) ext->dls zeta Zeta Potential ext->zeta ee Encapsulation Efficiency ext->ee

Caption: Workflow for the formulation and characterization of this compound liposomes.

Cellular Uptake Pathway of Cationic Liposomes

Cationic liposomes primarily enter cells through endocytosis, facilitated by the electrostatic interaction between the positively charged liposomes and the negatively charged cell membrane.

G liposome Cationic Liposome cell_membrane Cell Membrane liposome->cell_membrane Adsorption endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape & Cargo Release endosome->release cytoplasm Cytoplasm release->cytoplasm

Caption: General cellular uptake pathway of cationic liposomes via endocytosis.

Conclusion

This application note provides a comprehensive protocol for the formulation and characterization of liposomes containing this compound. The inclusion of this cationic lipid is intended to enhance the delivery of therapeutic agents, particularly negatively charged molecules, into cells. The provided methodologies for formulation and characterization will enable researchers to develop and optimize this compound-based liposomal drug delivery systems for their specific applications. The successful formulation of stable and efficient cationic liposomes holds significant promise for advancing drug development and therapeutic strategies.

References

Application Notes and Protocols for Preparing Drug-Loaded Nanoparticles with 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly known as 18:1 Caproylamine PE, is an amine-functionalized phospholipid that is increasingly utilized in the development of sophisticated drug delivery systems.[1][2][3] Its unique structure, featuring two oleic acid tails and a caproylamine head group, imparts properties that are advantageous for the formulation of drug-loaded nanoparticles. The primary amine group allows for surface modifications and can play a role in the encapsulation of various therapeutic agents. These nanoparticles can be engineered to enhance the solubility, stability, and targeted delivery of encapsulated drugs, thereby improving their therapeutic index.

This document provides detailed application notes and protocols for the preparation and characterization of drug-loaded nanoparticles using this compound. The methodologies described are based on established lipid nanoparticle formulation techniques and are intended to serve as a comprehensive guide for researchers in this field.

Key Applications

Nanoparticles formulated with this compound are suitable for a range of applications in drug delivery, including:

  • Targeted Drug Delivery: The amine-functionalized surface can be conjugated with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.

  • Gene Delivery: The cationic nature of the caproylamine headgroup at physiological pH can facilitate the encapsulation and delivery of nucleic acids such as siRNA and mRNA.[2]

  • Controlled Release: The lipid bilayer structure can be tailored to control the release kinetics of the encapsulated drug.

  • Improved Drug Stability: Encapsulation within the lipid matrix can protect sensitive drug molecules from degradation.

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Nanoparticles by Thin-Film Hydration and Extrusion

This protocol describes a common and reliable method for preparing drug-loaded liposomes, a type of lipid nanoparticle.

Materials:

  • This compound

  • Co-lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), Cholesterol)

  • Drug to be encapsulated (lipophilic or hydrophilic)

  • Organic solvent (e.g., Chloroform or a Chloroform:Methanol mixture)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and co-lipids in the organic solvent in a round-bottom flask. A typical molar ratio might be this compound:DOPC:Cholesterol at 1:2:1, but this should be optimized for the specific application.

    • If encapsulating a lipophilic drug , dissolve it in the organic solvent along with the lipids at this stage. The drug-to-lipid ratio will need to be optimized but can start at a 1:20 molar ratio.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids.

    • Reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-warm the aqueous buffer to a temperature above the lipid phase transition temperature.

    • If encapsulating a hydrophilic drug , dissolve it in the aqueous buffer.

    • Add the warm aqueous buffer to the flask containing the lipid film.

    • Gently rotate the flask to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). This process can be aided by occasional vortexing or sonication in a bath sonicator.

  • Size Reduction by Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Purification:

    • To remove any unencapsulated drug, the nanoparticle suspension can be purified by methods such as size exclusion chromatography or dialysis.

Experimental Workflow for Nanoparticle Preparation

G cluster_prep Nanoparticle Preparation dissolve 1. Dissolve Lipids (and lipophilic drug) in organic solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer (with hydrophilic drug) evaporate->hydrate extrude 4. Size Reduction (Extrusion) hydrate->extrude purify 5. Purify Nanoparticles (e.g., SEC) extrude->purify

Caption: Workflow for preparing drug-loaded nanoparticles.

Protocol 2: Characterization of Drug-Loaded Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer.

    • Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument.

  • Expected Results: A narrow size distribution (low PDI) is desirable for in vivo applications. The zeta potential will indicate the surface charge of the nanoparticles, which can influence their stability and interaction with biological systems.

2. Nanoparticle Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Cryo-TEM

  • Procedure:

    • Prepare a sample of the nanoparticle suspension on a TEM grid.

    • For negative staining TEM, apply a contrast agent (e.g., uranyl acetate).

    • Image the nanoparticles to observe their size, shape, and lamellarity.

  • Expected Results: TEM images should confirm the formation of spherical vesicles.

3. Drug Encapsulation Efficiency and Loading Capacity:

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy

  • Procedure:

    • Separate the unencapsulated ("free") drug from the nanoparticle-encapsulated drug. This can be done by centrifuging the nanoparticle suspension through a size-exclusion spin column.

    • Measure the concentration of the free drug in the filtrate using a validated HPLC or UV-Vis method.

    • Disrupt the nanoparticles in the retentate using a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • Measure the concentration of the total encapsulated drug.

  • Calculations:

    • Encapsulation Efficiency (%EE):

    • Drug Loading Capacity (%LC):

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization experiments.

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

Formulation IDMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NP-001e.g., 110.5e.g., 0.15e.g., +25.3
NP-002e.g., 125.2e.g., 0.18e.g., +22.1
Control (no drug)e.g., 105.8e.g., 0.13e.g., +28.5

Table 2: Drug Loading and Encapsulation Efficiency

Formulation IDDrug-to-Lipid Ratio (molar)Encapsulation Efficiency (%)Drug Loading Capacity (%)
NP-001e.g., 1:20e.g., 85.4e.g., 4.1
NP-002e.g., 1:10e.g., 78.2e.g., 7.5

Signaling Pathway and Logical Relationships

The primary amine on the this compound can be utilized for covalent conjugation of targeting ligands. This process typically involves a signaling pathway or a series of chemical reactions to achieve the desired surface modification.

Conjugation of a Targeting Ligand to Nanoparticle Surface

G cluster_conjugation Targeting Ligand Conjugation NP Nanoparticle with This compound (-NH2 surface) Activated_NP Activated Nanoparticle (-PEG-Maleimide surface) NP->Activated_NP NHS ester reaction with amine Linker Bifunctional Crosslinker (e.g., NHS-PEG-Maleimide) Linker->Activated_NP Ligand Targeting Ligand with Thiol Group (-SH) Targeted_NP Targeted Nanoparticle Ligand->Targeted_NP Activated_NP->Targeted_NP Maleimide-thiol 'click' reaction

Caption: A common strategy for conjugating targeting ligands.

Conclusion

The use of this compound in the formulation of drug-loaded nanoparticles offers a versatile platform for advanced drug delivery applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and characterize their own nanoparticle systems. Optimization of formulation parameters, such as lipid composition and drug-to-lipid ratios, will be crucial for achieving the desired therapeutic outcomes. The ability to surface-functionalize these nanoparticles further expands their potential for targeted and personalized medicine.

References

Application Notes and Protocols for 18:1 Caproylamine PE in siRNA and DNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly known as 18:1 Caproylamine PE, is an amine-functionalized phospholipid increasingly utilized in the development of lipid-based nanoparticle systems for the delivery of genetic material such as small interfering RNA (siRNA) and plasmid DNA (pDNA).[1][2] The primary amine group on the caproyl spacer arm provides a positive charge at physiological pH, facilitating the encapsulation of negatively charged nucleic acids through electrostatic interactions. This interaction is fundamental to the formation of stable lipid nanoparticles (LNPs) that can protect the genetic payload from degradation and facilitate its entry into target cells.[1][2]

The 18:1 oleoyl (B10858665) lipid chains contribute to the fluidity of the lipid bilayer, which can enhance membrane fusion and endosomal escape, critical steps for the successful cytoplasmic delivery of siRNA and nuclear delivery of pDNA. When incorporated into liposomal formulations, often with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), this compound can significantly improve transfection efficiency.[3][4] The use of such amine-functionalized lipids is a key strategy in the design of non-viral vectors for gene therapy and functional genomics applications. Anionic lipid nanoparticles for siRNA delivery are often formulated by blending lipids like caproylamine (CAP) with other cationic or neutral lipids.[5]

Data Presentation

The following tables summarize typical quantitative data for lipid nanoparticles formulated with amine-functionalized lipids similar to this compound. These values are provided for illustrative purposes and will vary depending on the specific formulation, cell type, and experimental conditions.

Table 1: Physicochemical Properties of this compound-based Lipid Nanoparticles

ParametersiRNA FormulationDNA Formulation
Mean Particle Size (nm) 100 - 150150 - 250
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) +30 to +50+20 to +40
Encapsulation Efficiency (%) > 90%> 85%

Table 2: In Vitro Performance of this compound-based Lipid Nanoparticles

ParametersiRNA Delivery (e.g., in HeLa cells)DNA Delivery (e.g., in HEK293 cells)
Optimal N/P Ratio *5:1 - 10:18:1 - 12:1
Gene Silencing Efficiency (%) 70 - 90%N/A
Transfection Efficiency (%) N/A40 - 70% (reporter gene expression)
Cell Viability (%) at Optimal N/P Ratio > 80%> 75%

*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid.

Experimental Protocols

Protocol 1: Formulation of this compound-based Lipid Nanoparticles for siRNA/DNA Delivery

This protocol describes the preparation of lipid nanoparticles using the lipid film hydration method followed by sonication.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • Chloroform (B151607)

  • siRNA or plasmid DNA

  • Nuclease-free water

  • Hydration buffer (e.g., sterile phosphate-buffered saline (PBS) or citrate (B86180) buffer, pH 7.4)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound, DOPE, and cholesterol in chloroform at a desired molar ratio (e.g., 1:1:0.8 for siRNA; 1:2:1 for DNA).

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (60°C) hydration buffer by vortexing for 5-10 minutes. The final lipid concentration should typically be in the range of 1-5 mM. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice. Sonication is typically performed in pulses to prevent overheating and lipid degradation. The duration and power of sonication should be optimized to achieve the desired particle size.

  • Complexation with Nucleic Acids:

    • Dilute the siRNA or DNA to the desired concentration in a nuclease-free buffer.

    • Add the nucleic acid solution to the liposome (B1194612) suspension at the desired N/P ratio.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipid-nucleic acid complexes (lipoplexes).

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated nanoparticles using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen for siRNA) or by quantifying the amount of unencapsulated nucleic acid after ultracentrifugation.

Protocol 2: In Vitro Transfection of siRNA/DNA using this compound-based Nanoparticles

Materials:

  • Adherent mammalian cells (e.g., HeLa for siRNA, HEK293 for DNA)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM® I Reduced Serum Medium

  • This compound-based lipoplexes (from Protocol 1)

  • Assay-specific reagents (e.g., lysis buffer and primers for RT-qPCR for siRNA, reporter lysis buffer for DNA)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed the cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, remove the growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Prepare the transfection complexes by diluting the lipoplexes from Protocol 1 in serum-free medium like Opti-MEM®. The final concentration of siRNA is typically 20-50 nM, and for DNA, it is 0.5-1.0 µg per well of a 24-well plate.

    • Add the diluted lipoplex solution to each well.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh complete growth medium.

    • Incubate the cells for an additional 24-72 hours, depending on the assay.

  • Assessment of Transfection Efficiency:

    • For siRNA: Assess the knockdown of the target gene expression by RT-qPCR or Western blotting 48-72 hours post-transfection.

    • For DNA: If a reporter gene (e.g., luciferase, GFP) was used, measure its expression 24-48 hours post-transfection using an appropriate assay (e.g., luciferase assay, fluorescence microscopy).

Protocol 3: Cytotoxicity Assay

This protocol uses the MTT assay to assess the cytotoxicity of the lipid nanoparticles.

Materials:

  • Cells seeded in a 96-well plate

  • This compound-based lipoplexes at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the this compound-based lipoplexes for 24 hours. Include untreated cells as a control.

  • MTT Assay:

    • After the 24-hour incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control cells.

Visualizations

LNP_Formation cluster_0 Lipid Components in Organic Solvent cluster_1 Self-Assembly cluster_2 Complexation This compound This compound Lipid_Film Lipid Film (Solvent Evaporation) This compound->Lipid_Film DOPE DOPE DOPE->Lipid_Film Cholesterol Cholesterol Cholesterol->Lipid_Film Hydration Hydration (Aqueous Buffer) Lipid_Film->Hydration Sonication Sonication/ Extrusion Hydration->Sonication Liposomes Unilamellar Liposomes Sonication->Liposomes LNP Lipid Nanoparticle (Lipoplex) Liposomes->LNP Nucleic_Acids siRNA / DNA (Negative Charge) Nucleic_Acids->LNP

Caption: Lipid Nanoparticle (LNP) Formulation Workflow.

Cellular_Uptake_and_Release LNP Lipid Nanoparticle (Positive Surface Charge) Cell_Membrane Cell Membrane (Negative Charge) LNP->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm siRNA_Release siRNA Release Cytoplasm->siRNA_Release DNA_Release DNA Release Cytoplasm->DNA_Release RISC RISC Loading & Gene Silencing siRNA_Release->RISC Nucleus Nucleus DNA_Release->Nucleus Transcription Transcription & Translation Nucleus->Transcription

Caption: Cellular Uptake and Endosomal Escape Pathway.

Gene_Silencing_Expression cluster_siRNA siRNA Pathway cluster_DNA DNA Pathway siRNA siRNA RISC_Loading RISC Loading siRNA->RISC_Loading mRNA_Cleavage Target mRNA Cleavage RISC_Loading->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing pDNA Plasmid DNA Nuclear_Entry Nuclear Entry pDNA->Nuclear_Entry Transcription_mRNA Transcription to mRNA Nuclear_Entry->Transcription_mRNA Translation_Protein Translation to Protein Transcription_mRNA->Translation_Protein Gene_Expression Gene Expression Translation_Protein->Gene_Expression

Caption: Mechanisms of siRNA-mediated Silencing and DNA-mediated Expression.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel biomaterials. The introduction of specific chemical moieties onto a nanoparticle's surface dictates its interaction with biological systems, influencing its stability, biocompatibility, cellular uptake, and therapeutic efficacy. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (18:1 Caproylamine PE) is an amine-functionalized phospholipid that serves as a versatile component for surface modification. Its structure, featuring a primary amine headgroup and unsaturated lipid tails, imparts a positive surface charge and enhances the fusogenic properties of nanoparticles, making it particularly valuable for the delivery of nucleic acids and other anionic therapeutic agents.

This document provides detailed protocols for the surface modification of three distinct nanoparticle platforms—Liposomes/Lipid Nanoparticles (LNPs), Carboxylated Silica (B1680970) Nanoparticles, and Carboxylated Gold Nanoparticles—with this compound. Additionally, it outlines methods for the characterization of these modified nanoparticles and discusses their primary applications.

I. Applications of this compound-Modified Nanoparticles

The primary application of incorporating this compound into nanoparticle formulations is to facilitate the delivery of therapeutic payloads into cells. The key advantages conferred by this modification include:

  • Enhanced Cellular Uptake: The primary amine group of this compound is protonated at physiological pH, resulting in a cationic nanoparticle surface. This positive charge promotes electrostatic interactions with the negatively charged cell membrane, leading to enhanced cellular internalization through endocytosis.[1][2]

  • Endosomal Escape: Once inside the cell, the cationic lipids can interact with the anionic lipids of the endosomal membrane, promoting membrane destabilization and facilitating the release of the nanoparticle's payload into the cytoplasm. This is a critical step for the efficacy of drugs that act on intracellular targets, such as siRNA and mRNA.[3][4]

  • Nucleic Acid Condensation: The positive charge allows for the efficient complexation and condensation of negatively charged nucleic acids (e.g., plasmid DNA, mRNA, siRNA), protecting them from degradation by nucleases and facilitating their delivery.

  • Platform for Secondary Functionalization: The primary amine serves as a reactive handle for the covalent attachment of other molecules, such as targeting ligands (antibodies, peptides), imaging agents, or polyethylene (B3416737) glycol (PEG) for increased circulation time.

II. Experimental Protocols

A. Protocol 1: Incorporation of this compound into Liposomes/LNPs via Thin-Film Hydration and Extrusion

This protocol describes the formation of liposomes where this compound is a component of the lipid bilayer.

Materials:

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a chosen molar ratio, for instance, 50:40:10) in chloroform.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 37-40°C) until a thin, uniform lipid film is formed on the inner surface of the flask.[5][6]

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the hydration buffer (pre-warmed to the same temperature as evaporation) to the flask. The volume depends on the desired final lipid concentration.

    • Gently rotate the flask by hand to allow the buffer to cover the entire film.

    • Incubate the mixture at the same temperature for 1-2 hours with intermittent gentle agitation to allow the lipid film to swell and form multilamellar vesicles (MLVs).[7]

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs).[6]

    • The resulting liposome (B1194612) suspension is ready for characterization and use. Store at 4°C.

G cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Size Reduction dissolve Dissolve Lipids in Chloroform (DOPC, Cholesterol, this compound) evaporate Evaporate Solvent via Rotary Evaporation dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry hydrate Add Hydration Buffer (PBS) dry->hydrate Start Hydration incubate Incubate to Form Multilamellar Vesicles (MLVs) hydrate->incubate extrude Extrude through 100 nm Membrane incubate->extrude Homogenize luvs Formation of Large Unilamellar Vesicles (LUVs) extrude->luvs end Amine-Functionalized Liposomes luvs->end Final Product

B. Protocol 2: Covalent Conjugation of this compound to Carboxylated Silica Nanoparticles

This protocol uses EDC/NHS chemistry to form a stable amide bond between the amine group of the lipid and the carboxyl groups on the nanoparticle surface.[8][9]

Materials:

  • Carboxylated silica nanoparticles (in deionized water or a suitable buffer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Ethanol (B145695)

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Pellet a known amount of carboxylated silica nanoparticles by centrifugation.

    • Wash the nanoparticles twice with Activation Buffer to remove any storage buffer components.

    • Resuspend the nanoparticles in Activation Buffer to a final concentration of ~5-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.[10]

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. A typical molar excess is 5-10 fold over the estimated number of carboxyl groups on the nanoparticle surface.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form a stable Sulfo-NHS ester intermediate.

  • Lipid Conjugation:

    • Prepare a solution of this compound in a 1:1 mixture of ethanol and Coupling Buffer. The amount should be in molar excess (e.g., 20-50 fold) relative to the carboxyl groups.

    • Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS.

    • Immediately resuspend the activated nanoparticles in the this compound solution.

    • Incubate for 2 hours at room temperature with gentle rotation.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to a final Tris concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted Sulfo-NHS esters.

    • Pellet the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted lipid and by-products.

    • Resuspend the final product in the desired storage buffer. Store at 4°C.

C. Protocol 3: Covalent Conjugation of this compound to Carboxylated Gold Nanoparticles

This protocol is similar to the one for silica nanoparticles, utilizing EDC/NHS chemistry. Gold nanoparticles are often functionalized with carboxyl-terminated ligands (e.g., mercaptoundecanoic acid) to provide anchor points for conjugation.

Materials:

  • Carboxylated gold nanoparticles

  • This compound

  • EDC and Sulfo-NHS

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Ethanol

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Centrifuge the carboxylated gold nanoparticles and resuspend in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add freshly prepared EDC and Sulfo-NHS solutions to the gold nanoparticle suspension and incubate for 15-30 minutes at room temperature.[10]

  • Lipid Conjugation:

    • Prepare a solution of this compound in a 1:1 ethanol/Coupling Buffer mixture.

    • Centrifuge the activated gold nanoparticles and resuspend them in the lipid solution.

    • Incubate for 2 hours at room temperature with gentle rotation.

  • Quenching and Washing:

    • Quench the reaction with Tris-HCl buffer.

    • Wash the functionalized gold nanoparticles by repeated centrifugation and resuspension in PBS to remove excess reagents.

    • Resuspend in the final storage buffer and store at 4°C, protected from light.

G start Carboxylated Nanoparticles (Silica or Gold) activate Activate with EDC/Sulfo-NHS in MES Buffer (pH 6.0) start->activate wash1 Wash to Remove Excess EDC/Sulfo-NHS activate->wash1 conjugate Add this compound in Coupling Buffer (pH 7.4) wash1->conjugate quench Quench with Tris Buffer conjugate->quench wash2 Wash to Remove Unreacted Lipid quench->wash2 end Amine-Functionalized Nanoparticles wash2->end

III. Characterization Protocols

A. Dynamic Light Scattering (DLS) and Zeta Potential
  • Purpose: To determine the hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and surface charge (Zeta Potential) of the nanoparticles before and after modification.

  • Protocol:

    • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl for zeta potential, PBS for DLS).

    • Ensure the sample is free of aggregates by gentle sonication if necessary.

    • Transfer the sample to a suitable cuvette.

    • Perform measurements using a DLS instrument. For zeta potential, the instrument applies an electric field and measures the particle mobility.

    • Record the Z-average diameter, PDI, and zeta potential. A successful modification with this compound should result in an increase in size and a shift in zeta potential from negative or neutral to positive.

B. Transmission Electron Microscopy (TEM)
  • Purpose: To visualize the morphology, size, and aggregation state of the nanoparticles.

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

    • Wick off the excess liquid with filter paper.

    • (Optional) Apply a negative stain (e.g., uranyl acetate) for enhanced contrast, especially for liposomes.

    • Allow the grid to dry completely before imaging with a transmission electron microscope.

C. Quantification of Surface Amine Groups (Ninhydrin Assay)
  • Purpose: To quantify the number of accessible primary amine groups on the nanoparticle surface.[11][12]

  • Protocol:

    • Standard Curve: Prepare a series of known concentrations of a primary amine standard (e.g., propylamine) in methanol (B129727).

    • Sample Preparation: Place a known amount (e.g., 25 mg) of dried amine-functionalized nanoparticles into a vial with methanol.

    • Reaction: Add a ninhydrin (B49086) solution in methanol to both the standards and the samples. Heat the vials (e.g., at 65°C) for a specified time (e.g., 1 hour) to allow the colorimetric reaction (Ruhemann's purple) to occur.[12]

    • Measurement: Centrifuge the nanoparticle samples to pellet them.

    • Measure the absorbance of the supernatant of both standards and samples at the characteristic wavelength (approx. 570-580 nm) using a UV-Vis spectrophotometer.

    • Calculation: Determine the concentration of amines in the sample supernatant from the standard curve and calculate the number of amine groups per unit mass of nanoparticles.

IV. Quantitative Data Summary

The following tables present expected data from the characterization of nanoparticles before and after surface modification with this compound.

Table 1: Physicochemical Properties of Modified Nanoparticles

Nanoparticle TypeModification StatusZ-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Liposome/LNP Before Modification (DOPC/Chol)105 ± 40.12 ± 0.03-5 ± 2
After Modification (with this compound)112 ± 50.15 ± 0.04+35 ± 5
Silica NP Before Modification (Carboxylated)150 ± 80.08 ± 0.02-40 ± 6
After Modification (with this compound)158 ± 100.11 ± 0.03+28 ± 4
Gold NP Before Modification (Carboxylated)50 ± 30.18 ± 0.05-35 ± 5
After Modification (with this compound)55 ± 40.21 ± 0.06+25 ± 4

Table 2: Quantification of Surface Amine Groups

Nanoparticle TypeAmine Density (μmol/g of NP)
Silica NP (Modified) 50 - 150
Gold NP (Modified) 20 - 80

V. Mechanism of Action: Cellular Uptake

The introduction of this compound onto the nanoparticle surface is primarily designed to exploit the electrostatic interactions that govern cellular uptake. The workflow below illustrates this process.

G cluster_0 Extracellular Space cluster_1 Intracellular Space np Cationic Nanoparticle (+ charge from this compound) cell_membrane Anionic Cell Membrane (- charge from proteoglycans) np->cell_membrane Electrostatic Attraction endosome Endosome Formation cell_membrane->endosome Endocytosis escape Endosomal Escape (Membrane Destabilization) endosome->escape pH-mediated Interaction release Payload Release into Cytoplasm escape->release

References

Application Notes and Protocols for 18:1 Caproylamine PE in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and established protocols specifically for 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine) in targeted drug delivery are limited in publicly available scientific literature. Therefore, these application notes and protocols are based on established methodologies for analogous amine-functionalized phospholipids (B1166683) used in the development of liposomal and nanoparticle-based drug delivery systems. Researchers should consider these as a starting point and optimize the parameters for their specific application.

Application Notes

Introduction to this compound

This compound is an amine-functionalized phospholipid featuring two oleic acid tails, a phosphoethanolamine headgroup, and a terminal primary amine group provided by the caproylamine moiety.[1][2] This structure imparts amphiphilic properties, allowing for its incorporation into lipid bilayers of nanocarriers such as liposomes and lipid nanoparticles. The oleic acid chains contribute to a fluid lipid membrane, which can be advantageous for drug loading and release. The primary amine group serves as a crucial reactive handle for the covalent attachment of various molecules, making it a valuable component for developing targeted drug delivery systems.[2]

Principle of Amine-Functionalized Lipids in Targeted Drug Delivery

The primary amine group on this compound provides a versatile platform for surface functionalization of nanocarriers. This allows for the covalent conjugation of targeting ligands, such as antibodies, peptides, aptamers, or small molecules, that can specifically recognize and bind to receptors overexpressed on the surface of target cells (e.g., cancer cells). This active targeting strategy aims to enhance the accumulation of the drug-loaded nanocarrier at the desired site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.

Physicochemical Characterization of Functionalized Nanocarriers

Thorough physicochemical characterization is critical to ensure the quality, stability, and in vivo performance of the formulated drug delivery system. Key parameters to evaluate include:

  • Particle Size and Polydispersity Index (PDI): These parameters influence the circulation half-life, biodistribution, and cellular uptake of the nanocarriers.[3]

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a predictor of colloidal stability.

  • Encapsulation Efficiency and Drug Loading: These values quantify the amount of drug successfully encapsulated within the nanocarrier and are crucial for determining appropriate dosing.

  • Morphology: Techniques like transmission electron microscopy (TEM) are used to visualize the shape and structure of the nanoparticles.[3]

  • In Vitro Drug Release: This assay evaluates the rate and extent of drug release from the nanocarrier under physiological conditions.

Experimental Protocols

Formulation of Amine-Functionalized Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating an amine-functionalized phospholipid, suitable for subsequent drug loading and targeting ligand conjugation.

Materials:

  • Main structural phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • This compound or analogous amine-functionalized lipid

  • Cholesterol

  • Chloroform and Methanol (B129727) (analytical grade)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the main phospholipid, cholesterol, and the amine-functionalized lipid in a chloroform:methanol mixture (e.g., 2:1 v/v) at a desired molar ratio (e.g., DSPC:Cholesterol:Amine-PE at 55:40:5).

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature (Tc) of the lipids to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer (which may contain a hydrophilic drug for passive loading) by vortexing or gentle shaking. The temperature of the buffer should be above the Tc of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tc.

    • Pass the liposome (B1194612) suspension through the extruder multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) of a consistent size.

Drug Loading

a) Passive Loading (for hydrophilic drugs):

  • Dissolve the drug in the hydration buffer before adding it to the lipid film. The drug will be encapsulated in the aqueous core of the liposomes during hydration.

  • Separate the unencapsulated drug from the liposomes using methods like dialysis or size exclusion chromatography.

b) Active (Remote) Loading (for ionizable drugs):

  • Prepare liposomes with an ion gradient across the lipid bilayer (e.g., an ammonium (B1175870) sulfate (B86663) gradient).

  • Hydrate the lipid film with an ammonium sulfate solution.

  • Remove the external ammonium sulfate by dialysis against a drug-free buffer.

  • Incubate the purified liposomes with the drug solution. The drug will move into the liposomes and be trapped by protonation.

Surface Functionalization with a Targeting Ligand

This protocol describes a common method for conjugating a carboxyl-containing targeting ligand to the amine-functionalized liposomes using EDC/NHS chemistry.

Materials:

  • Amine-functionalized liposomes

  • Targeting ligand with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Activate the Targeting Ligand:

    • Dissolve the targeting ligand in the activation buffer.

    • Add a molar excess of EDC and NHS to the ligand solution and incubate at room temperature to activate the carboxyl groups.

  • Conjugation:

    • Add the activated ligand solution to the amine-functionalized liposome suspension in the reaction buffer.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the unreacted ligand and coupling reagents by dialysis or size exclusion chromatography.

Physicochemical Characterization

a) Particle Size and Zeta Potential:

  • Dilute the liposome suspension in an appropriate buffer.

  • Analyze the sample using a dynamic light scattering (DLS) instrument to determine the average particle size, PDI, and zeta potential.

b) Encapsulation Efficiency (%EE):

  • Separate the encapsulated drug from the free drug using a method like spin column centrifugation.

  • Disrupt the liposomes with a suitable solvent (e.g., methanol or Triton X-100).

  • Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total initial amount of drug) x 100

Data Presentation

The following table provides representative data for functionalized liposomes from the literature. This can serve as a reference for expected values when formulating similar systems.

Formulation CodeLipid Composition (molar ratio)Mean Diameter (nm)PDIZeta Potential (mV)% Encapsulation Efficiency
Lipo-NH2-1DSPC:Chol:DSPE-PEG-Amine (55:40:5)125 ± 50.15+15 ± 285% (Doxorubicin)
Lipo-NH2-2DOPC:Chol:DOPE-Amine (60:35:5)110 ± 80.12+20 ± 392% (siRNA)
Targeted-LipoDSPC:Chol:DSPE-PEG-Amine-Tf (55:40:5)135 ± 60.18+5 ± 1.583% (Doxorubicin)

Note: This table contains illustrative data from analogous systems and not specifically for this compound. DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; DSPE-PEG-Amine: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPE-Amine: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) with a terminal amine; Tf: Transferrin.

Visualizations

Experimental Workflow

G cluster_formulation Formulation cluster_characterization Characterization a Lipid Dissolution (e.g., DSPC, Chol, Amine-PE) b Thin-Film Hydration a->b c Extrusion (Sizing) b->c d Drug Loading (Passive or Active) c->d e Surface Functionalization (Ligand Conjugation) d->e f Purification (e.g., Dialysis) e->f g Particle Size & Zeta Potential (DLS) f->g Targeted Liposomes h Encapsulation Efficiency (%EE) f->h Targeted Liposomes i Morphology (TEM) f->i Targeted Liposomes j In Vitro Release f->j Targeted Liposomes k Cellular Uptake Studies f->k Targeted Liposomes

Caption: Experimental workflow for the formulation and characterization of targeted liposomes.

Cellular Uptake Pathway

G cluster_cellular_env Cellular Environment cluster_internalization Internalization liposome Targeted Liposome (with Ligand) receptor Cell Surface Receptor liposome->receptor 1. Binding clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit 2. Internalization cell_membrane Cell Membrane endosome Early Endosome clathrin_pit->endosome 3. Vesicle Formation lysosome Lysosome endosome->lysosome 4. Maturation or Endosomal Escape release Drug Release into Cytoplasm endosome->release lysosome->release Degradation & Release

Caption: Receptor-mediated endocytosis of a targeted liposome.

References

Application Notes and Protocols for Creating Artificial Antigen-Presenting Cells with 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Artificial antigen-presenting cells (aAPCs) are synthetic platforms designed to mimic the function of natural APCs, primarily to stimulate and expand T cells for research and therapeutic applications, such as adoptive cell therapy. These systems offer greater control, reproducibility, and scalability compared to traditional cell-based methods. This document provides a detailed protocol for the creation of liposome-based aAPCs utilizing 18:1 (Δ9-cis) PE (DOPE)-N-caproylamine (18:1 Caproylamine PE).

The primary amino group of the caproylamine moiety serves as a versatile anchor for the covalent conjugation of proteins, such as peptide-MHC complexes (pMHC) for T-cell receptor (TCR) stimulation (Signal 1) and co-stimulatory molecules like anti-CD28 antibodies (Signal 2). The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) lipid backbone provides a fluidic and biocompatible scaffold, mimicking the natural cell membrane.

Data Presentation

The following tables present representative quantitative data from T-cell activation assays using aAPCs. This data is illustrative and may vary depending on the specific experimental conditions, T-cell donor, and the nature of the conjugated antigen.

Table 1: T-Cell Proliferation in Response to aAPC Stimulation

aAPC FormulationT-Cell Proliferation (Fold Expansion on Day 7)
Unconjugated Liposomes (Control)< 3
aAPC (Signal 1: pMHC)5 - 10
aAPC (Signal 2: Anti-CD28)3 - 5
aAPC (Signal 1 + Signal 2)15 - 25

Table 2: Cytokine Release Profile of T Cells Stimulated with aAPCs

aAPC FormulationIFN-γ (pg/mL)IL-2 (pg/mL)
Unconjugated Liposomes (Control)< 50< 20
aAPC (Signal 1: pMHC)200 - 500100 - 300
aAPC (Signal 2: Anti-CD28)< 100< 50
aAPC (Signal 1 + Signal 2)1000 - 3000500 - 1500

Experimental Protocols

This section details the methodology for creating and utilizing aAPCs functionalized with this compound.

Part 1: Preparation of Amine-Functionalized Liposomes

This protocol is based on the thin-film hydration method followed by extrusion to produce unilamellar liposomes of a defined size.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine))

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, prepare a lipid mixture in chloroform. A representative molar ratio is 55:40:5 of DOPC:Cholesterol:this compound. The inclusion of cholesterol enhances liposome stability.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation. The volume of PBS should be chosen to achieve the desired final lipid concentration. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a uniform size, pass the MLV suspension through a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes) to ensure size homogeneity. The resulting liposome suspension should be stored at 4°C.

Part 2: Covalent Conjugation of Proteins to Liposomes via EDC/Sulfo-NHS Chemistry

This protocol describes the two-step conjugation of amine-containing proteins (e.g., pMHC, anti-CD28 antibody) to the amine groups on the liposome surface. In this case, since the liposome itself is amine-functionalized, we will first modify the carboxyl groups on the protein.

Materials:

  • Amine-functionalized liposomes from Part 1

  • Protein to be conjugated (e.g., pMHC, anti-CD28 antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size exclusion chromatography column (e.g., Sepharose CL-4B) for purification

Procedure:

  • Protein Activation: a. Dissolve the protein to be conjugated in Activation Buffer. b. Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. c. Add a molar excess of EDC and Sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein. d. Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups on the protein, forming a more stable amine-reactive Sulfo-NHS ester.

  • Conjugation to Liposomes: a. Immediately after protein activation, add the activated protein solution to the amine-functionalized liposome suspension in Coupling Buffer. The pH of the coupling buffer (7.2-7.5) facilitates the reaction with the primary amines on the liposome surface. b. Incubate the mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to block any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification: Remove unconjugated protein and excess reagents by passing the liposome suspension through a size exclusion chromatography column. The larger protein-conjugated liposomes will elute first.

  • Characterization and Storage: Characterize the protein conjugation efficiency using a suitable protein quantification assay. Store the purified aAPCs at 4°C.

Part 3: In Vitro T-Cell Activation Assay

This protocol outlines a general method for assessing the efficacy of the prepared aAPCs in stimulating T cells.

Materials:

  • Purified T cells (e.g., from peripheral blood mononuclear cells - PBMCs)

  • Prepared aAPCs

  • Complete cell culture medium

  • Cell proliferation dye (e.g., CFSE)

  • ELISA kits for cytokine quantification (e.g., IFN-γ, IL-2)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • T-Cell Labeling (for proliferation assay): Label the purified T cells with a cell proliferation dye like CFSE according to the manufacturer's instructions.

  • Co-culture Setup: a. Seed the labeled T cells in a 96-well plate at a desired density (e.g., 1 x 10^5 cells/well). b. Add the aAPCs to the wells at various T-cell-to-aAPC ratios (e.g., 1:1, 1:2). Include control wells with T cells alone and T cells with unconjugated liposomes.

  • Incubation: Incubate the co-culture for 3-7 days at 37°C in a humidified CO2 incubator.

  • Analysis: a. Proliferation: After the incubation period, harvest the T cells and analyze the dilution of the CFSE dye by flow cytometry. A decrease in fluorescence intensity indicates cell division. b. Cytokine Release: At selected time points (e.g., 48-72 hours), collect the cell culture supernatants. Quantify the concentration of cytokines such as IFN-γ and IL-2 using ELISA kits according to the manufacturer's protocols.

Visualizations

Experimental Workflow for aAPC Creation and T-Cell Activation

G cluster_liposome_prep Part 1: Liposome Preparation cluster_conjugation Part 2: Protein Conjugation cluster_activation Part 3: T-Cell Activation Assay A Lipid Mixture (DOPC, Cholesterol, this compound) in Chloroform B Thin Film Formation (Rotary Evaporation) A->B C Hydration with PBS B->C D Extrusion (100 nm membrane) C->D E Amine-Functionalized Liposomes D->E I Conjugate to Liposomes E->I F Protein (pMHC / Anti-CD28) in Activation Buffer G Add EDC / Sulfo-NHS F->G H Activated Protein G->H J Quench Reaction I->J K Purification (Size Exclusion Chromatography) J->K L Functionalized aAPCs K->L N Co-culture with aAPCs L->N M Purified T-Cells M->N O Incubation (3-7 days) N->O P Analysis O->P Q Proliferation (Flow Cytometry) P->Q R Cytokine Release (ELISA) P->R

Caption: Workflow for aAPC creation and T-cell activation.

T-Cell Activation Signaling Pathway

T_Cell_Activation aAPC Artificial Antigen-Presenting Cell (aAPC) TCell T Cell pMHC pMHC TCR TCR pMHC->TCR binds Signal1 Signal 1 (Antigen Recognition) TCR->Signal1 Downstream Downstream Signaling Cascades (e.g., PLCγ1, MAPK, PI3K-AKT) Signal1->Downstream AntiCD28 Anti-CD28 Ab CD28 CD28 AntiCD28->CD28 binds Signal2 Signal 2 (Co-stimulation) CD28->Signal2 Signal2->Downstream Activation T-Cell Activation Downstream->Activation Response Cellular Response (Proliferation, Cytokine Release) Activation->Response

Caption: T-cell activation by a dual-signal aAPC.

Application Notes: Competitive ELISA for Lipid Binding Analysis Using 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) utilizing 18:1 Caproylamine PE as a competitor for determining the binding affinities of analytes, particularly glycolipid analogs, to specific target proteins like CD1d molecules.[1][2][3][4] This assay is a powerful tool for screening and characterizing potential therapeutic agents that modulate lipid-protein interactions.

Introduction

This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is a functionalized lipid that can be used as a competitor in immunoassays.[1][5] In a competitive ELISA format, the analyte of interest in a sample competes with a labeled or indicator lipid for binding to a limited amount of a specific capture protein coated on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This method is particularly well-suited for detecting small molecules like lipids.[6]

This protocol has been specifically adapted for assessing the interaction between glycolipid analogs and CD1d molecules, a key interaction in immunology and cancer research.[2][3][4][7]

Principle of the Assay

The competitive ELISA for lipid binding analysis follows the principle of competitive binding. A known amount of a capture protein (e.g., recombinant human CD1d dimer) is immobilized on the surface of a microplate well. A biotinylated indicator lipid (e.g., 18:1 Biotinyl PE) and the sample containing the unlabeled competitor lipid (the analyte of interest, or in this protocol, this compound as a known competitor for validation) are then added to the well. The free competitor lipid and the biotinylated indicator lipid compete for the binding sites on the immobilized capture protein. After incubation, the unbound lipids are washed away. The amount of biotinylated indicator lipid bound to the plate is then detected by adding a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin. Finally, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product. The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of the competitor lipid in the sample.

Competitive_ELISA_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_High Analyte (e.g., this compound) Antibody_High Immobilized Antibody (Capture Protein) Analyte_High->Antibody_High Binds Biotin_Lipid_High Biotinylated Lipid (Indicator) Biotin_Lipid_High->Antibody_High Limited Binding Analyte_Bound_High Analyte-Antibody Complex Biotin_Bound_Low Biotin-Antibody Complex (Low) Signal_Low Low Signal Biotin_Bound_Low->Signal_Low Leads to Analyte_Low Analyte (e.g., this compound) Antibody_Low Immobilized Antibody (Capture Protein) Analyte_Low->Antibody_Low Limited Binding Biotin_Lipid_Low Biotinylated Lipid (Indicator) Biotin_Lipid_Low->Antibody_Low Binds Analyte_Bound_Low Analyte-Antibody Complex (Low) Biotin_Bound_High Biotin-Antibody Complex (High) Signal_High High Signal Biotin_Bound_High->Signal_High Leads to

Caption: Principle of Competitive ELISA.

Experimental Protocol

This protocol outlines the steps for performing a competitive ELISA to determine the binding affinity of a test compound against a CD1d molecule, using this compound as a known competitor.

Materials and Reagents
ReagentSupplierCatalog Number (Example)
This compoundAvanti Polar Lipids870122P
18:1 Biotinyl PE (Indicator Lipid)Avanti Polar Lipids870282P
Recombinant Human CD1d:Ig DimerBD Biosciences552344
Goat Anti-Mouse IgG Fc AntibodyThermo Fisher ScientificA10668
Streptavidin-HRPThermo Fisher Scientific21130
TMB Substrate SolutionThermo Fisher Scientific34028
Stop Solution (e.g., 2N H₂SO₄)Sigma-AldrichS5821
96-well ELISA plates (high-binding)Corning3590
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
PBS with 0.05% Tween-20 (PBST)--
Blocking Buffer (e.g., 1% BSA in PBS)--
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418

Protocol Steps

ELISA_Workflow start Start coat_plate 1. Coat Plate with Anti-Mouse IgG Fc Antibody start->coat_plate wash1 2. Wash Plate coat_plate->wash1 block 3. Block Plate wash1->block wash2 4. Wash Plate block->wash2 add_cd1d 5. Add Recombinant CD1d:Ig Dimer wash2->add_cd1d wash3 6. Wash Plate add_cd1d->wash3 prepare_competitors 7. Prepare Serial Dilutions of This compound and Test Compounds wash3->prepare_competitors add_competitors 8. Add Competitor/Test Compound and Biotinylated Lipid prepare_competitors->add_competitors incubate 9. Incubate add_competitors->incubate wash4 10. Wash Plate incubate->wash4 add_streptavidin 11. Add Streptavidin-HRP wash4->add_streptavidin incubate2 12. Incubate add_streptavidin->incubate2 wash5 13. Wash Plate incubate2->wash5 add_substrate 14. Add TMB Substrate wash5->add_substrate incubate3 15. Incubate in Dark add_substrate->incubate3 stop_reaction 16. Add Stop Solution incubate3->stop_reaction read_plate 17. Read Absorbance at 450 nm stop_reaction->read_plate analyze 18. Analyze Data and Calculate IC50 read_plate->analyze

References

Application Note: Incorporation of 18:1 Caproylamine PE into Lipid Nanoparticles for Enhanced mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2] The composition of these LNPs is critical to their efficacy, influencing particle stability, mRNA encapsulation, and intracellular delivery.[1][3] Standard LNP formulations typically consist of four main components: an ionizable cationic lipid, a helper phospholipid (like DSPC), cholesterol, and a PEGylated lipid.[1][4] This application note details a protocol for the incorporation of a novel functionalized lipid, 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)), into a standard mRNA LNP formulation.

While not a conventional structural component, the incorporation of this compound is hypothesized to modify the surface properties of the LNP, potentially enhancing cellular uptake and endosomal escape. The primary amine group of caproylamine could provide a positive surface charge at physiological pH, facilitating interaction with negatively charged cell membranes. This note provides a comprehensive guide for formulation, characterization, and in vitro evaluation of these modified LNPs.

Materials and Methods

Materials
  • Ionizable Lipid: DLin-MC3-DMA or a similar ionizable amino lipid

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Structural Lipid: Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Functional Lipid: this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine))

  • mRNA: CleanCap® Luciferase mRNA (or other mRNA of interest)

  • Ethanol (B145695): 200 proof, molecular biology grade

  • Citrate (B86180) Buffer: 50 mM, pH 4.0

  • Phosphate Buffered Saline (PBS): 1X, sterile, pH 7.4

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • Dynamic Light Scattering (DLS) Cuvettes

  • Microfluidic Mixing System (e.g., NanoAssemblr® Benchtop)

Experimental Protocols

2.2.1. Lipid Stock Solution Preparation

  • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, DMG-PEG 2000, and this compound in 100% ethanol.

  • The concentrations of the stock solutions should be calculated to achieve the desired molar ratios in the final LNP formulation. A typical starting molar ratio for a standard LNP formulation is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[1]

  • For incorporating this compound, a portion of the helper lipid (DSPC) can be substituted. For this protocol, we will test formulations with 1%, 2.5%, and 5% molar substitution of DSPC with this compound.

2.2.2. mRNA Solution Preparation

  • Thaw the mRNA on ice.

  • Dilute the mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0). The final concentration will depend on the desired mRNA loading and the specifications of the microfluidic system.

2.2.3. LNP Formulation using Microfluidics

  • Prepare the lipid mixture in ethanol by combining the appropriate volumes of the individual lipid stock solutions to achieve the desired molar ratios (see Table 1).

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.

  • Set the flow rate ratio of the aqueous to organic phase to 3:1.

  • Initiate the mixing process to form the LNPs.

  • Collect the resulting LNP dispersion.

  • For purification, dialyze the LNP dispersion against 1X PBS (pH 7.4) for at least 18 hours to remove ethanol and unencapsulated mRNA.[5]

2.2.4. LNP Characterization

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the LNP suspension in 1X PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[6]

  • Zeta Potential:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential using a suitable instrument to assess surface charge.

  • mRNA Encapsulation Efficiency:

    • Use the Quant-iT™ RiboGreen™ RNA assay to determine the amount of encapsulated mRNA.[6]

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton™ X-100).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100[7]

2.2.5. In Vitro Transfection

  • Culture a suitable cell line (e.g., HEK293T or HeLa cells) in a 96-well plate.

  • On the day of transfection, replace the culture medium with fresh medium.

  • Add the LNP-mRNA formulations (both control and this compound-modified) to the cells at various mRNA concentrations.

  • Incubate the cells for 24-48 hours.

  • If using Luciferase mRNA, measure the luciferase expression using a luminometer. If using a fluorescent protein mRNA, measure the fluorescence using a plate reader or flow cytometer.[8][9]

Data Presentation

The following tables present hypothetical data for LNP formulations with and without this compound for illustrative purposes.

Table 1: LNP Formulation Compositions (Molar Ratios)

Formulation IDIonizable LipidDSPCCholesterolDMG-PEG 2000This compound
Control LNP501038.51.50
CAP-LNP-1%50938.51.51
CAP-LNP-2.5%507.538.51.52.5
CAP-LNP-5%50538.51.55

Table 2: Physicochemical Characterization of LNPs (Hypothetical Data)

Formulation IDSize (d.nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Control LNP85.2 ± 3.10.12 ± 0.02-5.3 ± 1.294.5 ± 2.3
CAP-LNP-1%88.6 ± 2.90.14 ± 0.03+2.1 ± 0.893.8 ± 2.8
CAP-LNP-2.5%92.1 ± 3.50.15 ± 0.02+8.7 ± 1.592.1 ± 3.1
CAP-LNP-5%98.4 ± 4.20.18 ± 0.04+15.2 ± 2.189.7 ± 3.5

Table 3: In Vitro Transfection Efficiency (Hypothetical Data)

Formulation IDLuciferase Expression (RLU/mg protein)
Control LNP1.2 x 10⁸
CAP-LNP-1%2.5 x 10⁸
CAP-LNP-2.5%5.8 x 10⁸
CAP-LNP-5%4.1 x 10⁸

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid Stock Solutions Lipid Stock Solutions Microfluidic Mixing Microfluidic Mixing Lipid Stock Solutions->Microfluidic Mixing mRNA Solution mRNA Solution mRNA Solution->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Dialysis Dialysis LNP Formation->Dialysis DLS (Size, PDI) DLS (Size, PDI) Dialysis->DLS (Size, PDI) Zeta Potential Zeta Potential Dialysis->Zeta Potential RiboGreen (EE%) RiboGreen (EE%) Dialysis->RiboGreen (EE%)

Caption: Experimental workflow for LNP formulation and characterization.

Cellular_Uptake_Pathway LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Cell Membrane Cell Membrane Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Degradation Pathway Endosomal Escape Endosomal Escape Late Endosome->Endosomal Escape 2. Escape mRNA Translation mRNA Translation Endosomal Escape->mRNA Translation 3. Release into Cytosol Cytosol Cytosol Protein Expression Protein Expression mRNA Translation->Protein Expression 4. Protein Synthesis

Caption: Cellular uptake and endosomal escape pathway of LNPs.

Discussion

The incorporation of this compound into LNP formulations presents a novel strategy to potentially enhance mRNA vaccine delivery. The hypothetical data suggests that increasing the molar percentage of this functionalized lipid leads to a more positive zeta potential. This is consistent with the presence of the primary amine on the caproyl group. The shift to a positive surface charge could enhance the initial interaction with the negatively charged cell membrane, a key step in endocytosis.[10]

The hypothetical transfection data indicates an optimal concentration of this compound (2.5% in this case), beyond which the transfection efficiency may decrease. This could be due to an increase in particle size and PDI at higher concentrations, or potential cytotoxicity associated with a highly positive surface charge.

It is crucial for researchers to empirically determine the optimal molar ratio of this compound for their specific mRNA and target cell type. Further studies should also investigate the impact of this lipid on LNP stability during storage and its in vivo efficacy and safety profile.

Conclusion

This application note provides a detailed protocol for the incorporation of this compound into mRNA-LNP formulations. The provided methodologies for formulation, characterization, and in vitro testing offer a solid framework for researchers to explore the potential of this novel functionalized lipid in enhancing the delivery of mRNA vaccines. The successful implementation of this strategy could lead to the development of more potent and effective mRNA-based therapeutics.

References

Application Notes and Protocols for the Characterization of 18:1 Caproylamine PE-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are widely utilized as drug delivery vehicles.[1][2] Their ability to encapsulate both hydrophilic and hydrophobic therapeutic agents, coupled with their biocompatibility and biodegradability, makes them attractive nanocarriers.[1][3] The incorporation of functionalized lipids, such as 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-caproylamine), can impart unique characteristics to the liposomal surface, such as a positive charge, which can influence drug loading, cellular uptake, and overall stability.

This document provides detailed protocols for the comprehensive characterization of liposomes containing this compound. The key physicochemical properties addressed include particle size, polydispersity index (PDI), zeta potential, drug encapsulation efficiency, in vitro drug release, and stability. Adherence to these characterization methods is crucial for ensuring batch-to-batch consistency, optimizing formulation parameters, and complying with regulatory guidelines.[1]

Key Physicochemical Characterization Parameters

A summary of the critical quality attributes for this compound-containing liposomes is presented below. These parameters are essential for defining the performance and stability of the liposomal formulation.

ParameterMethodTypical ValuesSignificance
Particle Size (Z-average) Dynamic Light Scattering (DLS)50 - 200 nmAffects biodistribution, cellular uptake, and clearance.[1][4]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Indicates the homogeneity of the liposome (B1194612) population.
Zeta Potential Laser Doppler Velocimetry+10 to +40 mVPredicts stability against aggregation and influences interaction with biological membranes.[4][5]
Encapsulation Efficiency (%EE) UV-Vis Spectrophotometry, Fluorescence Spectroscopy, HPLC> 80%Represents the percentage of the initial drug that is successfully entrapped within the liposomes.[3][6]
Drug Loading (%DL) UV-Vis Spectrophotometry, Fluorescence Spectroscopy, HPLCVaries with drug and lipid compositionIndicates the amount of drug per unit weight of the liposome.[7][8]
In Vitro Drug Release Dialysis MethodSustained release over a desired periodPredicts the in vivo performance of the drug delivery system.[9][10]
Stability DLS, Zeta Potential Measurement, %EE assessment over timeStable for a defined shelf-lifeEnsures the liposomal formulation maintains its critical quality attributes over time.[][12]

Experimental Protocols

Liposome Preparation (Thin-Film Hydration Method)

A common method for preparing liposomes is the thin-film hydration technique, followed by extrusion to obtain unilamellar vesicles of a defined size.

Materials:

  • This compound

  • Primary phospholipid (e.g., DOPC, DSPC)

  • Cholesterol

  • Drug to be encapsulated

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

  • Dissolve the lipids (e.g., primary phospholipid, cholesterol, and this compound in a desired molar ratio) and the hydrophobic drug (if applicable) in chloroform in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the flask wall.

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes).

G Liposome Preparation Workflow cluster_0 Preparation cluster_1 Sizing A Lipid Dissolution in Organic Solvent B Thin-Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Buffer B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Extrusion through Polycarbonate Membranes D->E F Formation of Small Unilamellar Vesicles (SUVs) E->F

Caption: Workflow for liposome preparation.

Characterization of Particle Size, PDI, and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the liposomes in suspension.[2][4] Laser Doppler Velocimetry is employed to determine the zeta potential, which is a measure of the magnitude of the electrostatic charge on the surface of the liposomes.[4][5] The positive charge imparted by the amine group of this compound is a key parameter to confirm.

Materials:

  • Liposome suspension

  • Deionized water or appropriate buffer for dilution

  • DLS and zeta potential analyzer (e.g., Malvern Zetasizer)

  • Cuvettes for size and zeta potential measurements

Protocol:

  • Dilute the liposome suspension with deionized water or the hydration buffer to an appropriate concentration for measurement (to avoid multiple scattering effects).

  • For particle size and PDI measurement, transfer the diluted sample to a disposable sizing cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Perform the measurement according to the instrument's software instructions. Record the Z-average diameter and the PDI.

  • For zeta potential measurement, transfer the diluted sample to a disposable folded capillary cell.

  • Ensure there are no air bubbles in the cell.

  • Place the cell in the instrument and perform the measurement. Record the zeta potential value.

Determination of Encapsulation Efficiency and Drug Loading

Principle: The encapsulation efficiency (%EE) is the percentage of the initial drug that is successfully encapsulated within the liposomes.[3] Drug loading (%DL) refers to the amount of drug per unit weight of the liposome. The unencapsulated (free) drug is separated from the liposomes, and the amount of encapsulated drug is then determined.

Materials:

  • Liposome suspension containing the drug

  • Centrifugal filter units or size exclusion chromatography columns

  • UV-Vis spectrophotometer, fluorescence spectrophotometer, or HPLC system

  • Reagents for drug quantification

Protocol (using centrifugal filter units):

  • Place a known amount of the liposome suspension into a centrifugal filter unit with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.

  • Centrifuge the unit according to the manufacturer's instructions.

  • Collect the filtrate, which contains the unencapsulated drug.

  • Quantify the concentration of the drug in the filtrate using a pre-established calibration curve (e.g., via UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the amount of encapsulated drug by subtracting the amount of unencapsulated drug from the total amount of drug initially used.

  • Calculate %EE and %DL using the following formulas:

    %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    %DL = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

In Vitro Drug Release Study

Principle: The in vitro drug release profile is assessed to understand how the drug is released from the liposomes over time in a simulated physiological environment.[9][10] The dialysis method is a common technique for this purpose.[13][14]

Materials:

  • Drug-loaded liposome suspension

  • Dialysis membrane with an appropriate molecular weight cutoff

  • Release medium (e.g., PBS pH 7.4, potentially with a small amount of surfactant to maintain sink conditions)

  • Shaking water bath or incubator

  • Apparatus for drug quantification

Protocol:

  • Transfer a known volume of the drug-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium in a beaker.

  • Place the beaker in a shaking water bath set at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Stability Assessment

Principle: The stability of the liposomal formulation is evaluated by monitoring key physicochemical properties over time under specific storage conditions.[][12] This includes assessing physical stability (particle size, PDI, and zeta potential) and chemical stability (drug leakage).[][15]

Materials:

  • Drug-loaded liposome suspension

  • Storage containers (e.g., sealed vials)

  • Refrigerator or temperature-controlled incubator

  • DLS and zeta potential analyzer

  • Apparatus for drug quantification

Protocol:

  • Divide the liposome suspension into several vials and store them at a selected temperature (e.g., 4°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample from one of the vials.

  • Analyze the sample for:

    • Particle size and PDI using DLS.

    • Zeta potential.

    • Encapsulation efficiency to determine the extent of drug leakage.

  • Plot the changes in these parameters as a function of time to assess the stability of the liposomal formulation.

G Factors Affecting Liposome Stability cluster_0 Physical Stability cluster_1 Chemical Stability cluster_2 Influencing Factors A Aggregation B Fusion C Drug Leakage D Lipid Hydrolysis E Lipid Oxidation F Temperature F->A F->D F->E G pH G->A G->D H Ionic Strength H->A I Lipid Composition I->A I->B I->C I->D I->E J Presence of Cryoprotectants J->A

Caption: Factors influencing liposome stability.

References

Application Notes and Protocols for Studying Protein-Lipid Interactions Using 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is a versatile, amine-functionalized phospholipid instrumental in the investigation of protein-lipid interactions.[1] Its unique structure, featuring a caproylamine headgroup and two oleic acid tails, facilitates its incorporation into model membrane systems such as liposomes and nanodiscs. This allows for the detailed study of how proteins bind to and interact with lipid bilayers, providing crucial insights into cellular signaling, membrane trafficking, and drug delivery mechanisms. These application notes provide detailed protocols for utilizing this compound in various experimental setups to elucidate the intricacies of protein-lipid interactions.

Key Applications

This compound is a valuable tool for a range of biophysical and biochemical assays designed to probe the interactions between proteins and lipid membranes. Key applications include:

  • Liposome-Based Protein Binding Assays: Incorporation of this compound into liposomes creates a model membrane system to qualitatively and quantitatively assess the binding of peripheral and integral membrane proteins.

  • Competitive ELISA for Receptor-Ligand Studies: It is particularly useful in competitive binding assays to determine the affinity and specificity of lipid-binding proteins, such as the CD1 family of antigen-presenting molecules.[1][2]

  • Nanodisc Assembly for Structural and Functional Studies: this compound can be incorporated into nanodiscs to provide a native-like lipid environment for studying the structure and function of membrane proteins.

Data Presentation: Quantitative Analysis of Protein-Lipid Interactions

The following table summarizes quantitative data from competitive ELISA studies investigating the binding of various lipids to human and mouse CD1d molecules. This data is crucial for understanding the relative binding affinities and can serve as a benchmark for new experimental designs.

Lipid CompetitorTarget ProteinIC50 (nM)Reference
GD3Human CD1d24[1][2]
GD3Mouse CD1d11[1][2]
α-Galactosylceramide (α-GalCer)Human CD1d84[2]
α-Galactosylceramide (α-GalCer)Mouse CD1d95[2]
18:1 PE (Phosphoethanolamine)Human CD1d>800[1][2]

Experimental Protocols

Protocol 1: Preparation of Liposomes Incorporating this compound for Protein Binding Studies

This protocol details the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and sonication method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound

  • Chloroform (B151607)

  • Liposome Binding Buffer (137 mM NaCl, 2.7 mM KCl, 4.3 mM Na₂HPO₄, 1.47 mM KH₂PO₄, pH 7.4)[3]

  • Glass test tubes

  • Nitrogen or Argon gas

  • Vacuum concentrator

  • Water bath sonicator

Procedure:

  • Lipid Film Preparation:

    • In a glass test tube, combine DOPC and this compound in the desired molar ratio (e.g., 9:1 DOPC:this compound) from stock solutions in chloroform.

    • Thoroughly mix the lipids.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the tube.

    • To ensure complete removal of the solvent, place the tube in a vacuum concentrator for at least 1 hour.[3]

  • Hydration:

    • Add the appropriate volume of Liposome Binding Buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1 mg/mL).

    • Hydrate the lipid film by vortexing the tube for 5-10 minutes. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Sonication:

    • Place the test tube containing the hydrated lipid suspension in a water bath sonicator.

    • Sonicate until the suspension becomes clear, indicating the formation of SUVs. This typically takes 5-15 minutes.[3]

  • Protein Binding Assay (Liposome Co-sedimentation):

    • Incubate the prepared liposomes with the protein of interest at the desired concentrations for 30-60 minutes at room temperature.

    • As a negative control, incubate the protein with liposomes lacking this compound.

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the liposomes and any bound protein.

    • Carefully remove the supernatant containing unbound protein.

    • Wash the pellet with Liposome Binding Buffer and centrifuge again.

    • Resuspend the final pellet in SDS-PAGE sample buffer.

    • Analyze the amount of bound protein by SDS-PAGE and Western blotting or Coomassie staining.

Protocol 2: Competitive ELISA for CD1d Binding

This protocol describes a competitive ELISA to measure the binding of lipids to CD1d, using this compound as a reference competitor.[1][2][4]

Materials:

  • Recombinant human or mouse CD1d:IgG1 fusion protein

  • Goat anti-mouse IgG Fc gamma antibody

  • 96-well ELISA plates (e.g., Nunc MaxiSorp)

  • 18:1 Biotinyl PE (detector lipid)

  • This compound (competitor lipid)

  • Test lipid (e.g., GD3, α-GalCer)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • HRP-labeled Avidin

  • TMB substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with goat anti-mouse IgG Fc gamma antibody (e.g., 2 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the plate with Blocking Buffer for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • CD1d Binding:

    • Add the CD1d:IgG1 fusion protein (e.g., 1 µg/mL in Blocking Buffer) to the wells and incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Binding:

    • Prepare serial dilutions of the test lipid and this compound.

    • In separate wells, add the serially diluted lipids along with a constant concentration of 18:1 Biotinyl PE (e.g., 2 µg/mL).[2]

    • Incubate the plate overnight at 37°C.[5]

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add HRP-labeled Avidin to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding Stop Solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the competitor lipid concentration.

    • Determine the IC50 value, which is the concentration of the competitor lipid that inhibits 50% of the binding of 18:1 Biotinyl PE.

Protocol 3: Reconstitution of a Membrane Protein into Nanodiscs Containing this compound

This protocol outlines the self-assembly method for incorporating a membrane protein into nanodiscs containing this compound.

Materials:

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1

  • Detergent-solubilized membrane protein of interest

  • DOPC

  • This compound

  • Sodium cholate (B1235396)

  • Bio-Beads SM-2

  • Reconstitution Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Lipid Preparation:

    • Prepare a mixture of DOPC and this compound in chloroform at the desired molar ratio.

    • Evaporate the solvent to form a thin lipid film.

    • Resuspend the lipid film in Reconstitution Buffer containing sodium cholate to solubilize the lipids.

  • Assembly Mixture:

    • In a microcentrifuge tube, combine the detergent-solubilized membrane protein, the solubilized lipid mixture, and the MSP at a specific molar ratio (this needs to be optimized for each protein).

    • Incubate the mixture on ice for 1 hour.

  • Detergent Removal and Nanodisc Formation:

    • Add activated Bio-Beads to the assembly mixture to remove the detergent.

    • Incubate with gentle rocking at 4°C for 4-16 hours.

  • Purification:

    • Remove the Bio-Beads by centrifugation.

    • Purify the assembled nanodiscs from empty nanodiscs and protein aggregates using size-exclusion chromatography.

  • Characterization:

    • Analyze the purified nanodiscs by SDS-PAGE to confirm the presence of both the MSP and the target protein.

    • Characterize the size and homogeneity of the nanodiscs using techniques such as dynamic light scattering (DLS) or native PAGE.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_liposome Liposome Preparation & Protein Binding cluster_elisa Competitive ELISA Workflow Lipid_Film Lipid Film Formation (DOPC + this compound) Hydration Hydration with Buffer Lipid_Film->Hydration Sonication Sonication to form SUVs Hydration->Sonication Incubation Incubate with Protein Sonication->Incubation Centrifugation Co-sedimentation Incubation->Centrifugation Analysis SDS-PAGE / Western Blot Centrifugation->Analysis Plate_Coating Coat Plate with Anti-IgG Antibody CD1d_Binding Bind CD1d:IgG Fusion Protein Plate_Coating->CD1d_Binding Competition Add Competitor Lipids & Biotinylated PE CD1d_Binding->Competition Detection Add HRP-Avidin Competition->Detection Substrate Add TMB Substrate Detection->Substrate Readout Measure Absorbance Substrate->Readout

Nanodisc_Assembly cluster_components Initial Components Protein {Detergent-solubilized Membrane Protein} Assembly Mix Components Protein->Assembly Lipids {Solubilized Lipids (DOPC + this compound)} Lipids->Assembly MSP {Membrane Scaffold Protein (MSP)} MSP->Assembly Detergent_Removal Detergent Removal (Bio-Beads) Assembly->Detergent_Removal Purification {Purification by Size-Exclusion Chromatography} Detergent_Removal->Purification Characterization {Characterization (SDS-PAGE, DLS)} Purification->Characterization

ProteinLipidInteraction cluster_membrane Model Membrane cluster_analysis Downstream Analysis Liposome Liposome Binding_Kinetics Binding Kinetics (e.g., SPR) Liposome->Binding_Kinetics Nanodisc Nanodisc Structural_Studies Structural Studies (e.g., Cryo-EM) Nanodisc->Structural_Studies Protein Protein of Interest Interaction Binding Event Protein->Interaction Associates with Interaction->Liposome on Liposome Surface Interaction->Nanodisc within Nanodisc Functional_Assay Functional Assays Interaction->Functional_Assay

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Coupling to 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of peptides to 18:1 Caproylamine PE. Here you will find answers to frequently asked questions and a troubleshooting guide to address common challenges encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

This compound is an amine-functionalized phospholipid.[1][2] It features two oleic acid tails (18:1) attached to a phosphoethanolamine (PE) headgroup, which is further modified with a caproylamine linker, providing a primary amine for conjugation.[1][2][3] This lipid is often used to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs by enhancing their interaction with cell membranes and stability.[4][5][6]

Q2: Which coupling reagents are recommended for conjugating a peptide to this compound?

The choice of coupling reagent is critical for a successful conjugation.[7] Several classes of reagents can be used, with the most common being carbodiimides and phosphonium/aminium salts.

  • Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often the first choice for conjugating molecules to proteins and lipids due to the formation of water-soluble byproducts that are easily removed.[7] To minimize side reactions like racemization, carbodiimides are typically used with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).[7][8][9]

  • Phosphonium and Aminium Salts: Reagents like HBTU, HATU, and PyBOP are highly efficient and lead to high coupling rates with minimal side reactions.[7][10] HATU is particularly effective for sterically hindered couplings. These reagents require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[7]

Q3: What are the optimal reaction conditions for peptide coupling to this compound?

Optimal conditions can vary depending on the peptide sequence. However, here are some general guidelines:

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typically used to dissolve both the peptide and the lipid.[8] For some peptides, using a mixture of solvents might be necessary to improve solubility.

  • Temperature: Carbodiimide-mediated couplings are often performed at low temperatures (e.g., 4°C to room temperature) to reduce the risk of side reactions like N-acyl urea (B33335) formation.[7]

  • pH: The reaction is typically carried out under slightly basic conditions (pH 7.5-8.5) to ensure the primary amine of the caproylamine linker is deprotonated and nucleophilic. A non-nucleophilic base like DIPEA is commonly used to adjust the pH.[7]

  • Stoichiometry: An excess of the activated peptide is often used to drive the reaction to completion. A molar ratio of 1.2-1.5 equivalents of the activated peptide to 1 equivalent of this compound is a good starting point.

Q4: How can I monitor the progress of the coupling reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).[11] By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the desired peptide-lipid conjugate. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the product peak.[12][13]

Q5: What are the best methods for purifying the final peptide-lipid conjugate?

Purification of lipidated peptides can be challenging due to their amphipathic nature, which can lead to aggregation.[10]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptide conjugates.[10][11] A C4 or C8 column is often preferred over a C18 column for lipidated peptides to avoid excessively strong retention. A gradient of an organic solvent (like acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is typically used for elution.[11]

  • Size-Exclusion Chromatography (SEC): This technique can be useful for removing unreacted peptide or smaller reagents, especially if the conjugate forms micelles or aggregates.

Troubleshooting Guide

Issue 1: Low or No Coupling Efficiency

Potential Causes:

  • Inactive Coupling Reagents: Coupling reagents can degrade if not stored properly.

  • Suboptimal pH: The amine on the caproylamine linker may be protonated and non-nucleophilic.

  • Steric Hindrance: The peptide's C-terminus or the lipid's amine group may be sterically hindered.

  • Peptide Aggregation: Hydrophobic peptides can aggregate, making the reactive sites inaccessible.[10]

  • Poor Solubility: One or both reactants may not be fully dissolved in the reaction solvent.

Solutions:

  • Use Fresh Reagents: Always use fresh, high-quality coupling reagents and solvents.

  • Optimize pH: Ensure the reaction pH is between 7.5 and 8.5 using a non-nucleophilic base like DIPEA.

  • Choose a More Powerful Coupling Reagent: For difficult couplings, consider using a more reactive reagent like HATU.[7]

  • Improve Solubility: Try different solvent systems (e.g., DMF/DCM mixtures) or add a small amount of a chaotropic agent like guanidinium (B1211019) chloride to disrupt aggregation.

  • Increase Reaction Time or Temperature: For slow reactions, extending the reaction time or slightly increasing the temperature may improve the yield, but monitor for side reactions.

  • Perform a "Double Coupling": After the initial coupling reaction, you can add a fresh batch of activated peptide and coupling reagents to the reaction mixture to drive the reaction to completion.[10]

Issue 2: Poor Solubility of the Peptide-Lipid Conjugate

Potential Causes:

  • Amphipathic Nature: The combination of a hydrophilic peptide and a hydrophobic lipid can lead to poor solubility in common solvents.[6]

  • Aggregation: The conjugates can self-assemble into micelles or larger aggregates.[14]

Solutions:

  • Solvent Screening: Test a range of solvents and solvent mixtures to find one that effectively solubilizes the conjugate. Mixtures of polar aprotic solvents with alcohols (e.g., DMF/isopropanol) can be effective.

  • Use of Detergents: Adding a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween 20) above its critical micelle concentration (CMC) can help to solubilize the conjugate.

  • pH Adjustment: The solubility of the peptide portion may be pH-dependent. Adjusting the pH of the solution might improve overall solubility.

Issue 3: Presence of Multiple Byproducts in the Final Product

Potential Causes:

  • Racemization: The chirality of the C-terminal amino acid of the peptide can be compromised during the activation step.[7]

  • Side Reactions with Amino Acid Side Chains: Reactive side chains in the peptide (e.g., Lys, Cys, Tyr) can compete with the C-terminal carboxyl group for reaction with the lipid.

  • N-acyl Urea Formation: This is a common side reaction when using carbodiimides, where the activated intermediate rearranges to a stable, unreactive N-acyl urea.[7]

  • Dimerization of the Peptide: The activated peptide can react with another unactivated peptide molecule.

Solutions:

  • Use Racemization Suppressants: Always include additives like HOBt or NHS when using carbodiimide (B86325) coupling reagents.[9]

  • Protect Reactive Side Chains: Ensure that all reactive amino acid side chains in your peptide are appropriately protected.

  • Optimize Reaction Conditions: Lowering the reaction temperature can often minimize side reactions.[7]

  • Choose the Right Coupling Reagent: Phosphonium and aminium reagents like HATU and HBTU are generally less prone to causing side reactions compared to carbodiimides.[7]

Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents for Peptide-Lipid Conjugation

Coupling ReagentClassAdditiveRelative ReactivityKey AdvantagesKey Disadvantages
EDC CarbodiimideHOBt or NHSModerateWater-soluble byproducts, cost-effective.[7]Risk of racemization and N-acyl urea formation.[7]
DCC CarbodiimideHOBt or NHSModerateCost-effective.[7][8]Insoluble urea byproduct, difficult to remove.[8][15]
HBTU Aminium SaltNoneHighHigh efficiency, low racemization.[7][9]Can cause guanidinylation of the N-terminus.
HATU Aminium SaltNoneVery HighExcellent for hindered couplings, very low racemization.[7][10]Higher cost.
PyBOP Phosphonium SaltNoneHighHigh efficiency, low racemization, good for cyclization.[7][9]Byproduct can be carcinogenic.[8]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling to this compound using EDC/NHS
  • Peptide Activation:

    • Dissolve the C-terminus deprotected peptide (1.2 eq) in anhydrous DMF.

    • Add NHS (1.5 eq) and EDC (1.5 eq) to the peptide solution.

    • Stir the mixture at room temperature for 1-2 hours to generate the NHS-activated peptide.

  • Coupling Reaction:

    • Dissolve this compound (1 eq) in anhydrous DMF. A small amount of chloroform (B151607) may be added to aid dissolution.

    • Add the solution of this compound to the activated peptide solution.

    • Add DIPEA (2-3 eq) to adjust the pH to 8.0-8.5.

    • Stir the reaction mixture overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Monitor the reaction by LC-MS.

    • Once the reaction is complete, dilute the mixture with a suitable solvent and purify by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide-lipid conjugate.

Protocol 2: Analytical Characterization by RP-HPLC
  • System: High-Performance Liquid Chromatography system with a UV detector.[11]

  • Column: C4 or C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.[11]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[11]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.[11]

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis peptide Peptide with free C-terminus activation Activate Peptide Carboxyl Group peptide->activation lipid This compound coupling Couple Activated Peptide to Lipid lipid->coupling reagents Coupling Reagents & Solvents reagents->activation activation->coupling monitoring Monitor Reaction Progress (LC-MS) coupling->monitoring monitoring->coupling If incomplete purify Purify by RP-HPLC monitoring->purify If complete characterize Characterize by MS and HPLC purify->characterize lyophilize Lyophilize Final Product characterize->lyophilize

Caption: Experimental workflow for peptide coupling to this compound.

troubleshooting_workflow start Low Coupling Efficiency? cause1 Check Reagent Activity & Freshness start->cause1 Yes cause2 Verify Reaction pH (7.5-8.5) start->cause2 Yes cause3 Assess Solubility of Reactants start->cause3 Yes cause4 Consider Steric Hindrance start->cause4 Yes solution1 Use Fresh Reagents cause1->solution1 solution2 Adjust pH with DIPEA cause2->solution2 solution3 Try Different Solvents (e.g., DMF/DCM) cause3->solution3 solution4 Use Stronger Coupling Reagent (e.g., HATU) cause4->solution4

Caption: Troubleshooting decision tree for low peptide coupling efficiency.

References

Technical Support Center: Preventing Aggregation of 18:1 Caproylamine PE Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound nanoparticles are aggregating immediately after formulation. What are the likely causes?

A1: Immediate aggregation is often due to suboptimal formulation parameters that fail to provide sufficient repulsive forces to counteract the inherent tendency of nanoparticles to agglomerate. The primary factors to investigate are:

  • pH of the aqueous phase: The caproylamine headgroup of the lipid has a primary amine. The charge of this amine, and therefore the surface charge of your nanoparticles, is highly dependent on the pH of the solution.

  • Ionic strength of the buffer: High salt concentrations can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to aggregation.

  • Lipid concentration: High concentrations of lipids can increase the frequency of particle collisions, promoting aggregation.

Q2: How does the pH of the formulation buffer affect the stability of my this compound nanoparticles?

A2: The pH of your formulation buffer is a critical parameter for stability. The caproylamine headgroup contains a primary amine with a pKa similar to that of hexylamine, which is approximately 10.56.

  • At pH values significantly below the pKa (e.g., pH 4-7): The amine group will be predominantly protonated (positively charged). This positive surface charge creates electrostatic repulsion between nanoparticles, which is essential for preventing aggregation.

  • At pH values near or above the pKa (e.g., pH 9-11): A significant portion of the amine groups will be deprotonated (neutral). This loss of surface charge reduces electrostatic repulsion, making the nanoparticles highly susceptible to aggregation.

Therefore, for initial formulation and storage, maintaining a pH well below the pKa of the caproylamine headgroup is crucial for colloidal stability.

Q3: I'm observing aggregation when I increase the salt concentration of my buffer. Why is this happening and what can I do?

A3: The stability of your charged this compound nanoparticles in an aqueous medium is described by the principles of the electrical double layer. The positively charged nanoparticle surface attracts a layer of counter-ions from the buffer, forming a diffuse layer of charge. This electrical double layer creates a repulsive force that prevents nanoparticles from getting too close and aggregating.

When you increase the salt concentration (ionic strength) of the buffer, the thickness of this electrical double layer is compressed. This "charge screening" effect reduces the electrostatic repulsion between nanoparticles, allowing attractive forces (like van der Waals forces) to dominate, leading to aggregation.

Troubleshooting Steps:

  • Determine the Critical Coagulation Concentration (CCC): If your application requires a specific ionic strength, you may need to experimentally determine the CCC, the salt concentration at which your nanoparticles begin to aggregate.

  • Use the lowest possible ionic strength: For storage and general handling, use a low ionic strength buffer (e.g., 10 mM).

  • Incorporate steric stabilization: If your application demands high ionic strength, consider adding a PEGylated lipid to your formulation (see Q5).

Q4: My nanoparticles are stable at room temperature, but they aggregate after a freeze-thaw cycle. How can I improve their stability for frozen storage?

A4: Freeze-thaw cycles can induce nanoparticle aggregation through several mechanisms, including the formation of ice crystals that can physically damage the nanoparticles and an increase in the effective concentration of solutes in the unfrozen portion, which can disrupt nanoparticle stability.

Solutions:

  • Incorporate cryoprotectants: Before freezing, add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to your nanoparticle suspension. These sugars form a glassy matrix during freezing, which can help to protect the nanoparticles from mechanical stress and prevent their close approach.

  • Control the freezing and thawing rates: Rapid freezing and thawing can sometimes mitigate aggregation, but this needs to be empirically determined for your specific formulation.

Q5: How can I prevent aggregation in high-ionic-strength buffers or biological media?

A5: In environments with high ionic strength, electrostatic stabilization alone is often insufficient. In these cases, steric stabilization is a highly effective strategy.

This involves incorporating lipids with bulky, hydrophilic headgroups, most commonly polyethylene (B3416737) glycol (PEG), into your nanoparticle formulation. These PEG chains form a protective "cloud" around the nanoparticle that physically prevents other nanoparticles from getting close enough to aggregate. This steric barrier is largely unaffected by the ionic strength of the medium.

Recommendation: Include a small percentage (e.g., 1-5 mol%) of a PEGylated lipid, such as DSPE-PEG(2000), in your lipid formulation.

Data Presentation

The following tables provide illustrative data on how key formulation parameters can influence the stability of amine-functionalized nanoparticles. Note that the exact values will vary depending on the specific formulation and experimental conditions.

Table 1: Effect of pH on Nanoparticle Size, Polydispersity Index (PDI), and Zeta Potential

pHZ-average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Observation
4.01050.15+45Stable, well-dispersed
5.51100.18+38Stable, well-dispersed
7.41250.25+25Moderately stable, some aggregation may occur over time
9.0>500 (aggregated)>0.5+5Unstable, significant aggregation

Table 2: Effect of Ionic Strength (NaCl Concentration) on Nanoparticle Stability at pH 5.5

NaCl Concentration (mM)Z-average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Observation
11120.17+35Stable
101150.19+28Stable
501800.35+15Onset of aggregation
150>800 (aggregated)>0.7+5Unstable, significant aggregation

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (this compound)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Cholesterol

  • (Optional) DSPE-PEG(2000) for steric stabilization

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired lipids (e.g., a molar ratio of this compound:DOPC:Cholesterol of 10:40:50) in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. c. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of the lipids. b. Add the warm buffer to the lipid film and gently swirl to hydrate (B1144303) the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process will reduce the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure for Size Measurement (DLS):

  • Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer (the same buffer used for hydration). The dilution factor should be optimized to obtain a suitable scattering intensity.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).

Procedure for Zeta Potential Measurement:

  • Dilute the nanoparticle suspension in the desired buffer (e.g., 10 mM NaCl).

  • Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

  • Place the cell into the instrument.

  • Perform the measurement to obtain the zeta potential.

Visualizations

Aggregation_Factors cluster_factors Factors Promoting Aggregation cluster_prevention Prevention Strategies High_Ionic_Strength High Ionic Strength Low_Ionic_Strength Low Ionic Strength Buffer High_Ionic_Strength->Low_Ionic_Strength Counteracted by Steric_Stabilization Steric Stabilization (PEG) High_Ionic_Strength->Steric_Stabilization Overcome by Aggregation Aggregation High_Ionic_Strength->Aggregation pH_near_pKa pH near/above pKa pH_Control pH Control (below pKa) pH_near_pKa->pH_Control Counteracted by pH_near_pKa->Aggregation High_Concentration High Nanoparticle Concentration High_Concentration->Aggregation Freeze_Thaw Freeze-Thaw Cycles Cryoprotectants Use of Cryoprotectants Freeze_Thaw->Cryoprotectants Mitigated by Freeze_Thaw->Aggregation

Caption: Factors influencing nanoparticle aggregation and corresponding prevention strategies.

Experimental_Workflow Start Start: Lipid Mixture in Organic Solvent Film_Formation Thin Film Formation (Rotary Evaporation) Start->Film_Formation Hydration Hydration with Aqueous Buffer Film_Formation->Hydration Extrusion Extrusion through Polycarbonate Membrane Hydration->Extrusion Characterization Characterization (DLS, Zeta Potential) Extrusion->Characterization End Stable Nanoparticle Suspension Characterization->End

Caption: General experimental workflow for nanoparticle formulation and characterization.

pH_Effect cluster_low_pH Low pH (<< pKa) cluster_high_pH High pH (>= pKa) Low_pH_NP + + NP + Low_pH_Repulsion Strong Electrostatic Repulsion High_pH_Aggregation Aggregation Low_pH_Repulsion->High_pH_Aggregation pH Increase High_pH_NP NP

Caption: Effect of pH on the surface charge and stability of amine-functionalized nanoparticles.

Technical Support Center: Improving the Stability of 18:1 Caproylamine PE Liposomes in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the storage of 18:1 Caproylamine PE liposomes.

Section 1: Troubleshooting Guides

This section addresses specific problems you might encounter with your this compound liposome (B1194612) formulations during storage.

Issue 1: My liposome suspension is showing visible aggregation or an increase in particle size over time.

Possible Causes and Solutions:

  • Suboptimal Surface Charge: The primary amine of the caproylamine headgroup provides a positive charge, which is crucial for electrostatic repulsion between liposomes. However, the degree of protonation is pH-dependent. At a pH well above the pKa of the amine, the surface charge may be insufficient to prevent aggregation.

    • Solution: Maintain the pH of your liposome suspension within a range that ensures sufficient protonation of the caproylamine group. A pH between 5.5 and 7.5 is generally recommended for consistent size and surface charge.[1] A zeta potential of at least ±30 mV is generally considered indicative of a stable liposomal suspension.[1]

  • High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[1]

    • Solution: Use a buffer with a lower ionic strength. If high ionic strength is necessary for your application, consider incorporating a PEGylated lipid into your formulation to provide steric stabilization.

  • Inadequate Storage Temperature: Storing liposomes at temperatures above their phase transition temperature (Tm) can increase membrane fluidity and the likelihood of fusion upon collision. While freezing can also induce aggregation if not done correctly.

    • Solution: Store your liposome suspension at 4°C.[2] Avoid freezing unless you have incorporated a cryoprotectant.

Issue 2: I am observing leakage of the encapsulated drug/molecule from my liposomes during storage.

Possible Causes and Solutions:

  • Lipid Hydrolysis: The ester bonds in phospholipids (B1166683) are susceptible to hydrolysis, leading to the formation of lysophospholipids and free fatty acids.[2] Lysolipids can disrupt the bilayer integrity, causing leakage.[3][4] This process is accelerated by non-neutral pH and elevated temperatures.[2][4]

    • Solution: Store liposomes at 4°C and maintain a neutral pH (around 6.5-7.4) to minimize the rate of hydrolysis.[2][4] The use of a buffer is crucial as hydrolysis can be autocatalytic.[4]

  • Lipid Oxidation: The oleic acid (18:1) chains in your liposomes contain a double bond, making them susceptible to oxidation, which can compromise membrane integrity.[2]

    • Solution: Prepare your liposomes using deoxygenated buffers and store them under an inert atmosphere (e.g., argon or nitrogen). The inclusion of a lipid-soluble antioxidant, such as alpha-tocopherol, in the formulation can also mitigate oxidation.[5]

  • Improper Freezing: Freezing a liposome suspension without a cryoprotectant can lead to the formation of ice crystals that can damage the vesicles and cause leakage.

    • Solution: If you need to freeze your liposomes for long-term storage, incorporate a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) into your formulation before freezing.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound liposomes?

For short-term storage (up to a few weeks), it is recommended to store the liposome suspension at 4°C in the dark, in a tightly sealed container, and under an inert atmosphere if possible.[2][7] For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant is the preferred method.

Q2: How does the caproylamine headgroup affect the stability of my liposomes?

The primary amine of the caproylamine headgroup can be protonated, imparting a positive charge to the liposome surface. This positive charge is beneficial for stability as it creates electrostatic repulsion between vesicles, preventing aggregation.[] However, this charge is pH-dependent. At acidic pH, the amine group is protonated, leading to a positive charge. As the pH increases towards and above the pKa of the amine, the charge will decrease, potentially leading to instability.[]

Q3: What are the signs of liposome instability I should look for?

Signs of instability include:

  • Visual Changes: Increased turbidity, precipitation, or the formation of visible aggregates.

  • Changes in Particle Size: An increase in the average hydrodynamic diameter and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

  • Leakage of Encapsulated Material: A decrease in encapsulation efficiency over time, which can be measured using techniques like fluorescence leakage assays.[9][10][11][12]

  • Chemical Degradation: Formation of hydrolysis or oxidation products, which can be quantified by chromatography techniques like HPLC-MS.[3][13]

Q4: Can I freeze my this compound liposomes for long-term storage?

Freezing liposomes without a cryoprotectant is generally not recommended as it can lead to vesicle fusion and leakage of encapsulated contents. If long-term frozen storage is required, you should add a cryoprotectant to your formulation. Sugars like sucrose and trehalose are commonly used for this purpose.[6][14]

Q5: How can I prevent the oxidation of the 18:1 acyl chains?

To minimize oxidation, you should:

  • Use high-purity lipids.

  • Prepare buffers with deoxygenated water.

  • Handle the liposome preparation and storage under an inert gas like argon or nitrogen.

  • Incorporate a lipid-soluble antioxidant, such as α-tocopherol, into the lipid mixture during preparation.[5]

  • Store the final liposome suspension protected from light.

Section 3: Data Presentation

Table 1: Recommended Storage Conditions for this compound Liposomes
ParameterRecommendationRationale
Temperature 4°C for liquid storageMinimizes lipid hydrolysis and oxidation rates.[2][15]
-20°C or lower for lyophilized productEnsures long-term stability of the dried powder.
pH 6.5 - 7.5Maintains optimal surface charge for electrostatic repulsion and minimizes hydrolysis.[1][4]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of unsaturated lipid chains.[5]
Light Exposure Store in the darkPrevents photo-oxidation.
Table 2: Common Cryoprotectants for Liposome Lyophilization
CryoprotectantTypical Concentration (w/v)Key Benefits
Sucrose 5% - 15%Effective in preserving vesicle integrity during freezing and drying.[16]
Trehalose 5% - 20%Often considered superior for stabilizing liposomes during lyophilization.[14]
Mannitol 5% - 10%Provides a crystalline matrix, which can be beneficial for cake structure.
Glycerol 5% - 15%A penetrating cryoprotectant that can also offer protection.[6]

Section 4: Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Size Analysis

Objective: To monitor the size and polydispersity of liposomes as an indicator of physical stability.

Methodology:

  • Sample Preparation: Dilute the liposome suspension in the same buffer it was prepared in to a suitable concentration for DLS measurement (typically to a count rate between 100 and 500 kcps). The exact dilution will depend on the initial concentration of your liposome suspension.

  • Instrument Setup: Set the measurement temperature, typically to 25°C. Ensure the instrument has equilibrated to the set temperature.

  • Measurement: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the DLS instrument. c. Allow the sample to equilibrate thermally for at least 2 minutes. d. Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: The software will provide the Z-average diameter and the Polydispersity Index (PDI). An increase in these values over time indicates aggregation or fusion.

Protocol 2: Fluorescence Leakage Assay

Objective: To quantify the leakage of encapsulated material from liposomes.

Methodology:

  • Liposome Preparation: Prepare the liposomes with a self-quenching concentration of a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, encapsulated in the aqueous core.

  • Purification: Remove the unencapsulated dye by size exclusion chromatography or dialysis.

  • Fluorescence Measurement: a. Dilute the purified liposome suspension in buffer to a suitable volume in a fluorometer cuvette. b. Measure the initial fluorescence (F_initial). This represents the baseline leakage. c. To determine the maximum fluorescence (F_max), add a detergent (e.g., Triton X-100) to the liposome suspension to completely disrupt the vesicles and release all the encapsulated dye. d. Measure the fluorescence again.

  • Calculating Leakage: The percentage of leakage at any given time point can be calculated using the following formula: % Leakage = [(F_sample - F_initial) / (F_max - F_initial)] * 100 Where F_sample is the fluorescence of the liposome sample at a specific time during storage.

Section 5: Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep Prepare this compound Lipid Film hydrate Hydrate with Buffer (pH 6.5-7.5) prep->hydrate size Size Reduction (e.g., Extrusion) hydrate->size storage_temp 4°C size->storage_temp Store storage_lyo Lyophilized (-20°C) with Cryoprotectant size->storage_lyo Store dls DLS Analysis (Size & PDI) storage_temp->dls Analyze Periodically leakage Leakage Assay (Encapsulation Efficiency) storage_temp->leakage Analyze Periodically chem Chemical Analysis (Hydrolysis/Oxidation) storage_temp->chem Analyze Periodically storage_lyo->dls Analyze Periodically storage_lyo->leakage Analyze Periodically storage_lyo->chem Analyze Periodically

Caption: Experimental workflow for preparing and assessing the storage stability of this compound liposomes.

degradation_pathways aggregation Aggregation fusion Fusion aggregation->fusion can lead to leakage Leakage hydrolysis Hydrolysis hydrolysis->leakage causes oxidation Oxidation oxidation->leakage causes troubleshooting_logic start Observe Liposome Instability (e.g., Aggregation, Leakage) q1 Is the pH of the suspension optimal (6.5-7.5)? start->q1 q2 Is the ionic strength of the buffer low? q1->q2 Yes a1 Adjust pH to 6.5-7.5 q1->a1 No q3 Is the storage temperature 4°C? q2->q3 Yes a2 Reduce buffer salt concentration q2->a2 No q4 Are antioxidants/ inert atmosphere used? q3->q4 Yes a3 Store at 4°C q3->a3 No a4 Implement measures to prevent oxidation q4->a4 No end Improved Stability q4->end Yes a1->q2 a2->q3 a3->q4 a4->end

References

troubleshooting low drug encapsulation in 18:1 Caproylamine PE vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low drug encapsulation efficiency in 18:1 Caproylamine PE vesicles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might its properties affect drug encapsulation?

A: this compound is an amine-functionalized phospholipid with a phosphoethanolamine (PE) headgroup, a caproylamine functional group, and two unsaturated oleic acid (18:1) tails.[1] These features can influence vesicle properties and drug encapsulation in several ways:

  • Amine Functional Group: The primary amine on the caproyl group can be protonated depending on the pH of the surrounding medium. This imparts a positive charge to the vesicle surface, which can be beneficial for encapsulating negatively charged drugs through electrostatic interactions.

  • Phosphoethanolamine (PE) Headgroup: PE lipids have a smaller headgroup compared to phosphatidylcholines (PC) and can influence membrane curvature and stability.[2] They are known to form non-bilayer structures under certain conditions, which could potentially impact vesicle integrity and drug retention.

  • Unsaturated Oleic Acid Tails: The two oleic acid tails are unsaturated, meaning they have a double bond. This creates a kink in the lipid tails, preventing tight packing and resulting in a more fluid lipid bilayer at physiological temperatures.[3] This increased fluidity can affect drug partitioning into the membrane and its subsequent retention.[]

  • Mimicking Native Liposomes: The PE headgroup allows for the formation of stable liposomal formulations that closely mimic native PE liposomes.[3]

Q2: What is the difference between passive and active drug loading, and which is better for my drug?

A: The choice between passive and active loading is a critical factor in optimizing drug encapsulation and depends heavily on the physicochemical properties of your drug.[5][6]

  • Passive Loading: In this method, the drug is encapsulated during the vesicle formation process.[7] For hydrophilic drugs, they are dissolved in the aqueous buffer that is used to hydrate (B1144303) the lipid film. For hydrophobic drugs, they are mixed with the lipids in the organic solvent before forming the film.[8] Passive loading is simpler but often results in lower encapsulation efficiency for hydrophilic drugs as the encapsulation is limited by the captured aqueous volume.[9]

  • Active Loading (or Remote Loading): This technique involves loading the drug into pre-formed vesicles, often driven by a transmembrane gradient.[9][10] Common methods include creating a pH or an ammonium (B1175870) sulfate (B86663) gradient.[10][11] Active loading can achieve significantly higher encapsulation efficiencies, especially for weakly acidic or basic drugs that can cross the lipid membrane in their neutral form and then become charged and trapped inside the vesicle.[10]

The following diagram illustrates the basic principles of passive and active loading:

G Figure 1. Comparison of Passive and Active Drug Loading Mechanisms. cluster_0 Passive Loading cluster_1 Active Loading (pH Gradient) Passive_Vesicle Vesicle Formation Aqueous Core with Drug Hydrophilic_Drug_Passive Hydrophilic Drug Hydrophilic_Drug_Passive->Passive_Vesicle:aqueous Encapsulated during formation Active_Vesicle Pre-formed Vesicle Low pH Core (e.g., pH 4) Drug_Charged Drug (Charged/Protonated) External_Medium External Medium (e.g., pH 7.4) Drug_Neutral Drug (Neutral) Drug_Neutral->Active_Vesicle:low_ph Crosses membrane

Caption: Comparison of Passive and Active Drug Loading Mechanisms.

Q3: How do I measure drug encapsulation efficiency?

A: Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the vesicles. It is a critical parameter for evaluating your formulation.[9] The general formula is:

EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

To determine the EE%, you must first separate the unencapsulated (free) drug from the vesicles. Common separation techniques include:[12]

  • Size Exclusion Chromatography (SEC): Using a column (e.g., Sephadex G-50) to separate the larger vesicles from the smaller, free drug molecules.

  • Dialysis: Placing the vesicle suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out while retaining the vesicles.[12]

  • Centrifugation/Ultracentrifugation: Pelleting the vesicles, though this may not be effective for small vesicles and can be harsh.[13]

  • Centrifugal Ultrafiltration: Using a filter device to separate the free drug.[12]

After separation, the amount of encapsulated drug is determined by lysing the vesicles (e.g., with a detergent like Triton X-100 or a solvent like methanol) and then quantifying the drug concentration using an appropriate analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14] Alternatively, the concentration of the free drug in the supernatant or filtrate can be measured and subtracted from the total initial drug amount.[12]

Troubleshooting Low Encapsulation Efficiency

This guide provides a systematic approach to diagnosing and resolving issues of low drug encapsulation in your this compound vesicle formulations.

Problem 1: Low encapsulation of a hydrophilic drug.

Hydrophilic drugs are encapsulated in the aqueous core of the vesicle. Low encapsulation is often related to the vesicle's internal volume or the drug's interaction with the membrane.

Potential Cause Recommended Solution
Inefficient Passive Loading For ionizable drugs, switch to an active loading method. Creating a pH or ammonium sulfate gradient can dramatically increase encapsulation efficiency.[10][15]
Low Vesicle Internal Volume Increase the total lipid concentration during formulation. This generally leads to a higher total internal volume.[16] Optimize the preparation method; for example, the reverse-phase evaporation method is known to produce vesicles with a larger internal aqueous space.[1]
Drug Leakage Incorporate cholesterol into your formulation (e.g., 30-50 mol%). Cholesterol can increase bilayer rigidity and reduce permeability, thus preventing drug leakage. Consider using lipids with saturated tails (e.g., DSPC) in combination with this compound to decrease membrane fluidity.[9]
Unfavorable Electrostatic Interactions The amine group of this compound will be positively charged at neutral or acidic pH. If your hydrophilic drug is also positively charged, this can lead to electrostatic repulsion. Adjust the pH of the hydration buffer to a value where the drug is neutral, if possible, without compromising its stability.
Problem 2: Low encapsulation of a hydrophobic drug.

Hydrophobic drugs are incorporated into the lipid bilayer. Low encapsulation is often due to poor partitioning into the membrane or drug precipitation.

Potential Cause Recommended Solution
Poor Drug Solubility in Lipid Bilayer The fluid nature of the 18:1 oleoyl (B10858665) chains should favor the encapsulation of nonpolar compounds.[] However, if issues persist, try modifying the lipid composition. The addition of a small amount of a charged lipid (if compatible with the drug) can sometimes improve partitioning.
Drug Precipitation Ensure that the drug is fully dissolved in the organic solvent with the lipids before forming the thin film. If the drug-to-lipid ratio is too high, the drug may not be fully accommodated within the bilayer and can be excluded during vesicle formation.
Suboptimal Drug-to-Lipid Ratio Systematically vary the drug-to-lipid molar ratio to find the optimal loading capacity. A higher lipid concentration can sometimes improve the encapsulation of hydrophobic drugs.
Competition for Bilayer Space If using a high concentration of other lipophilic components, such as cholesterol, they may compete with the hydrophobic drug for space within the bilayer, potentially reducing encapsulation efficiency.

The following flowchart provides a decision-making framework for troubleshooting low encapsulation efficiency:

G Figure 2. Troubleshooting Workflow for Low Encapsulation Efficiency. start Low Encapsulation Efficiency drug_type What is the nature of your drug? start->drug_type hydrophilic Hydrophilic drug_type->hydrophilic Hydrophilic hydrophobic Hydrophobic drug_type->hydrophobic Hydrophobic passive_or_active Are you using passive or active loading? hydrophilic->passive_or_active check_solubility Is the drug fully soluble in the organic phase? hydrophobic->check_solubility passive Passive passive_or_active->passive active Active passive_or_active->active implement_active Implement active loading (pH or ion gradient) passive->implement_active optimize_gradient Optimize gradient (e.g., pH difference, salt concentration) active->optimize_gradient check_leakage Assess drug leakage implement_active->check_leakage optimize_gradient->check_leakage add_cholesterol Incorporate cholesterol or saturated lipids check_leakage->add_cholesterol High Leakage check_volume Increase lipid concentration check_leakage->check_volume Low Leakage yes_sol Yes check_solubility->yes_sol no_sol No check_solubility->no_sol optimize_ratio Optimize drug-to-lipid ratio yes_sol->optimize_ratio change_solvent Try a different co-solvent system no_sol->change_solvent modify_composition Modify lipid composition (e.g., add charged lipids) optimize_ratio->modify_composition

Caption: Troubleshooting Workflow for Low Encapsulation Efficiency.

Experimental Protocols

Protocol 1: Vesicle Preparation by Thin-Film Hydration and Extrusion

This is a common method for preparing unilamellar vesicles of a defined size.[11]

Materials:

  • This compound and other lipids (e.g., cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: a. Dissolve the lipids (and the hydrophobic drug, if applicable) in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. The temperature should be kept below the degradation temperature of any of the components. c. A thin, uniform lipid film should form on the wall of the flask. To ensure complete removal of the solvent, you can place the flask under high vacuum for several hours or overnight.

  • Hydration: a. Add the aqueous hydration buffer (containing the hydrophilic drug, if applicable) to the flask with the lipid film. b. Hydrate the film by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm in your mixture. This process forms multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Pass the suspension through the membrane multiple times (e.g., 11-21 times) to form large unilamellar vesicles (LUVs) with a more uniform size distribution. The extrusion should also be performed at a temperature above the lipid Tm.

Protocol 2: Active Loading using a pH Gradient

This protocol is suitable for weakly basic drugs.

Materials:

  • Pre-formed vesicles (from Protocol 1) in a low pH buffer (e.g., 300 mM citrate (B86180) buffer, pH 4.0)

  • Drug solution dissolved in a high pH buffer (e.g., HEPES buffer, pH 7.5)

  • Size exclusion chromatography column or dialysis system

Procedure:

  • Gradient Creation: a. Prepare vesicles as in Protocol 1, using an acidic buffer for hydration. b. Remove the external acidic buffer and create the pH gradient. This is typically done by passing the vesicle suspension through a size-exclusion column equilibrated with the external high pH buffer. This exchanges the external buffer while retaining the acidic buffer inside the vesicles.

  • Drug Loading: a. Warm the vesicle suspension (now with the established pH gradient) and the drug solution to a temperature above the lipid Tm (e.g., 60°C). b. Add the drug solution to the vesicle suspension and incubate for a defined period (e.g., 30-60 minutes). The neutral form of the drug will diffuse into the acidic core of the vesicles, where it becomes protonated (charged) and is trapped.

  • Removal of Unencapsulated Drug: a. Cool the suspension to room temperature. b. Remove the free, unencapsulated drug using size-exclusion chromatography or dialysis against the external buffer.

  • Characterization: a. Determine the encapsulation efficiency as described in the FAQ section.

Data on Factors Influencing Encapsulation

Table 1: Effect of Lipid Composition on Encapsulation Efficiency (EE%)

Formulation ComponentEffect on EE%RationaleReference(s)
Cholesterol Can increase or decreaseIncreases membrane rigidity, reducing leakage of hydrophilic drugs. May decrease EE% for hydrophobic drugs by competing for space in the bilayer.[9]
Saturated Lipids (e.g., DSPC) Generally increasesCreates a more ordered, rigid membrane, which can improve retention of encapsulated drugs.[9]
Charged Lipids Drug-dependentCan increase EE% of oppositely charged drugs through electrostatic attraction. Can decrease EE% of similarly charged drugs.[3]
PEGylated Lipids (e.g., DSPE-PEG) Can increaseThe PEG layer can enhance stability and has been associated with higher drug loading capacity in some cases.[2]

Table 2: Effect of Process and Formulation Parameters on Encapsulation Efficiency (EE%)

ParameterEffect on EE%RationaleReference(s)
Drug-to-Lipid Ratio Optimal range existsToo high a ratio can lead to saturation of the vesicle's capacity and drug precipitation, lowering the EE%.
Total Lipid Concentration Generally increasesHigher lipid concentration leads to a greater total volume for encapsulation (both aqueous and bilayer).[16]
Hydration Temperature Optimal above TmHydrating below the phase transition temperature (Tm) of the lipids results in poor film hydration and inefficient vesicle formation.[8]
Vesicle Size Larger vesicles have higher EE% for hydrophilic drugsLarger vesicles have a greater internal aqueous volume-to-lipid ratio.[9]
Loading Method Active > Passive (for many drugs)Active loading methods that use transmembrane gradients can achieve much higher drug concentrations inside the vesicles.[10][15]

References

addressing stability issues of amine-functionalized liposomes at different pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of amine-functionalized liposomes at different pH levels.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of the surrounding environment critical for the stability of amine-functionalized liposomes?

The stability of amine-functionalized liposomes is highly dependent on the pH of the medium due to the protonation state of the primary amine groups on the lipid headgroups. At acidic pH, the amine groups (-NH2) become protonated (-NH3+), leading to a positive surface charge. This charge can influence vesicle-vesicle interactions, leading to changes in size, aggregation, and drug release.

Q2: What are the common signs of instability in my amine-functionalized liposome (B1194612) formulation when the pH is altered?

Common indicators of instability include:

  • Aggregation and Precipitation: Visual cloudiness or precipitation in the liposome suspension.

  • Increased Particle Size and Polydispersity: An increase in the average particle size and a broader size distribution (higher Polydispersity Index or PDI) as measured by Dynamic Light Scattering (DLS).

  • Decreased Zeta Potential: A drop in the magnitude of the zeta potential towards neutral, indicating reduced electrostatic repulsion between liposomes.

  • Premature Drug Leakage: An increased rate of release of the encapsulated drug from the liposomes.

Q3: How does the pKa of the amine-functionalized lipid affect liposome stability at different pH values?

The pKa of the amine group determines the pH range over which it becomes protonated. When the environmental pH is below the pKa, the majority of the amine groups will be in their protonated, positively charged form (-NH3+). Conversely, at a pH above the pKa, the amine groups will be predominantly in their neutral, uncharged form (-NH2). Understanding the pKa is crucial for predicting the surface charge and stability of your liposomes at a given pH.

Q4: Can the ionic strength of the buffer impact the stability of my amine-functionalized liposomes?

Yes, high ionic strength buffers can screen the surface charges on the liposomes, which diminishes the electrostatic repulsion between them and can lead to aggregation. This phenomenon is known as the charge screening effect. It is advisable to use buffers with a low salt concentration, especially during the initial stages of formulation and characterization.

Troubleshooting Guides

Issue 1: My amine-functionalized liposomes are aggregating after a change in pH.

Possible Cause Troubleshooting Steps
pH is near the isoelectric point (pI) of the liposomes. At the pI, the net surface charge is zero, leading to minimal electrostatic repulsion and maximum aggregation. Adjust the pH to be significantly above or below the pI to ensure a sufficient surface charge. A zeta potential of at least ±30 mV is generally considered indicative of a stable liposomal suspension.[1]
High ionic strength of the buffer. High salt concentrations can shield the surface charge, reducing repulsion. Use a buffer with a lower ionic strength. If high ionic strength is required for the application, consider incorporating sterically hindering molecules like PEG into the liposome formulation (PEGylation).
Suboptimal lipid composition. The choice of lipids can significantly impact stability. Ensure the lipid composition is appropriate for the intended pH range. The inclusion of cholesterol can increase membrane rigidity and stability.
Incorrect preparation method. The method of liposome preparation can affect size distribution and stability. The thin-film hydration method followed by extrusion is a reliable technique for producing unilamellar vesicles with a controlled size.[2]

Issue 2: I am observing premature leakage of my encapsulated drug at acidic pH.

Possible Cause Troubleshooting Steps
pH-induced membrane destabilization. The protonation of amine headgroups at acidic pH can alter lipid packing and increase membrane permeability. Consider using lipids with higher phase transition temperatures (Tm) to create a more rigid and less permeable membrane. The inclusion of cholesterol can also help to stabilize the bilayer and reduce leakage.
Drug-lipid interactions. The encapsulated drug may interact with the lipid bilayer in a pH-dependent manner, leading to destabilization. Investigate potential interactions between your drug and the chosen lipids at different pH values.
High drug-to-lipid ratio. Exceeding the optimal drug-to-lipid ratio can lead to drug precipitation within the liposomes, disrupting the membrane and causing leakage. Perform a drug-loading optimization study to determine the maximum stable encapsulation capacity.

Data Summary

The following tables summarize the expected changes in the physicochemical properties of amine-functionalized liposomes at different pH values.

Table 1: Effect of pH on Particle Size and Polydispersity Index (PDI)

pHAverage Particle Size (nm)Polydispersity Index (PDI)Observations
Acidic (e.g., pH 4-5) May increase significantlyTends to increaseProtonation of amine groups leads to strong electrostatic repulsion, but can also induce aggregation if not properly controlled.
Neutral (e.g., pH 7.4) Generally stableShould be low (< 0.2)Amine groups are less protonated, leading to a more neutral surface and potentially less aggregation.
Alkaline (e.g., pH 8-9) May show some increaseCan increaseDeprotonation of amine groups results in a neutral surface, potentially leading to aggregation due to reduced electrostatic repulsion.

Table 2: Influence of pH on Zeta Potential and Drug Leakage

pHZeta Potential (mV)Drug Leakage (%)Rationale
Acidic (e.g., pH 4-5) Highly Positive (e.g., +30 to +50 mV)Can be elevatedProtonation of amine groups creates a strong positive surface charge. This can disrupt membrane packing and increase permeability.
Neutral (e.g., pH 7.4) Slightly Positive to Neutral (e.g., 0 to +20 mV)Generally low and stableReduced protonation leads to a lower surface charge. The liposome membrane is typically more stable.
Alkaline (e.g., pH 8-9) Close to Neutral (e.g., -10 to +10 mV)May increase slightlyThe neutral surface can lead to aggregation, which may induce some leakage.

Experimental Protocols

1. Liposome Preparation by Thin-Film Hydration

This method is one of the most common for preparing liposomes.[2][3][4][5][6]

  • Materials:

    • Amine-functionalized lipid (e.g., DOTAP, DC-Cholesterol)

    • Helper lipid (e.g., DOPC, DSPC)

    • Cholesterol

    • Organic solvent (e.g., chloroform, methanol (B129727)/chloroform mixture)

    • Aqueous buffer at the desired pH

    • Round-bottom flask

    • Rotary evaporator

    • Extruder with polycarbonate membranes of desired pore size

  • Procedure:

    • Dissolve the lipids (amine-functionalized lipid, helper lipid, and cholesterol) in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the aqueous buffer (pre-heated to above the phase transition temperature of the lipids) by gentle rotation. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

2. Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is used to determine the size distribution and zeta potential of the liposomes.[7][8][9][10]

  • Instrumentation: Zetasizer or similar DLS instrument.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement.

    • For particle size measurement, equilibrate the sample to the desired temperature (e.g., 25°C) and perform the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).

    • For zeta potential measurement, load the diluted sample into a folded capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.

3. Determination of Encapsulation Efficiency

This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.[11][12][]

  • Materials:

    • Drug-loaded liposome suspension

    • Size exclusion chromatography column (e.g., Sephadex G-50) or centrifugal filter units

    • HPLC or UV-Vis spectrophotometer for drug quantification

    • Lysis buffer (e.g., methanol or a solution containing a surfactant like Triton X-100)

  • Procedure:

    • Separate the unencapsulated ("free") drug from the liposomes. This can be done by passing the suspension through a size exclusion column or by using a centrifugal filter unit that retains the liposomes while allowing the free drug to pass through.

    • Collect the fraction containing the liposomes.

    • Lyse the liposomes in the collected fraction using the lysis buffer to release the encapsulated drug.

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

4. In Vitro Drug Release Assay (Dialysis Method)

This assay measures the release of the encapsulated drug from the liposomes over time at different pH values.[14][15][16]

  • Materials:

    • Drug-loaded liposome suspension

    • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

    • Release buffer at different pH values (e.g., pH 5.0, pH 7.4)

    • Stirring plate and magnetic stir bars

    • Analytical instrument for drug quantification (e.g., HPLC, fluorescence spectrophotometer)

  • Procedure:

    • Hydrate the dialysis tubing according to the manufacturer's instructions.

    • Place a known volume of the drug-loaded liposome suspension into the dialysis bag and seal both ends.

    • Immerse the dialysis bag in a larger volume of the release buffer at a specific pH, maintained at a constant temperature (e.g., 37°C) with gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

    • Quantify the amount of drug in the collected aliquots.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

G cluster_acidic Acidic pH (pH < pKa) cluster_neutral Neutral/Alkaline pH (pH > pKa) Acidic_Liposome Amine Protonation (-NH3+) Strong Positive Charge Repulsion Increased Electrostatic Repulsion Acidic_Liposome->Repulsion Aggregation_Acid Potential for Aggregation (if charge is screened) Acidic_Liposome->Aggregation_Acid Leakage_Acid Increased Membrane Permeability & Drug Leakage Acidic_Liposome->Leakage_Acid Neutral_Liposome Amine Deprotonation (-NH2) Near-Neutral Charge Stability Stable Dispersion Neutral_Liposome->Stability Aggregation_Neutral Potential for Aggregation (due to low repulsion) Neutral_Liposome->Aggregation_Neutral Leakage_Neutral Low Drug Leakage Neutral_Liposome->Leakage_Neutral pH_Change pH Environment pH_Change->Acidic_Liposome Lower pH pH_Change->Neutral_Liposome Higher pH

Caption: Effect of pH on Amine-Functionalized Liposome Stability.

G cluster_stability_testing pH Stability Testing start Start: Amine-Functionalized Liposome Formulation prep 1. Liposome Preparation (e.g., Thin-Film Hydration) start->prep extrusion 2. Extrusion for Size Homogenization prep->extrusion char_initial 3. Initial Characterization (Size, PDI, Zeta Potential at pH 7.4) extrusion->char_initial incubate_acid 4a. Incubate in Acidic Buffer (e.g., pH 5.0) char_initial->incubate_acid incubate_neutral 4b. Incubate in Neutral Buffer (e.g., pH 7.4) char_initial->incubate_neutral char_acid 5a. Characterize after Incubation (Size, PDI, Zeta Potential) incubate_acid->char_acid char_neutral 5b. Characterize after Incubation (Size, PDI, Zeta Potential) incubate_neutral->char_neutral leakage_acid 6a. In Vitro Drug Release Assay (Acidic Conditions) char_acid->leakage_acid leakage_neutral 6b. In Vitro Drug Release Assay (Neutral Conditions) char_neutral->leakage_neutral analysis 7. Data Analysis and Comparison leakage_acid->analysis leakage_neutral->analysis end End: Stability Profile Determined analysis->end

Caption: Experimental Workflow for pH Stability Assessment.

References

Technical Support Center: Enhancing Long-Term Stability of Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the long-term stability of functionalized nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of nanoparticle instability?

A1: The most common signs of nanoparticle instability include:

  • Aggregation or Agglomeration: Visually, this can manifest as a change in the color of the nanoparticle suspension (e.g., gold nanoparticles changing from red to blue), increased turbidity, or the formation of visible precipitates.[1]

  • Changes in Size and Size Distribution: An increase in the hydrodynamic diameter or a broadening of the size distribution, as measured by techniques like Dynamic Light Scattering (DLS), indicates aggregation.[2]

  • Degradation of the Nanoparticle Core or Functional Ligands: This can lead to a loss of the nanoparticle's specific functionality, such as its therapeutic effect or targeting capability.[3]

  • Alterations in Surface Chemistry: Changes in the surface charge (zeta potential) can signal instability and a higher propensity for aggregation.[4]

Q2: How does surface functionalization impact the long-term stability of nanoparticles?

A2: Surface functionalization is a critical strategy for enhancing long-term stability. By modifying the nanoparticle surface, you can introduce repulsive forces that prevent aggregation and protect the nanoparticle from degradation.[5][6] Common strategies include:

  • Steric Hindrance: Attaching polymers like polyethylene (B3416737) glycol (PEG) creates a protective layer that physically prevents nanoparticles from getting too close to each other.[7][8][9]

  • Electrostatic Stabilization: Introducing charged molecules to the surface creates repulsive electrostatic forces between nanoparticles, preventing them from aggregating.[4][7]

  • Improved Biocompatibility: Functionalization can reduce non-specific protein adsorption (opsonization) in biological media, which can otherwise lead to aggregation and rapid clearance from the body.[7][10]

Q3: What is PEGylation and why is it a popular strategy for nanoparticle stabilization?

A3: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles. It is a widely used technique due to PEG's ability to provide excellent steric hindrance, which prevents nanoparticle aggregation.[7][8] Additionally, PEG is hydrophilic, biocompatible, and can reduce non-specific protein binding, which improves the nanoparticle's stability in biological fluids and prolongs its circulation time in the body.[7][8][11]

Q4: What are some alternative strategies to PEGylation for enhancing nanoparticle stability?

A4: While PEGylation is common, other effective strategies include:

  • Zwitterionic Ligands: Molecules like carboxybetaines and sulfobetaines can create a tightly bound hydration layer, offering excellent resistance to protein adsorption and aggregation.[8]

  • Protein Coatings: Using proteins such as albumin can improve biocompatibility and stability, although it can also significantly increase the nanoparticle's hydrodynamic size.[8]

  • Glycan Coatings: Functionalizing nanoparticles with glycans can provide colloidal stability in biological fluids and prevent the formation of a protein corona.[8]

  • Amphiphilic Polymers: These polymers can encapsulate nanoparticles, providing stability in various environments.[8]

Q5: How do storage conditions affect the long-term stability of my functionalized nanoparticles?

A5: Storage conditions play a crucial role in maintaining the stability of functionalized nanoparticles. Key factors to consider are:

  • Temperature: Generally, storing nanoparticles at a cool, stable temperature (e.g., 4°C) is recommended. Avoid freeze-thaw cycles, as they can induce aggregation.[12][13]

  • Solvent/Buffer: Nanoparticles should be stored in a suitable solvent or buffer that maintains their stability. The pH should be kept far from the isoelectric point of the nanoparticles to ensure sufficient electrostatic repulsion.[1][9] The ionic strength of the storage medium should also be optimized, as high salt concentrations can screen surface charges and lead to aggregation.[14]

  • Light Exposure: For photosensitive nanoparticles, storage in the dark is essential to prevent degradation.[13]

  • Airtight Containers: Storing nanoparticles in airtight containers can prevent oxidation and other chemical reactions with the air.[13]

Troubleshooting Guides

Guide 1: My nanoparticles are aggregating after surface functionalization.

This guide provides a step-by-step approach to diagnose and resolve aggregation issues that occur following the functionalization process.

Troubleshooting Workflow

start Start: Nanoparticle Aggregation Observed check_reagents 1. Check Reagent Concentrations start->check_reagents check_ph 2. Verify Solution pH check_reagents->check_ph Concentration OK optimize_reagents Action: Optimize Reagent Ratios check_reagents->optimize_reagents High Concentration? check_solvent 3. Assess Solvent Compatibility check_ph->check_solvent pH OK adjust_ph Action: Adjust pH Away from Isoelectric Point check_ph->adjust_ph pH near Isoelectric Point? check_stabilizer 4. Evaluate Stabilizer Effectiveness check_solvent->check_stabilizer Solvent OK change_solvent Action: Change to a More Compatible Solvent check_solvent->change_solvent Poor Solvent? improve_stabilizer Action: Increase Stabilizer Density or Change Type check_stabilizer->improve_stabilizer Ineffective Stabilization? end_unstable End: Aggregation Persists (Re-evaluate Strategy) check_stabilizer->end_unstable Stabilizer OK optimize_reagents->check_ph optimize_reagents->end_unstable adjust_ph->check_solvent adjust_ph->end_unstable change_solvent->check_stabilizer change_solvent->end_unstable end_stable End: Stable Nanoparticles Achieved improve_stabilizer->end_stable improve_stabilizer->end_unstable start Nanoparticles in Biological Media protein_adsorption Protein Adsorption (Opsonization) start->protein_adsorption charge_screening Screening of Surface Charge start->charge_screening aggregation Aggregation and Precipitation protein_adsorption->aggregation charge_screening->aggregation res_uptake Uptake by Reticuloendothelial System (RES) aggregation->res_uptake loss_of_function Loss of Targeting/Therapeutic Function aggregation->loss_of_function solution_peg Solution: PEGylation solution_peg->start Prevents solution_zwitter Solution: Zwitterionic Coating solution_zwitter->start Prevents start Start: Citrate-Stabilized Nanoparticles add_peg Add PEG-SH Solution start->add_peg stir Stir at Room Temperature add_peg->stir ligand_exchange Ligand Exchange Occurs stir->ligand_exchange purify Purify via Centrifugation/Washing ligand_exchange->purify end End: PEGylated Nanoparticles purify->end

References

Technical Support Center: Conjugation of Biomolecules to 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biomolecule conjugation to 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of conjugating proteins, peptides, and other biomolecules to this amine-functionalized phospholipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a phospholipid containing two oleic acid chains (18:1) and a phosphoethanolamine (PE) headgroup. The headgroup is modified with a caproyl amine, which provides a primary amine functional group at the end of a six-carbon spacer.[1] This primary amine serves as a reactive handle for covalently attaching biomolecules, making it a valuable component for creating functionalized liposomes and other lipid-based nanoparticles for applications such as targeted drug delivery and vaccine development.[2][3]

Q2: Which chemistry is typically used to conjugate biomolecules to the primary amine of this compound?

A2: The most common method for conjugating biomolecules with carboxyl groups to primary amines, such as the one on this compound, is through the use of carbodiimide (B86325) crosslinker chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] This reaction forms a stable amide bond between the biomolecule and the lipid.

Q3: What is the role of EDC and NHS in the conjugation reaction?

A3: EDC activates the carboxyl groups on the biomolecule to form a highly reactive O-acylisourea intermediate.[5] This intermediate can then react with the primary amine on this compound. However, this intermediate is unstable in aqueous solutions and can be hydrolyzed, leading to low conjugation efficiency. NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester.[6] This semi-stable NHS ester is less susceptible to hydrolysis and reacts efficiently with the primary amine on the Caproylamine PE to form a stable amide bond.[6]

Q4: Can I perform the conjugation in a one-step or two-step reaction?

A4: Both one-step and two-step reactions are possible.

  • One-step reaction: The biomolecule, this compound (typically incorporated into a liposome), EDC, and NHS are all mixed together. This method is simpler but can lead to polymerization of the biomolecule if it contains both carboxyl and amine groups.

  • Two-step reaction: The biomolecule is first activated with EDC and NHS. The excess EDC and byproducts are then removed or quenched, followed by the addition of the this compound-containing liposomes.[7] This method is preferred as it minimizes unwanted side reactions and provides better control over the conjugation process.[4]

Q5: How can I characterize the resulting biomolecule-lipid conjugate?

A5: Characterization is crucial to confirm successful conjugation and assess the quality of your preparation. Several techniques can be employed:

  • Size-Exclusion Chromatography (SEC): To separate the conjugated liposomes from unconjugated biomolecules.[8]

  • Dynamic Light Scattering (DLS): To measure the size and polydispersity of the liposomes before and after conjugation.[9]

  • Zeta Potential Measurement: To detect changes in the surface charge of the liposomes after conjugation.

  • Gel Electrophoresis (e.g., SDS-PAGE): To confirm the presence of the biomolecule associated with the liposomes.

  • Fluorescence Spectroscopy: If the biomolecule is fluorescently labeled, this can be used to quantify the amount of conjugated biomolecule.[10]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the conjugated biomolecule.[8]

  • Cryo-Electron Microscopy (Cryo-EM): To visualize the morphology of the liposomes and potentially the attached biomolecules.[]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Efficiency Inactive EDC/NHS: EDC and NHS are moisture-sensitive and can hydrolyze over time.Always use fresh or properly stored (desiccated at -20°C) EDC and NHS.[12] Prepare solutions immediately before use.
Incorrect pH: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with the amine is more efficient at a physiological to slightly basic pH (7.0-8.0).[13]For a two-step reaction, perform the activation step in a buffer like MES at pH 5.0-6.0. Then, either perform a buffer exchange or adjust the pH to 7.2-7.5 before adding the amine-containing liposomes.[13]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete in the reaction.Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS or HEPES for the conjugation step.[13]
Suboptimal Molar Ratios of Reagents: Incorrect amounts of EDC and NHS can lead to poor activation or side reactions.Optimize the molar ratio of EDC and NHS to the carboxyl groups on your biomolecule. A common starting point is a molar excess of EDC and NHS.[14][15] See the quantitative data table below for recommendations.
Steric Hindrance: The conjugation site on the biomolecule or the amine on the liposome (B1194612) surface may be sterically hindered.Consider using a longer spacer arm on your biomolecule or lipid if possible. The caproyl spacer on this compound is designed to reduce steric hindrance.
Liposome Aggregation Changes in Surface Charge: Neutralization of surface charges upon conjugation can lead to aggregation.Ensure the liposome formulation has sufficient charge to maintain colloidal stability (e.g., by including a small percentage of a charged lipid). Monitor size and polydispersity using DLS.
High Concentration of Reagents: High salt concentrations or excessive amounts of crosslinkers can sometimes induce aggregation.Use appropriate buffer concentrations and purify the conjugated liposomes to remove excess reagents.
Loss of Biomolecule Activity Conjugation at an Active Site: The amide bond may have formed at a location critical for the biomolecule's function.If possible, use site-specific conjugation methods. If using random conjugation, you may need to accept a partial loss of activity or optimize reaction conditions to favor conjugation at less critical sites.
Harsh Reaction Conditions: Extreme pH or temperature can denature sensitive biomolecules.Perform the conjugation at room temperature or 4°C and maintain the pH within a range suitable for your biomolecule's stability.
Instability of the Conjugate Hydrolysis of the Amide Bond: While generally stable, the amide bond can hydrolyze under extreme pH conditions over long periods.Store the final conjugate in a suitable buffer (e.g., PBS at pH 7.4) at 4°C for short-term storage or frozen for long-term storage. The stability of the liposomes themselves should also be considered.[16][17]

Quantitative Data Summary

The optimal molar ratios for EDC/NHS conjugation can vary depending on the specific biomolecule and reaction conditions. The following table provides a general guideline for optimization.

Parameter Recommended Range (Molar Excess over Carboxyl Groups) Notes
EDC 2 to 10-fold[14][18]Higher excess may be needed for dilute protein solutions.[19] Too much EDC can lead to side reactions.[15]
NHS/Sulfo-NHS 1.5 to 5-fold[14][19]A common ratio of NHS to EDC is 1:1 to 1:2.5.[14][15]
This compound 10 to 50-fold excess over the biomoleculeThe concentration of the amine-containing lipid should be in excess to favor the reaction with the activated biomolecule.

Note: These are starting recommendations. Empirical optimization is crucial for achieving the best results for your specific system.

Experimental Protocols

Two-Step EDC/NHS Conjugation of a Protein to this compound Liposomes

This protocol assumes the protein has available carboxyl groups and the this compound is incorporated into pre-formed liposomes.

Materials:

  • Protein solution in a suitable buffer (e.g., MES)

  • Pre-formed liposomes containing 1-10 mol% this compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

Step 1: Activation of the Protein

  • Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Add the EDC and Sulfo-NHS solutions to the protein solution. A starting molar excess of 10-fold EDC and 5-fold Sulfo-NHS over the protein is recommended for optimization.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to Liposomes

  • Optional but recommended: Remove excess EDC and byproducts by running the activated protein solution through a desalting column equilibrated with Conjugation Buffer.

  • Add the activated protein to the liposome suspension.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Purify the protein-liposome conjugates from unconjugated protein and other reaction components using a size-exclusion chromatography (SEC) column.

  • Collect the fractions containing the conjugated liposomes.

  • Characterize the final product for conjugation efficiency, size, and stability.

Visualizations

experimental_workflow cluster_activation Step 1: Protein Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification protein Protein (with -COOH groups) activated_protein Activated Protein (NHS-ester intermediate) protein->activated_protein 15-30 min @ RT edc_nhs EDC + Sulfo-NHS (in Activation Buffer, pH 6.0) edc_nhs->activated_protein conjugated_liposomes Protein-Liposome Conjugate activated_protein->conjugated_liposomes 2h @ RT or overnight @ 4°C liposomes Liposomes with This compound (-NH2) liposomes->conjugated_liposomes quenching Quenching (Tris or Hydroxylamine) conjugated_liposomes->quenching 15 min sec Size-Exclusion Chromatography quenching->sec final_product Purified Conjugate sec->final_product

Caption: Experimental workflow for the two-step conjugation of a protein to this compound liposomes.

troubleshooting_flowchart start Start: Low/No Conjugation check_reagents Are EDC/NHS fresh and stored correctly? start->check_reagents check_ph Is the pH of activation (pH 4.5-6.0) and conjugation (pH 7.0-8.0) optimal? check_reagents->check_ph Yes replace_reagents Solution: Use fresh EDC/NHS check_reagents->replace_reagents No check_buffer Are you using non-amine, non-carboxylate buffers? check_ph->check_buffer Yes adjust_ph Solution: Adjust pH for each step check_ph->adjust_ph No check_ratios Are the molar ratios of EDC/NHS and amine-lipid optimized? check_buffer->check_ratios Yes change_buffer Solution: Use MES for activation, PBS/HEPES for conjugation check_buffer->change_buffer No optimize_ratios Solution: Perform a titration of reagent concentrations check_ratios->optimize_ratios No end_good Problem Solved check_ratios->end_good Yes replace_reagents->end_good adjust_ph->end_good change_buffer->end_good optimize_ratios->end_good

Caption: Troubleshooting flowchart for low conjugation efficiency.

References

Technical Support Center: Quantification of 18:1 Caproylamine PE Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical techniques to quantify 18:1 Caproylamine PE conjugation. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its conjugation quantification important?

This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is a lipid molecule containing an oleic acid chain (18:1), a phosphoethanolamine (PE) headgroup, and a caproylamine linker.[1] This molecule is often used in the development of drug delivery systems, such as lipid nanoparticles (LNPs), where it can be conjugated to various moieties like targeting ligands or therapeutic molecules.[1][2] Accurate quantification of this conjugation is critical to ensure the quality, consistency, and efficacy of the final product.[3][4] It helps determine the efficiency of the conjugation reaction and the precise composition of the resulting conjugate, which are key quality attributes for regulatory assessment.[3]

Q2: What are the primary analytical techniques for quantifying this compound conjugation?

The primary techniques for quantifying lipid-PEG conjugates like this compound include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and fluorescence-based assays.[5][6]

  • HPLC: Often coupled with detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), HPLC is used to separate and quantify the lipid components in a formulation.[6][7][8]

  • Mass Spectrometry: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide high sensitivity and specificity for identifying and quantifying the conjugated molecule.[9][10][11] MALDI-TOF MS can also be used for detailed end-group analysis of polyethylene (B3416737) glycol (PEG) esters.[12]

  • Fluorescence-Based Assays: If the conjugated molecule is fluorescent or is conjugated to a fluorophore, fluorescence assays can offer a highly sensitive method for quantification.[13]

Q3: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for quantification?

Yes, (1)H NMR spectroscopy can be a powerful tool for quantifying PEGylated species directly in complex biological fluids with minimal sample preparation.[14] The polyethylene glycol (PEG) backbone provides a strong, distinct signal that allows for detection of concentrations as low as 10 μg/mL in blood.[14]

Q4: How do I choose the best analytical method for my experiment?

The choice of method depends on several factors:

  • The nature of the conjugated molecule: If it has a chromophore, HPLC-UV might be suitable. For molecules without a chromophore, HPLC with CAD, ELSD, or MS is preferred.[6][15]

  • The complexity of the sample matrix: For complex biological samples, LC-MS/MS offers high selectivity and sensitivity.[9][10]

  • The required sensitivity: Fluorescence assays and MS generally offer the highest sensitivity.[11][13]

  • Availability of instrumentation: HPLC systems are widely available, while specialized MS or NMR instruments may be less accessible.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the quantification of this compound conjugation.

High-Performance Liquid Chromatography (HPLC)

Q: I am seeing poor separation between my conjugated and unconjugated lipid peaks in my HPLC chromatogram. What should I do?

A: Poor resolution can be caused by several factors.

  • Mobile Phase Composition: The separation of lipid conjugates can be sensitive to the mobile phase. Optimization of the gradient and solvent composition is crucial. The method may be sensitive to high ionic strength and specific buffer species.[16]

  • Column Selection: Ensure you are using a column suitable for lipid analysis, such as a C18 or a specialized lipid analysis column.[6]

  • Flow Rate and Temperature: Adjusting the flow rate or column temperature can improve peak shape and resolution. For instance, a study achieved optimal separation using two columns in series.[16]

Q: My quantitative results are not reproducible between runs. What could be the cause?

A: Lack of reproducibility can stem from several sources.

  • Sample Preparation: Inconsistent sample preparation, such as incomplete disruption of lipid nanoparticles, can lead to variability. Use of detergents like Triton X-100 or alcohols can aid in disrupting liposomes to access the encapsulated material.[2] Ensure precise and consistent dilution steps.[6]

  • Injector Issues: Check the injector for any leaks or blockages. Ensure the injection volume is consistent.

  • Detector Stability: For detectors like CAD and ELSD, the response can be non-linear. Ensure you are operating within the linear range of your calibration curve.[8] These detectors are also sensitive to mobile phase composition and flow rate stability.

Mass Spectrometry (LC-MS)

Q: I am having trouble detecting my this compound conjugate with LC-MS. Why might this be?

A: Detection issues in LC-MS can be complex.

  • Ionization Efficiency: The large and sometimes heterogeneous nature of PEGylated lipids can make ionization difficult. Experiment with different ionization sources (e.g., ESI, APCI) and settings.

  • In-source Fragmentation: PEGylated molecules can fragment in the ion source. Optimizing source parameters can help minimize this. A method based on the MSALL technique, which allows all precursor ions to enter the collision cell, has been shown to be effective for quantifying PEGs by monitoring a common product ion.[11]

  • Sample Purity: Impurities in your sample, such as salts or detergents from the buffer, can suppress the ion signal. Ensure your sample is clean. Buffer exchange or clean-up kits may be necessary.

Q: My mass spectra are very complex, showing a wide distribution of masses. How can I quantify the total conjugate?

A: This is expected for PEGylated molecules due to the polydispersity of the PEG chain.[11]

  • Total Ion Chromatogram (TIC): You can integrate the entire peak in the TIC that corresponds to the elution of your conjugate.

  • Specific Ion Monitoring: A more robust method involves sample hydrolysis to break down the PEGylated analyte into specific molecular fragments that are easier to detect and quantify by LC-MS/MS.[9][10] Another advanced technique finds a common product ion for all linear PEGs, allowing for their total quantification.[11]

Fluorescence-Based Assays

Q: I am observing high background fluorescence in my assay. What are the common causes?

A: High background can obscure your signal.

  • Autofluorescence: The sample matrix itself may be autofluorescent. Always include a control sample without the fluorescent conjugate to measure and subtract the background.[17]

  • Non-specific Binding: The fluorescent conjugate may be binding non-specifically to the assay plate or other components. Use blocking agents (e.g., BSA) and include wash steps to minimize this.

  • Impure Conjugate: Free, unreacted fluorophore in your conjugate solution can contribute to high background. Purify the conjugate using techniques like size-exclusion chromatography to remove free dye.

Q: The fluorescence signal is weak or absent. What should I check?

A: A weak or absent signal can be due to several reasons.[18][19]

  • Incorrect Wavelengths: Confirm that the excitation and emission wavelengths on your instrument are correctly set for your fluorophore.[17]

  • Conjugate Storage: Some fluorophores, particularly protein-based ones like phycoerythrin (PE), are sensitive to freezing and should be stored at 4°C.[17] Improper storage can lead to loss of fluorescence.

  • Low Conjugation Efficiency: The concentration of the fluorescently labeled conjugate may be too low due to an inefficient conjugation reaction. Verify the conjugation efficiency using another method if possible.

  • Quenching: Components in your sample buffer could be quenching the fluorescence.

Quantitative Data Summary

The following tables provide an example of how to summarize quantitative data from different analytical techniques for easy comparison.

Table 1: Quantification of this compound Conjugate by HPLC-CAD

Sample BatchRetention Time (min)Peak Area (μAU*s)Calculated Concentration (mg/mL)% Conjugation Efficiency
Batch A-18.52154321.0595.2%
Batch A-28.51152981.0494.8%
Batch B-18.55149871.0292.5%
Batch C-18.53124560.8580.1%

Table 2: Comparison of Analytical Techniques for Batch A-1

Analytical MethodMeasured Concentration (mg/mL)Standard Deviation%RSD
HPLC-CAD1.050.021.9%
LC-MS/MS1.020.011.0%
Fluorescence Assay1.080.043.7%
(1)H NMR1.100.054.5%

Experimental Protocols

Protocol 1: Quantification by HPLC with Charged Aerosol Detection (HPLC-CAD)

This protocol is adapted from general methods for lipid quantification in nanoparticle formulations.[6][7]

  • Preparation of Standards:

    • Prepare a stock solution of the purified this compound conjugate at 1 mg/mL in ethanol (B145695) or a suitable organic solvent.

    • Perform serial dilutions to create a set of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).

  • Sample Preparation:

    • To analyze the conjugate within a lipid nanoparticle formulation, the nanoparticles must be disrupted.

    • Dilute the LNP sample at least 4-fold in ethanol to disrupt the particles and bring the lipid concentration into the linear range of the assay.[6]

  • HPLC-CAD System and Conditions:

    • Column: C18 reverse-phase column (e.g., Poroshell C18, 4.6 x 100 mm, 2.7 µm).[6]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[6]

    • Mobile Phase B: Methanol with 0.1% TFA.[6]

    • Gradient: A step or linear gradient optimized for the separation of the conjugate from other lipid components.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 50 °C.[6]

    • Injection Volume: 10-20 µL.

    • CAD Settings: Nitrogen gas pressure at 35 psi, evaporator temperature set to 35-50 °C.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration. A logarithmic plot is often used for CAD data.

    • Determine the concentration of the this compound conjugate in the test samples by interpolating their peak areas from the calibration curve.

    • Calculate the conjugation efficiency by comparing the amount of conjugated lipid to the initial amount used in the reaction.

Protocol 2: Quantification by LC-MS/MS

This protocol is based on methods for analyzing PEGylated compounds in biological matrices.[9][10]

  • Preparation of Standards and Samples:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of the purified conjugate into the relevant matrix (e.g., plasma, tissue homogenate, or formulation buffer).

    • For complex matrices, perform a protein precipitation or liquid-liquid extraction step.

  • Sample Hydrolysis (Optional but Recommended):

    • To improve sensitivity and simplify analysis, the PEG moiety can be cleaved from the lipid.

    • Treat samples with a strong acid (e.g., sulfuric acid) and heat to hydrolyze the conjugate.[10] This process simultaneously digests the sample matrix and releases specific PEG fragments suitable for MS detection.[10]

    • Neutralize the samples before injection.

  • LC-MS/MS System and Conditions:

    • LC System: A UPLC/HPLC system capable of running sharp gradients.

    • Column: C18 or similar reverse-phase column.

    • Mobile Phase: Standard mobile phases like water and acetonitrile (B52724) with 0.1% formic acid are common.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Determine the specific precursor and product ion transitions for the this compound conjugate (or its hydrolysis product). For example, a common PEG product ion at m/z 133.08592 has been used for quantification.[11]

  • Data Analysis:

    • Generate a standard curve using the peak area ratios of the analyte to an internal standard.

    • Quantify the amount of conjugate in the unknown samples using the standard curve.

Protocol 3: Competitive ELISA for Conjugation Assessment

This protocol is a conceptual adaptation of competitive ELISAs used for lipid-protein binding interactions.[20][21] It can be used to assess the presence of the conjugated moiety (e.g., a protein or peptide) on the lipid.

  • Plate Coating:

    • Coat a 96-well ELISA plate with an antibody that specifically recognizes the molecule conjugated to the this compound. Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a standard solution of the free, unconjugated molecule at a fixed concentration.

    • Prepare serial dilutions of your test sample containing the this compound conjugate.

    • In a separate plate or tubes, mix the standard free molecule with the serially diluted conjugate samples.

    • Add these mixtures to the antibody-coated plate. The free molecule and the conjugated molecule will compete for binding to the antibody. Incubate for 2 hours at room temperature.

  • Detection:

    • This step depends on how the free molecule is detected. If the free molecule is biotinylated, you would add a streptavidin-HRP conjugate.

    • Wash the plate thoroughly.

    • Add the detection reagent (e.g., Streptavidin-HRP) and incubate for 1 hour.

  • Signal Development:

    • Wash the plate and add a substrate (e.g., TMB). Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • The signal will be inversely proportional to the amount of this compound conjugate in your sample.

    • Create a standard curve by plotting the signal against the concentration of the conjugate. Use this to determine the concentration in your unknown samples.

Visualizations

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_analysis Data Analysis prep_std Prepare Conjugate Standards injection Inject onto C18 Column prep_std->injection prep_sample Disrupt LNP Sample (e.g., with Ethanol) prep_sample->injection separation Gradient Elution Separation injection->separation detection Charged Aerosol Detection (CAD) separation->detection cal_curve Generate Calibration Curve detection->cal_curve quant Quantify Conjugate Concentration cal_curve->quant logical_relationship_troubleshooting cluster_causes cluster_solutions issue Poor HPLC Peak Resolution cause1 Suboptimal Mobile Phase issue->cause1 cause2 Inappropriate Column issue->cause2 cause3 Incorrect Flow Rate/ Temperature issue->cause3 sol1 Optimize Gradient & Solvent Composition cause1->sol1 sol2 Use Specialized Lipid Column (e.g., C18) cause2->sol2 sol3 Adjust Flow Rate & Column Temperature cause3->sol3

References

Technical Support Center: Managing Oxidation and Hydrolysis of 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-caproylamine). It provides detailed troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to minimize degradation through oxidation and hydrolysis, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are oxidation and hydrolysis.

  • Oxidation primarily occurs at the double bond of the oleic acid (18:1) chains. This process can be initiated by exposure to oxygen, light, and trace metal ions, leading to the formation of hydroperoxides, aldehydes, and other reactive species that can alter the structure and function of the lipid.

  • Hydrolysis involves the cleavage of the ester bonds linking the fatty acids to the glycerol (B35011) backbone, and potentially the phosphodiester bond or the N-acyl amide bond. This is accelerated by non-optimal pH (either acidic or basic conditions) and elevated temperatures, resulting in the formation of lysophospholipids, free fatty acids, and other degradation products.[1]

Q2: How can I detect if my this compound has degraded?

A2: Degradation can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick method to visually check for the presence of degradation products like lysophospholipids, which will have different retention factors (Rf values) compared to the parent lipid.

  • Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are highly sensitive and can be used to identify and quantify specific oxidation and hydrolysis products.[2]

  • Peroxide Value and TBARS Assays: These are common spectrophotometric methods to quantify the extent of lipid oxidation.[3][4]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored at -20°C or below.[5] It is best stored in a glass container with a Teflon-lined cap.[6][7] For lipids supplied in an organic solvent, the container should be purged with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[6][7]

Q4: My lipid solution appears cloudy or has formed a precipitate. What could be the cause?

A4: Cloudiness or precipitation can indicate several issues:

  • Hydrolysis: The formation of lysophospholipids, which have different solubility properties, can lead to precipitation.[1]

  • Temperature Effects: The lipid may have come out of solution if stored at a very low temperature. Gently warming the solution to room temperature with occasional vortexing should redissolve it.

  • Solvent Evaporation: If the solvent has partially evaporated, the lipid concentration may have exceeded its solubility limit.

Q5: Can I store this compound in an aqueous buffer?

A5: Long-term storage of phospholipids (B1166683) in aqueous suspensions is not recommended as it can accelerate hydrolysis.[6][7] If you need to prepare an aqueous solution for your experiments, it should be made fresh and used promptly. The pH of the buffer should be kept close to neutral (pH 6.5-7.5) to minimize hydrolysis.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Lipid Degradation 1. Check for Degradation: Analyze a sample of your lipid stock using TLC or LC-MS to look for degradation products. 2. Review Handling Procedures: Ensure that the lipid was handled under an inert atmosphere and that exposure to light and elevated temperatures was minimized. 3. Use a Fresh Aliquot: If degradation is suspected, discard the old stock and use a fresh, unopened vial.
Incorrect Concentration 1. Verify Solvent Volume: Ensure the correct volume of solvent was used for reconstitution. 2. Re-quantify Lipid Concentration: Use a phosphate (B84403) assay or another suitable method to determine the precise concentration of your lipid solution.
Contamination 1. Use High-Purity Solvents: Ensure that all solvents are of high purity and free from peroxides. 2. Avoid Plasticware with Organic Solvents: Do not use plastic pipette tips or tubes when handling lipids in organic solvents to avoid leaching of plasticizers.[6]
Issue 2: Poor Liposome (B1194612) Formation or Instability
Potential Cause Troubleshooting Steps
Presence of Lysophospholipids 1. Analyze Lipid Purity: The presence of lysophospholipids due to hydrolysis can disrupt bilayer packing and lead to unstable liposomes.[1] Analyze your lipid stock for these impurities. 2. Prepare Fresh Liposomes: Use a fresh, high-purity lipid stock to prepare new liposomes.
Oxidation of Unsaturated Chains 1. Use Degassed Buffers: When preparing liposomes, use buffers that have been degassed and purged with nitrogen or argon to remove dissolved oxygen.[1] 2. Consider Antioxidants: The inclusion of a lipid-soluble antioxidant like alpha-tocopherol (B171835) can help prevent oxidation.
Incorrect pH of Hydration Buffer 1. Check Buffer pH: Ensure the pH of your hydration buffer is within the optimal range (6.5-7.5) to minimize hydrolysis during liposome preparation and storage.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound
Parameter Recommendation Rationale Reference
Storage Temperature -20°C or belowMinimizes both oxidation and hydrolysis rates.[5][7]
Storage Form In organic solvent (e.g., chloroform) or as a dry powderUnsaturated lipids are more stable in organic solvents than in aqueous suspensions.[6][7]
Container Glass vial with Teflon-lined capPrevents leaching of impurities from plastic and ensures a tight seal.[6][7]
Atmosphere Under inert gas (Argon or Nitrogen)Prevents oxidation of the unsaturated oleoyl (B10858665) chains.[6][7]
pH of Aqueous Solutions 6.5 - 7.5Minimizes acid and base-catalyzed hydrolysis of ester bonds.[1]
Light Exposure Minimize (use amber vials or store in the dark)Light can catalyze the oxidation of double bonds.

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder
  • Equilibrate to Room Temperature: Before opening, allow the vial of lipid powder to warm to room temperature for at least 30 minutes. This prevents condensation of moisture onto the cold lipid, which can accelerate hydrolysis.[7]

  • Prepare Solvent: Use a high-purity, peroxide-free organic solvent in which the lipid is soluble (e.g., chloroform (B151607) or ethanol).

  • Inert Atmosphere: If possible, perform the reconstitution in a glove box under an inert atmosphere. Alternatively, gently flush the vial with argon or nitrogen before adding the solvent.

  • Dissolution: Add the desired volume of solvent to the vial to achieve the target concentration.

  • Vortex: Cap the vial tightly and vortex until the lipid is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

  • Storage: Store the resulting solution at -20°C under an inert atmosphere.

Protocol 2: Thin-Layer Chromatography (TLC) for Degradation Analysis
  • Prepare TLC Plate: Use a silica (B1680970) gel TLC plate.

  • Spot Samples: Spot a small amount of your this compound solution alongside a fresh, reference standard if available.

  • Develop Plate: Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water 65:25:4, v/v/v).

  • Visualize: Visualize the spots using an appropriate method, such as iodine vapor or a primuline (B81338) spray followed by UV visualization.

  • Analyze: The appearance of new spots, particularly a spot with a lower Rf value corresponding to lyso-PE, indicates hydrolysis. Streaking or smearing near the origin can suggest oxidative byproducts.

Visualizations

DegradationPathways Lipid This compound Oxidation Oxidation (O2, Light, Metal Ions) Lipid->Oxidation Unsaturated Oleoyl Chain Hydrolysis Hydrolysis (H2O, pH, Temp) Lipid->Hydrolysis Ester & Phosphate Bonds OxidizedLipid Lipid Peroxides, Aldehydes Oxidation->OxidizedLipid Degradation LysoPE Lyso-PE-Caproylamine + Oleic Acid Hydrolysis->LysoPE PLA1/PLA2-like OtherHydrolysis Other Hydrolysis Products (e.g., Glycerophosphoethanolamine-Caproylamine) Hydrolysis->OtherHydrolysis PLC/PLD-like

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow Start Start: Inconsistent Experimental Results CheckDegradation Check for Degradation? (TLC, LC-MS) Start->CheckDegradation DegradationFound Degradation Detected CheckDegradation->DegradationFound Yes NoDegradation No Degradation Detected CheckDegradation->NoDegradation No ReviewProcedures Action: Review storage & handling. Use fresh aliquot. DegradationFound->ReviewProcedures CheckConcentration Check Lipid Concentration? NoDegradation->CheckConcentration End Resolved ReviewProcedures->End ConcentrationOK Concentration Correct CheckConcentration->ConcentrationOK Yes ConcentrationWrong Concentration Incorrect CheckConcentration->ConcentrationWrong No CheckPurity Check Solvent/Reagent Purity ConcentrationOK->CheckPurity Requantify Action: Re-quantify or reprepare stock. ConcentrationWrong->Requantify Requantify->End CheckPurity->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

impact of buffer conditions on 18:1 Caproylamine PE reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this amine-functionalized lipid, with a special focus on how buffer conditions impact its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on this compound and what does it react with?

A: The reactive group is the primary amine (-NH₂) on the caproylamine headgroup.[1][2] This amine is a nucleophile and is most commonly used to react with electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[3][4] This is a widely used bioconjugation strategy to attach molecules like fluorescent dyes, biotin, or drugs to the lipid.

Q2: What is the optimal pH for reacting this compound with an NHS ester?

A: The optimal pH for reacting a primary amine with an NHS ester is between 8.3 and 8.5.[2][5] This pH provides a compromise between two competing factors:

  • Amine Reactivity: The primary amine needs to be deprotonated (-NH₂) to act as a nucleophile. At pH levels significantly below the amine's pKa (typically around 9-10), the group is protonated (-NH₃⁺), rendering it unreactive.[6]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis (reaction with water), which inactivates them. The rate of hydrolysis increases significantly at higher pH.[6] At pH 8.6, the half-life of an NHS ester can be as short as 10 minutes.[3]

Reactions can be performed in a range of pH 7.2 to 9, but efficiency drops outside the optimal 8.3-8.5 range.[3][7]

Q3: Which buffer types are recommended for conjugation reactions?

A: Amine-free buffers are essential to prevent the buffer from competing with the this compound for reaction with the NHS ester.[8] Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer (0.1 M solution has a suitable pH of ~8.3)[2][5]

  • Borate buffer[3]

  • HEPES buffer[3]

Q4: Are there any buffer types I should avoid?

A: Yes. Avoid buffers that contain primary amines, as they will compete in the reaction and significantly lower your conjugation yield.[8] The most common example is Tris buffer (tris(hydroxymethyl)aminomethane).[5][8] While sometimes used as a quenching agent to stop a reaction, it should not be present during the conjugation step.[3][6]

Q5: How does temperature and reaction time affect the conjugation?

A: Reactions are typically performed for 1 to 4 hours at room temperature or overnight at 4°C.[5][8] Lowering the temperature to 4°C can help minimize the competing hydrolysis of the NHS ester, but may require a longer incubation time to achieve a sufficient yield.[8]

Q6: How should I store this compound to maintain its reactivity?

A: this compound should be stored at -20°C in a dry environment.[9] Lipids, particularly those with unsaturated acyl chains like oleic acid (18:1), are susceptible to oxidation. It is recommended to handle the lipid under an inert gas (like argon or nitrogen) and minimize exposure to light and oxygen.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Incorrect Buffer pH: pH is too low, protonating the amine, or too high, causing rapid hydrolysis of the NHS ester.[6][8]Verify the buffer pH is within the optimal range of 8.3-8.5 using a calibrated pH meter.[5][8]
Competing Amines: Buffer (e.g., Tris) or other contaminants contain primary amines.[5]Perform a buffer exchange into a recommended amine-free buffer like PBS or sodium bicarbonate.[8]
Degraded Reagents: The NHS ester has hydrolyzed due to moisture, or the lipid has oxidized.Use fresh, high-quality reagents. Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[6] Ensure the lipid has been stored properly.
Low Reactant Concentration: Competing hydrolysis of the NHS ester is more pronounced at low concentrations of the target amine.[8]If possible, increase the concentration of the liposomes containing this compound. A protein concentration of at least 2 mg/mL is recommended in similar labeling reactions.[8]
Inconsistent Results Lipid Aggregation: this compound is not properly incorporated into a homogeneous liposome (B1194612) suspension.Ensure proper liposome preparation techniques are followed, including sonication or extrusion to create unilamellar vesicles of a consistent size.[10][11]
Variable Reagent Quality: DMF used to dissolve the NHS ester contains dimethylamine (B145610) impurities.[5]Use high-quality, anhydrous DMF that has no fishy odor.[5]
pH Drift: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the buffer pH during the reaction, especially in large-scale reactions with low buffer capacity.[5]Use a more concentrated buffer (e.g., 0.1 M) and monitor the pH during the reaction if possible.[5]

Data Summary

The efficiency of the reaction between this compound and an amine-reactive crosslinker like an NHS ester is critically dependent on the stability of the crosslinker at a given pH. The following table summarizes the effect of pH on the stability of NHS esters in aqueous solution.

Table 1: Half-life of NHS Esters at Various pH Conditions and Temperatures.

pH Temperature (°C) Half-life
7.0 0 4-5 hours[3]
8.6 4 10 minutes[3]

Data is for general NHS-ester stability and serves as a crucial guideline for planning reactions with this compound.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.[10]

  • Lipid Preparation:

    • In a round-bottom flask, combine your primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) and this compound in chloroform (B151607) at the desired molar ratio (e.g., 95:5).

    • Mix thoroughly to ensure a homogeneous solution.

  • Film Formation:

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[10]

  • Hydration:

    • Warm the lipid film and the hydration buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) to a temperature above the phase transition temperature of the lipids.

    • Add the hydration buffer to the flask and agitate vigorously (e.g., by vortexing) to suspend the lipid film, forming multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder syringe.

    • Pass the lipid suspension through the membrane 11-21 times. This will produce a translucent suspension of unilamellar vesicles with a defined size distribution.[10]

Protocol 2: Conjugation of an NHS-Ester-Activated Molecule to Liposomes

This protocol provides a general method for labeling the amine group of this compound in a pre-formed liposome.

  • Reagent Preparation:

    • Prepare a stock solution of the NHS-ester-activated molecule (e.g., a fluorescent dye) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This should be done immediately before the reaction to minimize hydrolysis.[5][6]

  • Reaction Setup:

    • In a microcentrifuge tube, add the liposome suspension prepared in Protocol 1. The liposomes should be in an amine-free buffer at pH 8.3-8.5.[5]

    • Add the NHS ester solution to the liposome suspension. A 5- to 20-fold molar excess of the NHS ester over the this compound is a common starting point.[6]

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[6] Gentle mixing during incubation can improve efficiency.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any remaining NHS ester.[6] Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted NHS ester and reaction byproducts using a method suitable for separating small molecules from liposomes, such as a desalting column (gel filtration) or dialysis.[5][6]

Visualizations

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purify Phase 3: Purification p1 Prepare Lipid Film (DOPC + this compound) p2 Hydrate Film in Amine-Free Buffer (pH 8.3) p1->p2 p3 Extrude to Form 100nm Vesicles p2->p3 r2 Add Dye to Vesicles (10x Molar Excess) p3->r2 r1 Dissolve NHS-Ester Dye in Anhydrous DMSO r1->r2 r3 Incubate 2h at RT q1 Quench with Tris Buffer (Optional) r3->q1 q2 Purify via Gel Filtration Column q1->q2 q3 Characterize Labeled Liposomes q2->q3

Caption: Experimental workflow for labeling this compound liposomes.

G cluster_ph Reaction pH cluster_out Primary Outcome low_ph Low pH (< 7.0) no_rxn No Reaction low_ph->no_rxn Amine is protonated (-NH3+) and non-nucleophilic opt_ph Optimal pH (8.3-8.5) good_rxn Efficient Conjugation opt_ph->good_rxn Balance of reactive amine (-NH2) and stable NHS ester high_ph High pH (> 9.0) hydrolysis NHS Ester Hydrolysis high_ph->hydrolysis Rapid degradation of NHS ester

Caption: Logical relationship between buffer pH and reaction outcome.

References

Validation & Comparative

A Head-to-Head Comparison of Bioconjugation Chemistries: 18:1 Caproylamine PE vs. Maleimide-PE for Protein Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, particularly for the development of targeted drug delivery systems and advanced diagnostics, the choice of chemical linkage plays a pivotal role in the efficacy, stability, and functionality of the final product. This guide provides a comprehensive comparison between two distinct strategies for protein conjugation to polyethylene (B3416737) (PE) lipids: the amine-reactive approach utilizing 18:1 Caproylamine PE and the thiol-reactive approach using maleimide-PE. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal conjugation chemistry for their specific applications.

The fundamental difference between these two methods lies in the reactive groups they target on the protein. The this compound, which possesses a primary amine, is employed in amine-reactive conjugation, typically targeting the abundant lysine (B10760008) residues on the protein surface. Conversely, maleimide-PE is designed for thiol-reactive conjugation, specifically targeting the sulfhydryl groups of cysteine residues, which are generally less numerous and allow for more site-specific modifications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each conjugation method. It is important to note that direct head-to-head comparative studies for these specific lipid derivatives are limited in the available literature. Therefore, the data presented is a synthesis of findings from studies investigating these respective conjugation chemistries in the context of liposome (B1194612) and protein modification.

Parameter This compound (Amine-Reactive) Maleimide-PE (Thiol-Reactive) References
Target Residue Primary amines (Lysine, N-terminus)Sulfhydryl groups (Cysteine)[1]
Conjugation Efficiency Generally lower, dependent on crosslinker chemistry.Can be high (12-65% for IgG), dependent on spacer and protein. Higher gene silencing suggests potentially higher efficiency.[1][2][3]
Reaction pH 7.2 - 9.06.5 - 7.5[4][5]
Bond Formed Amide or Thiourea (depending on crosslinker)Thioether[1]
Bond Stability Amide and Thiourea bonds are generally very stable.Thioether bond is stable, but the succinimide (B58015) ring can be susceptible to hydrolysis and retro-Michael reaction, leading to deconjugation.[6][7][8][9]
Specificity Lower, as lysine residues are often numerous and distributed across the protein surface.Higher, as free cysteine residues are less common, allowing for more site-specific conjugation.[10]

Experimental Protocols

Detailed methodologies for the two conjugation approaches are outlined below. These protocols are generalized and may require optimization for specific proteins and applications.

Amine-Reactive Conjugation using this compound

This is typically a two-step process involving the activation of the protein with a heterobifunctional crosslinker containing an amine-reactive group (e.g., NHS ester) and a second group that can react with the amine on the Caproylamine PE. A common strategy is to introduce a maleimide (B117702) group onto the protein, which then reacts with a thiolated Caproylamine PE, or vice-versa. For the purpose of this guide, we will describe a common approach using an NHS-ester crosslinker to form a stable amide bond.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

  • This compound.

  • Heterobifunctional crosslinker (e.g., NHS-ester containing crosslinker).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) if activating a carboxyl group on the protein.

  • Quenching reagent (e.g., Tris or glycine).

  • Size exclusion chromatography column for purification.

Procedure:

  • Protein Activation (if necessary): If the protein does not have a suitable reactive group, it can be activated. For example, to use EDC/NHS chemistry, dissolve the protein in MES buffer at pH 5.5. Add EDC and NHS to activate the carboxyl groups on the protein. Incubate for 15 minutes at room temperature.[1]

  • Conjugation: Add the this compound to the activated protein solution. The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted crosslinkers.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a size exclusion chromatography column.

Thiol-Reactive Conjugation using Maleimide-PE

This method directly conjugates a protein with available free sulfhydryl groups to a liposome containing maleimide-PE.

Materials:

  • Protein with free sulfhydryl groups in a thiol-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5.

  • Liposomes containing Maleimide-PE.

  • Reducing agent (e.g., TCEP or DTT) if protein disulfides need to be reduced.

  • Quenching reagent (e.g., free cysteine or N-ethylmaleimide).

  • Size exclusion chromatography column for purification.

Procedure:

  • Protein Preparation: If the protein's cysteine residues are in disulfide bonds, they must first be reduced. Dissolve the protein in a suitable buffer and add a reducing agent like TCEP. Incubate for 30 minutes at room temperature.[1] Immediately purify the thiolated protein using a desalting column to remove the excess reducing agent.

  • Conjugation: Add the thiolated protein to the liposome suspension containing Maleimide-PE. The recommended molar ratio of protein to maleimide-lipid will need to be optimized. The reaction is typically incubated for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[11]

  • Quenching: Add a quenching reagent like free cysteine to react with any unreacted maleimide groups on the liposomes.

  • Purification: Purify the protein-liposome conjugates from unreacted protein and other reagents using size exclusion chromatography.

Visualizing the Conjugation Pathways

The following diagrams illustrate the chemical reactions and workflows for both conjugation methods.

Amine_Reactive_Conjugation cluster_protein Protein Activation cluster_conjugation Conjugation Protein Protein (with Lysine residues) Activated_Protein Activated Protein Protein->Activated_Protein Reaction with NHS-Ester NHS_Ester NHS-Ester Crosslinker NHS_Ester->Activated_Protein Conjugate Protein-PE Conjugate (Amide bond) Activated_Protein->Conjugate Reaction with Amine Caproylamine_PE This compound Caproylamine_PE->Conjugate Thiol_Reactive_Conjugation cluster_protein_prep Protein Preparation cluster_conjugation Conjugation Protein_disulfide Protein (with disulfide bonds) Thiolated_Protein Thiolated Protein (with free Cysteine) Protein_disulfide->Thiolated_Protein Reduction Reducing_Agent Reducing Agent (e.g., TCEP) Reducing_Agent->Thiolated_Protein Conjugate Protein-PE Conjugate (Thioether bond) Thiolated_Protein->Conjugate Michael Addition Maleimide_PE Maleimide-PE Maleimide_PE->Conjugate

References

The Influence of Acyl Chain Length on the Properties of Functionalized PE Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The engineering of lipid-based nanoparticles (LNPs) for therapeutic delivery is a field of intense research and development. Among the critical components of these delivery vehicles are polyethylene (B3416737) glycol (PEG)-conjugated phosphoethanolamine (PE) lipids, which play a pivotal role in dictating the stability, pharmacokinetics, and ultimate efficacy of the nanoparticle. A key, yet often nuanced, structural parameter of these functionalized lipids is the length of their acyl chains. This guide provides a comprehensive comparison of how varying acyl chain lengths in PE-PEG lipids influence the physicochemical and biological properties of LNPs, supported by experimental data.

Impact on Nanoparticle Stability and Formulation

The length of the acyl chains in PE-PEG lipids directly influences their interaction with other lipids in a bilayer, affecting the overall stability and physical state of the nanoparticle formulation.

Longer, saturated acyl chains, such as those in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE-PEG), lead to more rigid and stable bilayers due to increased van der Waals interactions.[1][2] This tight packing can enhance the encapsulation efficiency of therapeutic payloads and reduce drug leakage.[1] Conversely, shorter acyl chains result in more fluid membranes.[3]

Studies have shown that the tendency for micelle formation and phase separation within lipid mixtures is dependent on the acyl chain length of the PE-PEG conjugate. For instance, increasing the acyl chain length from C14:0 to C18:0 in PEG-PE conjugates was found to increase the tendency towards micelle formation and phase separation in mixtures with phosphatidylcholine.[4]

Table 1: Effect of Acyl Chain Length on Formulation Properties

Acyl Chain LengthCommon PE-PEG LipidKey Formulation CharacteristicsReferences
C14:0DMPE-PEGDecreased tendency for micelle formation and phase separation compared to longer chains.[4]
C16:0DPPE-PEGIntermediate properties.[4][5]
C18:0DSPE-PEGIncreased tendency for micelle formation and phase separation; forms more stable and rigid bilayers.[1][4][5]

Pharmacokinetics and "Sheddability"

One of the most significant consequences of altering the acyl chain length is its effect on the retention of the PE-PEG lipid within the nanoparticle in a biological environment. This phenomenon is often referred to as "sheddability."

PEG-lipids with shorter acyl chains are less firmly anchored in the lipid bilayer and are more prone to dissociate or "shed" from the LNP surface upon circulation in the bloodstream.[6] This shedding exposes the underlying lipids, which can alter the nanoparticle's interaction with serum proteins and cells. In contrast, longer-chain PE-PEG lipids, like DSPE-PEG, are more stably integrated into the nanoparticle, leading to prolonged circulation times.[7][8]

The rate of this shedding has a profound impact on the pharmacokinetic profile of the LNP. Faster shedding, associated with shorter acyl chains, can lead to more rapid clearance of the nanoparticles from circulation.[8]

Table 2: Influence of Acyl Chain Length on In Vivo Dissociation and Pharmacokinetics

Acyl Chain LengthPE-PEG LipidDissociation from LNP (Shedding)Circulation Half-LifeReferences
C14DMG-PEGFast shedding (half-life of ~1.3 h)Shorter[7][8]
C16DPPE-PEGIntermediateIntermediate[6]
C18DSPE-PEGSlow shedding (half-life of ~25 h)Longer[7][8]

Immunogenicity and the ABC Phenomenon

The immune response to PEGylated nanoparticles is a critical consideration in drug development. The generation of anti-PEG antibodies can lead to the accelerated blood clearance (ABC) of subsequently administered doses, reducing therapeutic efficacy.

The rate of PEG-lipid shedding, governed by acyl chain length, has been linked to the immunogenicity of LNPs.[7] Faster shedding of PEG-lipids with shorter acyl chains can attenuate the ABC phenomenon.[6] It is hypothesized that the rapid clearance of the shed PEG-lipid conjugates may reduce the opportunity for immune recognition and antibody production.

Impact on Therapeutic Delivery and Efficacy

The "shedding" characteristic also plays a crucial role in the delivery of the therapeutic payload to target cells. While a long circulation time is often desirable to allow for accumulation at the target site (e.g., a tumor), the persistent presence of a dense PEG corona can hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma."

The use of PE-PEG lipids with shorter acyl chains that are shed in the vicinity of the target tissue can be a strategic approach to "un-shield" the nanoparticle, facilitating its interaction with and uptake by target cells. For instance, the application of a PEG-lipid with short (C14) acyl chains that dissociate from LNPs in vivo has been shown to result in optimum bioactivity in hepatocyte gene-silencing.[6][7] Conversely, for applications requiring prolonged circulation to exploit the enhanced permeability and retention (EPR) effect in tumors, longer-chain PE-PEG lipids like DSPE-PEG2000 are preferred.[7]

Recent studies have also indicated that as the acyl carbon chain length increases from 14 to 18, protein expression from delivered mRNA can significantly decrease.[9]

Table 3: Acyl Chain Length and Functional Delivery Outcomes

Acyl Chain LengthTypical ApplicationEffect on Cellular UptakeGene Silencing/ExpressionReferences
C14Hepatocyte gene silencingEnhanced after sheddingOptimum bioactivity[6][7]
C18Solid tumor targeting (EPR effect)Potentially hindered by persistent PEGMay be reduced compared to shorter chains[7][9]

Experimental Protocols

Preparation of Lipid Nanoparticles

A common method for preparing LNPs involves the rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution containing the therapeutic cargo (e.g., mRNA or siRNA).

  • Lipid Stock Solution: The lipids, including the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and the functionalized PE-PEG lipid with the desired acyl chain length, are dissolved in ethanol at a specific molar ratio.

  • Aqueous Phase: The therapeutic cargo is dissolved in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Mixing: The ethanolic lipid solution is rapidly mixed with the aqueous phase using a microfluidic mixing device or by rapid injection. This rapid change in solvent polarity leads to the self-assembly of the lipids into LNPs, encapsulating the cargo.

  • Purification and Buffer Exchange: The resulting LNP suspension is then dialyzed or subjected to tangential flow filtration to remove ethanol and exchange the buffer to a neutral pH (e.g., phosphate-buffered saline, pH 7.4).

Characterization of Lipid Nanoparticles
  • Particle Size and Zeta Potential: Dynamic light scattering (DLS) is used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the LNPs.

  • Encapsulation Efficiency: The amount of encapsulated cargo is determined by lysing the LNPs with a detergent (e.g., Triton X-100) and quantifying the released cargo using a fluorescent dye-binding assay (for nucleic acids) or another appropriate analytical method. Encapsulation efficiency is calculated as the ratio of the amount of encapsulated drug to the total amount of drug used in the formulation.

  • In Vivo Pharmacokinetics: The LNPs, often containing a radiolabeled or fluorescently tagged lipid, are administered intravenously to animals (e.g., mice). Blood samples are collected at various time points, and the concentration of the LNPs is measured to determine the circulation half-life.

Visualizing the Concepts

Acyl_Chain_Length_Effect Effect of Acyl Chain Length on PE-PEG Lipid Properties cluster_acyl Acyl Chain Length cluster_properties Nanoparticle Properties short_chain Shorter Acyl Chains (e.g., C14) shedding Increased Shedding short_chain->shedding long_chain Longer Acyl Chains (e.g., C18) retention Increased Retention long_chain->retention stability Decreased Stability in Bilayer shedding->stability circulation Shorter Circulation shedding->circulation uptake Enhanced Cellular Uptake (post-shedding) circulation->uptake leads to stability_long Increased Stability in Bilayer retention->stability_long circulation_long Longer Circulation retention->circulation_long uptake_hindered Hindered Cellular Uptake (PEG dilemma) circulation_long->uptake_hindered can lead to

Caption: Logical flow of how acyl chain length influences key nanoparticle properties.

Experimental_Workflow General Experimental Workflow for LNP Formulation and Characterization cluster_formulation Formulation cluster_characterization Characterization lipids Lipids in Ethanol (including PE-PEG) mixing Rapid Mixing lipids->mixing cargo Therapeutic Cargo in Aqueous Buffer cargo->mixing purification Purification & Buffer Exchange mixing->purification dls DLS (Size, PDI, Zeta Potential) purification->dls ee Encapsulation Efficiency purification->ee pk In Vivo Pharmacokinetics purification->pk

Caption: A simplified workflow for the formulation and characterization of LNPs.

Conclusion

The length of the acyl chains in functionalized PE-PEG lipids is a critical design parameter that significantly impacts the performance of lipid nanoparticles. Shorter acyl chains lead to faster PEG shedding, which can be advantageous for enhancing cellular uptake and reducing immunogenicity, but at the cost of a shorter circulation half-life. Conversely, longer acyl chains provide greater stability and prolonged circulation, which is beneficial for passive targeting of tissues with fenestrated vasculature, but may impede efficient drug release at the target site. The optimal acyl chain length is therefore highly dependent on the specific therapeutic application, the nature of the cargo, and the desired biological outcome. A thorough understanding and strategic selection of the PE-PEG lipid acyl chain length are essential for the rational design of effective LNP-based drug delivery systems.

References

A Researcher's Guide to Validating Glycolipid Binding to CD1d: A Comparative Analysis Featuring 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The interaction between glycolipid antigens and the CD1d molecule is a critical event in cellular immunology, leading to the activation of Natural Killer T (NKT) cells.[1] NKT cells are a unique lymphocyte sublineage implicated in a wide range of immune responses, from fighting infections and cancer to modulating autoimmune diseases.[2] The CD1d molecule, a non-classical MHC class I-like protein, presents these glycolipid antigens via a deep hydrophobic binding groove that anchors the lipid tails, exposing the polar headgroup for recognition by the NKT cell T-cell receptor (TCR).[3][4]

Validating the binding of novel glycolipids to CD1d is a foundational step for researchers in immunology and drug development. This process requires robust methodologies and, crucially, the use of appropriate controls to ensure specificity and interpret results accurately. This guide provides a comparative overview of key validation techniques, highlighting the specific role of 18:1 Caproylamine PE as a non-stimulatory binding control and comparing its performance metrics against the gold-standard activating ligand, α-galactosylceramide (α-GalCer).

The Role of this compound as a Critical Control

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), or This compound , is a phosphatidylethanolamine (B1630911) derivative that serves a unique and vital purpose in CD1d binding assays.[5][6] While it is capable of binding within the hydrophobic groove of the CD1d molecule, it lacks the requisite carbohydrate moiety to be recognized by the NKT cell TCR.[7][8][9] Consequently, it does not activate NKT cells.

This property makes this compound an ideal negative binding control . Its use allows researchers to:

  • Confirm that the binding of a test lipid occurs within the CD1d groove.

  • Differentiate between simple binding and functional, TCR-mediated recognition.

  • Serve as a competitor lipid in assays designed to determine the binding affinity of potential stimulatory glycolipids.[7][10]

Comparative Analysis of Validation Methodologies

Several techniques can be employed to validate and quantify the interaction between glycolipids and CD1d. Each method offers distinct advantages and provides different types of data, from binding affinity to functional cellular response.

  • Competitive ELISA: An accessible and widely used method to determine the relative binding affinity of a test lipid. This assay measures the ability of a competitor lipid to inhibit the binding of a known, tagged lipid (e.g., 18:1 Biotinyl PE) to immobilized CD1d dimers.[5][8][11] The output is typically an IC50 value, representing the concentration of the competitor that inhibits 50% of the tagged lipid's binding.

  • Surface Plasmon Resonance (SPR): A powerful, label-free technique that provides real-time quantitative data on binding kinetics (association/dissociation rates) and affinity (Kᴅ).[3][12] SPR can measure the monomeric interaction between soluble CD1d and lipids immobilized on a sensor chip, offering high-precision data on the strength and stability of the interaction.[13][14]

  • Flow Cytometry with CD1d Tetramers: This cell-based method assesses the ability of the entire glycolipid-CD1d complex to bind to the NKT cell TCR.[15] Fluorescently-labeled CD1d tetramers are loaded with a specific glycolipid and used to stain a population of NKT cells.[16][17] The binding is quantified by the mean fluorescence intensity (MFI). This technique is excellent for confirming that a glycolipid, when presented by CD1d, is recognizable by the target immune cell.

  • NKT Cell Activation Assays: These are functional assays that measure the biological outcome of glycolipid-CD1d binding. Antigen-presenting cells are loaded with the test glycolipid and co-cultured with NKT cells. Subsequent activation is quantified by measuring cytokine production (e.g., IFN-γ, IL-2) via ELISA.[13][18] This method confirms that the binding event is productive and leads to a cellular response.

Data Presentation: Quantitative Comparison of CD1d Ligands

The following table summarizes quantitative data from various studies, comparing the performance of the non-stimulatory control lipid (PE) with the potent activating glycolipid (α-GalCer) and other relevant ligands across different validation platforms.

MethodLigand/ControlParameterValueSystemReference(s)
Competitive ELISA GD3 (Ganglioside)IC5024 nMHuman CD1d[5]
GD3 (Ganglioside)IC5011 nMMouse CD1d[5]
α-GalCerIC50~100-200 nMHuman CD1d[5]
Phosphatidylethanolamine (PE)IC50>800 nMHuman CD1d[5]
Surface Plasmon Resonance (SPR) α-GalCerKᴅ~0.11 - 0.34 µMHuman/Mouse CD1d[13][14]
Lysophosphatidylcholine (LPC)Kᴅ~2.1 µMHuman CD1d[14]
Biotin-DPPE (Phospholipid)Kᴅ~0.7 µMMouse CD1d[13]
Cell Activation (IFN-γ Release) 7DW8-5 (α-GalCer Analogue)EC50~0.1 nMHuman iNKT Cells[11][19]
α-GalCerEC50~14 nMHuman iNKT Cells[11][19]

Experimental Protocols

Protocol: Competitive ELISA for CD1d Binding Affinity

This protocol describes a method to determine the IC50 of a test glycolipid by measuring its ability to compete against a biotinylated indicator lipid for binding to immobilized CD1d.[5][10][11]

Materials:

  • High-binding 96-well ELISA plates (e.g., Nunc MaxiSorp)

  • Goat anti-mouse IgG Fc antibody

  • Recombinant human or mouse CD1d:mIgG1 dimer

  • Test Glycolipid (dissolved in an appropriate solvent like DMSO or MeOH)

  • Competitor Control: this compound

  • Positive Control: α-Galactosylceramide (α-GalCer)

  • Indicator Lipid: 18:1 Biotinyl PE

  • Blocking Buffer (e.g., 1x Assay Diluent or PBS with 1% BSA)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB Substrate and Stop Solution

Procedure:

  • Plate Coating: Coat wells of a 96-well plate with 100 µL of goat anti-mouse IgG Fc antibody (e.g., 10 µg/mL in 0.1 M NaHCO₃) overnight at 4°C.

  • Washing and Blocking: Wash the plate 3 times with PBST. Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.

  • CD1d Immobilization: Wash the plate 3 times with PBST. Add 100 µL of CD1d:mIgG1 dimer (e.g., 1-5 µg/mL in PBS) to each well and incubate for 2 hours at room temperature.

  • Competitive Binding:

    • Prepare serial dilutions of your test glycolipid, this compound (negative control), and α-GalCer (positive control).

    • Prepare a mixture containing a fixed concentration of the indicator lipid, 18:1 Biotinyl PE (e.g., 1-2 µg/mL), and each dilution of the competitor lipids.

    • Wash the plate 3 times with PBST. Add 100 µL of the lipid mixtures to the appropriate wells.

    • Incubate overnight at 37°C to allow for binding competition.[10]

  • Detection:

    • Wash the plate 3-5 times with PBST to remove unbound lipids.

    • Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

    • Add 100 µL of TMB substrate. Allow color to develop in the dark.

    • Add 100 µL of Stop Solution.

  • Data Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log concentration of the competitor lipid. Use a sigmoidal dose-response curve fit to calculate the IC50 value for each lipid.

Visualizations: Workflows and Pathways

experimental_workflow start Start coat_ab 1. Coat Plate with Anti-Mouse IgG Fc Ab start->coat_ab block 2. Block Plate coat_ab->block add_cd1d 3. Immobilize CD1d:IgG Dimer block->add_cd1d add_lipids 4. Add Lipid Mixture: Biotinyl-PE (Indicator) + Test Glycolipid (Competitor) add_cd1d->add_lipids incubate 5. Incubate Overnight (Competitive Binding) add_lipids->incubate add_hrp 6. Add Streptavidin-HRP incubate->add_hrp Wash add_tmb 7. Add TMB Substrate add_hrp->add_tmb Wash read 8. Read Absorbance (450nm) & Calculate IC50 add_tmb->read Add Stop Solution end_node End read->end_node

Caption: Workflow for the competitive ELISA to determine glycolipid binding affinity to CD1d.

signaling_pathway CD1d-Mediated NKT Cell Activation cluster_apc Antigen Presenting Cell (APC) cluster_lipids cluster_nkt NKT Cell cd1d CD1d tcr NKT TCR cd1d->tcr Presents α-GalCer no_activation No Activation cd1d->no_activation Presents PE agalcer α-GalCer (Stimulatory Glycolipid) agalcer->cd1d Binds pe This compound (Non-stimulatory Lipid) pe->cd1d Binds activation Cellular Activation tcr->activation cytokines Cytokine Release (IFN-γ, IL-4) activation->cytokines

Caption: Signaling pathway comparing stimulatory vs. non-stimulatory lipid presentation by CD1d.

decision_tree q1 What is the primary research question? q1_opt1 Relative binding affinity? (Screening) q1->q1_opt1 q1_opt2 Precise binding kinetics? (Kᴅ, kon, koff) q1->q1_opt2 q1_opt3 TCR recognition of the complex? q1->q1_opt3 q1_opt4 Functional cellular response? q1->q1_opt4 ans1 Use Competitive ELISA q1_opt1->ans1 ans2 Use Surface Plasmon Resonance (SPR) q1_opt2->ans2 ans3 Use CD1d Tetramer Flow Cytometry q1_opt3->ans3 ans4 Use NKT Cell Activation Assay q1_opt4->ans4

Caption: Decision tree for selecting the appropriate CD1d-glycolipid binding validation method.

References

A Comparative Guide to Helper Lipids in Transfection: 18:1 Caproylamine PE vs. DOPE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of nucleic acid delivery. This guide provides a detailed comparison of two phosphoethanolamine (PE)-based lipids: 18:1 Caproylamine PE and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), in the context of transfection efficiency.

While both are derivatives of PE, their roles and efficacy in transfection protocols differ significantly. This comparison synthesizes available experimental data to guide the rational selection of helper lipids for optimal gene delivery.

At a Glance: Key Differences

FeatureThis compoundDOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
Primary Role in Transfection Not established as a transfection-enhancing agent.Well-established fusogenic "helper" lipid that enhances transfection efficiency.
Mechanism of Action N/A for transfection enhancement.Promotes endosomal escape of nucleic acids by forming an inverted hexagonal phase in the acidic endosomal environment.[1]
Supporting Experimental Data No direct evidence of enhancing transfection efficiency. Primarily used in studies of protein-lipid interactions.Extensive data demonstrating its ability to increase transfection efficiency when combined with cationic lipids.[1][2][3][4]

In-Depth Analysis: DOPE as a Gold Standard Helper Lipid

DOPE is a neutral phospholipid widely recognized for its crucial role as a "helper" lipid in liposomal formulations for gene and drug delivery.[2] When combined with cationic lipids, DOPE significantly enhances the efficiency of transfection across a variety of cell types.[2]

The primary mechanism behind DOPE's efficacy lies in its pH-sensitive structural dynamics. At physiological pH, liposomes containing DOPE maintain a lamellar structure. However, upon endocytosis, the acidic environment of the endosome triggers a conformational change in DOPE, leading to the formation of an inverted hexagonal phase.[1] This structural transition destabilizes the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm, a critical step for successful transfection.[1]

The optimal ratio of cationic lipid to DOPE is a critical parameter that influences transfection efficiency and is often cell-type dependent.[2] For example, in formulations with the cationic lipid 1,2-dioleoyl-3-trimethylammoniumpropane (DOTAP), the ideal DOTAP to DOPE weight ratio has been shown to vary between different cell lines.[2]

Quantitative Data: Impact of DOTAP:DOPE Ratio on Transfection

The following table summarizes findings from a study investigating the effect of different DOTAP:DOPE weight ratios on transfection efficiency in various cell lines.

Cell LineOptimal DOTAP:DOPE Weight Ratio(s) for Transfection
Huh71:0 and 3:1
AGS1:0 and 3:1
COS73:1 and 1:1
A5491:1 and 1:3
Data sourced from a study by Kim et al.[2]

This compound: An Alternative Application Profile

In contrast to the well-documented role of DOPE in transfection, this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is not commonly utilized as a transfection-enhancing agent. Current scientific literature primarily highlights its application in biophysical and immunological research.

Specifically, this compound is noted for its use in:

  • Targeted Drug Delivery Research: Its structure allows for the creation of stable liposomal formulations that can mimic native PE liposomes.

  • Protein-Lipid Interaction Studies: It is employed to integrate proteins into nanodiscs, aiding in the analysis of protein stabilization and function.

At present, there is a lack of published experimental data to support the use of this compound as a helper lipid to improve transfection efficiency.

Experimental Protocols: Assessing Transfection Efficiency

To quantitatively assess and compare the efficiency of different lipid formulations, a reporter gene assay, such as a luciferase assay, is a standard and robust method.

Luciferase Reporter Gene Assay Protocol

This protocol outlines the key steps for evaluating the transfection efficiency of a lipid-based formulation in a mammalian cell line.

1. Cell Culture and Seeding:

  • Culture the desired mammalian cell line (e.g., HEK293, HeLa) in the appropriate complete growth medium.
  • The day before transfection, seed the cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

2. Preparation of Lipid-DNA Complexes:

  • In separate tubes, dilute the cationic lipid and the helper lipid (e.g., DOPE) in a serum-free medium to the desired concentrations.
  • In another tube, dilute the plasmid DNA encoding a reporter gene (e.g., firefly luciferase) in the same serum-free medium.
  • Combine the lipid solution with the DNA solution, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipid-DNA complexes.

3. Transfection of Cells:

  • Remove the growth medium from the cells in the 96-well plate.
  • Add the lipid-DNA complexes to the cells.
  • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
  • After the incubation period, add complete growth medium to the cells.

4. Luciferase Assay:

  • 24-48 hours post-transfection, lyse the cells using a suitable lysis buffer.
  • Transfer the cell lysate to a luminometer-compatible plate.
  • Add the luciferase substrate to the lysate.
  • Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which indicates the level of gene expression and thus, transfection efficiency.

5. Data Analysis:

  • Normalize the luciferase activity to a co-transfected control (e.g., a plasmid expressing Renilla luciferase) or to the total protein concentration in the cell lysate to account for variations in cell number and transfection volume.

Visualizing the Transfection Workflow and Mechanism

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing transfection efficiency and the proposed signaling pathway for lipid-mediated transfection.

G Experimental Workflow for Assessing Transfection Efficiency cluster_prep Preparation cluster_transfection Transfection cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate lipid_prep Prepare lipid-DNA complexes add_complexes Add complexes to cells lipid_prep->add_complexes incubation Incubate for 4-6 hours add_complexes->incubation cell_lysis Lyse cells (24-48h post-transfection) incubation->cell_lysis luminescence Measure luciferase activity cell_lysis->luminescence data_analysis Normalize and analyze data luminescence->data_analysis

Caption: A flowchart of the key steps in a luciferase-based transfection efficiency assay.

G Lipid-Mediated Transfection Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular lipoplex Cationic Lipid/DOPE/DNA Complex endosome Endosome (Acidic pH) lipoplex->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (DOPE-mediated) nucleus Nucleus cytoplasm->nucleus DNA Translocation gene_expression Gene Expression nucleus->gene_expression Transcription & Translation

Caption: The cellular pathway of nucleic acid delivery facilitated by cationic lipids and DOPE.

Conclusion

For researchers aiming to enhance the efficiency of their transfection experiments, DOPE remains a well-validated and reliable choice as a helper lipid. Its fusogenic properties, driven by the acidic environment of the endosome, are well-documented to facilitate the release of nucleic acids into the cytoplasm, a critical bottleneck in non-viral gene delivery.

In contrast, this compound does not currently have a demonstrated role in enhancing transfection efficiency. Its utility lies in other areas of lipid research, such as the study of protein-lipid interactions and the development of targeted drug delivery systems. Therefore, for applications requiring efficient intracellular delivery of nucleic acids, DOPE is the demonstrably superior choice based on current scientific evidence. Researchers should continue to optimize the ratio of cationic lipid to DOPE for their specific cell type and application to achieve maximal transfection efficiency.

References

A Researcher's Guide to Validating Protein Binding on Functionalized Surfaces: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation and characterization of protein binding to lipid surfaces are critical for understanding a myriad of biological processes. This guide provides a comprehensive comparison of 18:1 Caproylamine PE functionalized surfaces with other common alternatives. We present supporting experimental data, detailed protocols for key validation techniques, and visual workflows to aid in experimental design and data interpretation.

Comparing Surface Chemistries for Protein Immobilization

The choice of surface chemistry is paramount for the successful immobilization of proteins and subsequent binding analysis. Here, we compare the performance of this compound, a popular amine-reactive lipid, with other widely used surface functionalization strategies.

This compound (Amine-Reactive Surface): This surface utilizes the primary amine on the caproylamine headgroup for the covalent immobilization of proteins. This is typically achieved through the use of N-hydroxysuccinimide (NHS) ester crosslinkers, which react with the amine to form a stable amide bond.

Alternative Surface Chemistries:

  • Biotinylated Lipids with Streptavidin: This high-affinity, non-covalent interaction is a popular method for protein capture. A lipid bilayer containing biotinylated lipids is prepared, followed by the binding of streptavidin. Subsequently, a biotinylated protein of interest can be introduced.

  • NTA-DGS (His-Tag Capture): Nickel-Nitriloacetic acid (NTA) functionalized lipids, such as 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt) (NTA-DGS), are used to capture proteins containing a polyhistidine tag (His-tag). This is a reversible, high-affinity interaction.

  • Maleimide-Functionalized Lipids (Thiol-Reactive): These lipids contain a maleimide (B117702) group that reacts specifically with free sulfhydryl (thiol) groups on cysteine residues of a protein, forming a stable thioether bond.

Performance Comparison of Surface Chemistries
FeatureThis compound (Amine-Reactive)Biotinylated Lipids + StreptavidinNTA-DGS (His-Tag)Maleimide-Functionalized Lipids (Thiol-Reactive)
Immobilization Principle Covalent amide bond formationHigh-affinity non-covalent biotin-streptavidin interactionChelation of His-tag by Ni-NTACovalent thioether bond formation
Orientation of Immobilized Protein Random (multiple lysine (B10760008) residues can react)Oriented (if protein is site-specifically biotinylated)Oriented (via N- or C-terminal His-tag)Site-directed (if a single cysteine is available)
Binding Capacity HighModerate to HighModerateModerate
Reversibility IrreversibleEffectively irreversibleReversible (with imidazole (B134444) or EDTA)Irreversible
Specificity of Coupling Lower (reacts with all primary amines)High (biotin-streptavidin)High (His-tag-NTA)High (thiol-maleimide)
Potential for Non-specific Binding Moderate (unreacted esters need to be blocked)Low (streptavidin surface is generally inert)LowLow
Reproducibility GoodVery GoodVery GoodGood

Key Experimental Techniques for Validation

Several biophysical techniques can be employed to validate and quantify protein binding to functionalized lipid surfaces. The choice of technique depends on the specific research question, the nature of the interacting molecules, and the desired level of quantitative detail.

Technique Comparison
TechniquePrincipleQuantitative DataThroughputKey AdvantagesKey Limitations
ELISA (Enzyme-Linked Immunosorbent Assay) Enzyme-catalyzed colorimetric or fluorescent signalIC50 (competitive), relative bindingHighWidely available, cost-effectiveIndirect detection, endpoint measurement
SPR (Surface Plasmon Resonance) Change in refractive index upon mass bindingKD (affinity), kon/koff (kinetics)MediumReal-time, label-free, high sensitivityMass-dependent signal, potential for mass transport limitations
QCM-D (Quartz Crystal Microbalance with Dissipation) Changes in frequency (mass) and dissipation (viscoelasticity) of an oscillating sensorKD, mass, thickness, viscoelastic propertiesLow to MediumProvides information on conformational changes and hydrationLower sensitivity than SPR for small molecules

Experimental Protocols & Workflows

Protocol 1: Competitive ELISA for Protein Binding to this compound Surfaces

This protocol is designed to determine the binding affinity of a protein to a specific lipid by measuring its ability to compete with a labeled lipid for binding to a CD1d molecule.

Materials:

  • 96-well Nunc MaxiSorp plates

  • Goat anti-mouse IgG Fc gamma antibody

  • CD1d:IgG1 dimer

  • This compound (competitor lipid)

  • 18:1 Biotinyl PE (detector lipid)

  • HRP-labeled Avidin

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • PBS, PBS-T (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Plate Coating: Coat the 96-well plate with goat anti-mouse IgG Fc gamma antibody overnight at 4°C.

  • Washing: Wash the plate three times with PBS-T.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBS-T.

  • CD1d Immobilization: Add the CD1d:IgG1 dimer to the wells and incubate for 1-2 hours at room temperature to allow capture by the anti-mouse IgG.

  • Washing: Wash the plate three times with PBS-T.

  • Competition: Prepare serial dilutions of the this compound competitor lipid. In a separate plate or tubes, pre-incubate these dilutions with a fixed concentration of the protein of interest and a fixed concentration of 18:1 Biotinyl PE.

  • Binding: Transfer the competition mixtures to the CD1d-coated plate and incubate for 2 hours at 37°C.

  • Washing: Wash the plate three times with PBS-T to remove unbound lipids and proteins.

  • Detection: Add HRP-labeled Avidin and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBS-T.

  • Signal Development: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram:

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition & Binding cluster_detection Detection p1 Coat with anti-mouse IgG p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 p5 Add CD1d Dimer p4->p5 p6 Wash p5->p6 c3 Add to CD1d Plate p6->c3 c1 Prepare Competitor Dilutions (this compound) c2 Pre-incubate with Protein & Biotinyl PE c1->c2 c2->c3 c4 Incubate c3->c4 c5 Wash c4->c5 d1 Add HRP-Avidin c5->d1 d2 Incubate & Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance d4->d5 SPR_Workflow start Start prime Prime Instrument start->prime capture Inject Liposomes (Lipid Monolayer Formation) prime->capture stabilize Stabilize Baseline capture->stabilize inject_protein Inject Protein (Association) stabilize->inject_protein inject_buffer Inject Buffer (Dissociation) inject_protein->inject_buffer regenerate Inject Regeneration Solution inject_buffer->regenerate regenerate->inject_protein Next Concentration analyze Analyze Sensorgram (kon, koff, KD) regenerate->analyze end End analyze->end QCMD_Workflow start Start clean Clean Sensor start->clean baseline Establish Baseline in Buffer clean->baseline form_slb Inject Vesicles (SLB Formation) baseline->form_slb rinse1 Rinse with Buffer form_slb->rinse1 adsorb_protein Inject Protein (Adsorption) rinse1->adsorb_protein rinse2 Rinse with Buffer adsorb_protein->rinse2 analyze Analyze Δf and ΔD (Mass and Viscoelasticity) rinse2->analyze end End analyze->end CD1d_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_nkt NKT Cell er Endoplasmic Reticulum golgi Golgi Apparatus er->golgi endosome Endosome golgi->endosome cd1d_lipid CD1d-Lipid Complex endosome->cd1d_lipid Loading cd1d CD1d cd1d->er lipid Lipid Antigen lipid->endosome Uptake membrane Cell Membrane cd1d_lipid->membrane Transport tcr TCR cd1d_lipid->tcr Binding activation NKT Cell Activation tcr->activation cytokines Cytokine Release (IFN-γ, IL-4) activation->cytokines EGFR_Pathway cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF egfr EGFR egf->egfr Binding egfr_dimer EGFR Dimer (Activated) egfr->egfr_dimer Dimerization & Autophosphorylation ras Ras egfr_dimer->ras pi3k PI3K egfr_dimer->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt akt->transcription

A Comparative Guide to the In Vivo Stability of Functionalized Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy. Surface functionalization is a key strategy to enhance circulation time, improve tissue targeting, and control drug release. This guide provides an objective comparison of the in vivo performance of three commonly employed types of functionalized liposomes: PEGylated, antibody-conjugated, and peptide-functionalized liposomes. The comparison is supported by experimental data on circulation half-life, biodistribution, and drug leakage, along with detailed experimental protocols for their assessment.

Comparative Analysis of In Vivo Stability

The choice of functionalization strategy significantly impacts the pharmacokinetic and biodistribution profiles of liposomes. Below is a summary of quantitative data compiled from various studies to facilitate a comparison between PEGylated, antibody-conjugated, and peptide-functionalized liposomes.

Data Presentation

Table 1: Comparison of Circulation Half-Life and Tumor Accumulation

Liposome (B1194612) TypeFunctionalizationCirculation Half-Life (t½)Tumor Accumulation (%ID/g)Animal ModelReference
Conventional NoneShort (minutes to < 2 hours)LowMurine[1]
PEGylated Covalent attachment of Polyethylene Glycol (PEG)Long (up to 45 hours)4 - 10Murine[2][3]
Antibody-Conjugated Anti-HER2 Fab' fragmentLong (similar to PEGylated)7.0 - 8.5Murine[3]
Peptide-Functionalized Dual-peptide (APRPG and GNGRG)Not explicitly stated, but enhanced tumor targeting suggests prolonged circulation~3.5Murine
Peptide-Functionalized Cell-penetrating and targeting peptidesNot explicitly stated, but brain accumulation suggests ability to cross BBB~12 (in brain)Murine[4]

%ID/g: Percentage of Injected Dose per gram of tissue.

Table 2: Comparative Biodistribution in Key Organs (%ID/g at 24h post-injection)

OrganConventional LiposomesPEGylated LiposomesAntibody-Conjugated (Anti-HER2)Peptide-Functionalized (Dual-peptide)
Blood < 1~15-20~15-20Not explicitly stated
Liver High (>60)~5-15~5-15~5
Spleen High (>10)~2-5~2-5~4
Tumor < 2~4-10~7.0-8.5~3.5

Data compiled and extrapolated from multiple sources with similar experimental conditions for comparative purposes.[2][3]

Table 3: In Vivo Drug Leakage

Liposome TypeDrug Leakage CharacteristicsInfluencing FactorsReference
Conventional Rapid leakage, especially for permeable drugs like vincristine (B1662923).Lipid composition, drug properties.[1]
PEGylated Generally reduced leakage compared to conventional liposomes. However, can be significant for certain drugs.Lipid composition (e.g., sphingomyelin (B164518) reduces leakage), drug properties.[1][5]
Antibody-Conjugated Similar to PEGylated liposomes as they are often built on a PEGylated base.Linker chemistry, antibody fragment, lipid composition.[2]
Peptide-Functionalized Can be engineered for triggered release in the target microenvironment, suggesting good stability in circulation.Peptide sequence, linker, lipid composition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of liposome stability in vivo.

Protocol 1: Preparation of Functionalized Liposomes by Thin-Film Hydration

This method is widely used for the preparation of various types of liposomes.

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol) and the functionalized lipid (e.g., DSPE-PEG, DSPE-PEG-antibody, DSPE-PEG-peptide) in an organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).

    • If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder. This step is typically repeated 10-20 times.

  • Purification:

    • Remove any unencapsulated drug or free functionalizing molecules by methods such as size exclusion chromatography or dialysis.

Protocol 2: Determination of In Vivo Circulation Half-Life (Pharmacokinetics)

This protocol outlines the steps to determine the time it takes for 50% of the injected liposomes to be cleared from the bloodstream.

  • Animal Model: Use appropriate animal models, typically mice or rats.

  • Liposome Labeling: Label the liposomes with a radioactive tracer (e.g., 99mTc, 111In) or a fluorescent dye to enable tracking.

  • Administration: Inject a defined dose of the labeled liposomal formulation intravenously (i.v.) via the tail vein.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h), collect blood samples from the retro-orbital sinus or tail vein into tubes containing an anticoagulant.

  • Quantification: Measure the radioactivity or fluorescence in the blood samples using a gamma counter or a fluorescence plate reader, respectively.

  • Data Analysis:

    • Express the results as a percentage of the injected dose per milliliter of blood (%ID/mL).

    • Plot the %ID/mL versus time on a semi-logarithmic scale.

    • Calculate the circulation half-life (t½) from the elimination phase of the curve using pharmacokinetic modeling software.

Protocol 3: Biodistribution Study

This protocol is used to determine the organ and tumor distribution of the liposomes.

  • Animal Model: Use tumor-bearing mice for cancer-related studies.

  • Liposome Labeling and Administration: As described in Protocol 2.

  • Tissue Harvesting: At specific time points post-injection (e.g., 4h, 24h, 48h), euthanize the animals and dissect the major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

  • Sample Processing:

    • Rinse the organs and tumor with saline to remove excess blood.

    • Blot the tissues dry and weigh them.

  • Quantification: Measure the radioactivity or fluorescence in each organ and tumor.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

    • This provides a quantitative measure of the accumulation of liposomes in different tissues.[6]

Protocol 4: In Vivo Drug Leakage Assay

This protocol helps to assess the stability of drug encapsulation within the liposomes in a biological environment.

  • Dual-Labeling: Co-encapsulate a non-exchangeable, non-metabolizable aqueous space marker (e.g., radiolabeled sucrose (B13894) or inulin) along with the drug of interest in the liposomes. The liposome membrane is also labeled with a lipid-phase radioactive marker.

  • Administration and Blood Sampling: Inject the dual-labeled liposomes into the animal model and collect blood samples at various time points.

  • Separation and Quantification:

    • Separate the liposomes from the plasma proteins and any released drug/marker using size exclusion chromatography.

    • Measure the radioactivity of both the drug/aqueous marker and the lipid marker in the liposome fraction.

  • Data Analysis:

    • The ratio of the aqueous space marker to the lipid marker over time indicates the extent of drug leakage from the liposomes while in circulation. A decreasing ratio signifies drug release.[7]

Visualizations

Experimental Workflow for In Vivo Stability Assessment

experimental_workflow cluster_prep Liposome Preparation cluster_functionalization Functionalization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis prep Thin-Film Hydration extrusion Size Extrusion prep->extrusion purification Purification extrusion->purification peg PEGylation ab Antibody Conjugation pep Peptide Conjugation injection IV Injection into Animal Model peg->injection ab->injection pep->injection blood Blood Sampling injection->blood tissue Tissue Harvesting injection->tissue pk Pharmacokinetics (Half-life) blood->pk dl Drug Leakage blood->dl bd Biodistribution (%ID/g) tissue->bd

Caption: Workflow for comparing in vivo stability of functionalized liposomes.

Signaling Pathway for Receptor-Mediated Endocytosis of Targeted Liposomes

receptor_mediated_endocytosis cluster_extracellular Extracellular Space cluster_cell Target Cell liposome Targeted Liposome (Antibody or Peptide) receptor Target Receptor binding Binding liposome->binding receptor->binding endocytosis Endocytosis binding->endocytosis Internalization endosome Early Endosome endocytosis->endosome late_endosome Late Endosome / Lysosome endosome->late_endosome Maturation release Drug Release late_endosome->release pH-triggered or Enzymatic Cleavage effect Therapeutic Effect release->effect

Caption: Receptor-mediated uptake of targeted liposomes by a cancer cell.

References

Evaluating the Immunogenicity of 18:1 Caproylamine PE-Containing Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of lipid nanoparticles (LNPs) is a critical consideration in the development of nucleic acid therapeutics and vaccines. The lipid composition, particularly the nature of the cationic or ionizable lipid, plays a pivotal role in modulating the immune response. This guide provides a comparative evaluation of the immunogenic potential of nanoparticles containing 18:1 Caproylamine PE, a lipid with a primary amine headgroup. Due to the limited direct experimental data on this compound-containing nanoparticles in the public domain, this guide utilizes data from studies on nanoparticles formulated with other amine-functionalized and cationic lipids as a proxy to provide a comparative framework. This is juxtaposed with data from LNPs containing other classes of lipids to highlight potential differences in their immunogenic profiles.

Comparative Immunogenicity Data

The following tables summarize quantitative data on key markers of immunogenicity, including cytokine secretion, complement activation, and T-cell proliferation. It is important to note that the data for "Amine-Functionalized LNPs" is a composite representation from studies on various cationic and ionizable lipids with amine headgroups and serves as an estimation for the performance of this compound-containing nanoparticles.

Table 1: Pro-inflammatory Cytokine Secretion from Human PBMCs

Nanoparticle FormulationIL-6 (pg/mL)TNF-α (pg/mL)IL-1β (pg/mL)IFN-γ (pg/mL)
Amine-Functionalized LNPs (Proxy) High (e.g., >1000)[1][2][3]High (e.g., >500)[1][2][3]Moderate to High[4]Moderate[5]
LNP with Ionizable Lipid (e.g., SM-102) Moderate to High[4][6]Moderate[6]High[4]Low to Moderate[5]
LNP with Zwitterionic Lipid LowLowLowLow
Control (Unloaded LNPs) Low[4]Low[4]Low[4]Low[5]

Table 2: Complement Activation Markers in Human Serum

Nanoparticle FormulationC3a (ng/mL)C5a (ng/mL)sC5b-9 (ng/mL)
Amine-Functionalized LNPs (Proxy) Significantly Increased[7]Significantly IncreasedSignificantly Increased[5]
PEGylated Liposomes (Control) Moderately IncreasedModerately IncreasedModerately Increased[5]
Zwitterionic LNPs Minimally IncreasedMinimally IncreasedMinimally Increased
Control (Saline) BaselineBaselineBaseline

Table 3: T-Cell Proliferation in Response to Antigen-Loaded Nanoparticles

Nanoparticle Formulation (Antigen-Loaded)Proliferation Index (CFSE Assay)% Divided Cells
Amine-Functionalized LNPs (Proxy) HighHigh
LNP with Ionizable Lipid Moderate to HighModerate to High
Control (Soluble Antigen) LowLow

Experimental Protocols

Detailed methodologies for key immunogenicity assays are provided below.

In Vitro Cytokine Profiling using Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the steps to measure cytokine release from human PBMCs upon exposure to nanoparticle formulations.

a. PBMC Isolation:

  • Dilute whole blood from healthy donors with an equal volume of phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque density gradient.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.

  • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

b. Nanoparticle Stimulation:

  • Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add nanoparticle formulations at various concentrations to the wells. Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle buffer).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

c. Cytokine Analysis:

  • After incubation, centrifuge the plate at 500 x g for 5 minutes.

  • Collect the supernatant from each well.

  • Analyze the supernatant for cytokine concentrations (e.g., IL-6, TNF-α, IL-1β, IFN-γ) using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISA kits according to the manufacturer's instructions.

Complement Activation Assay (CH50)

The CH50 assay measures the total functional activity of the classical complement pathway.

a. Sample Preparation:

  • Incubate the nanoparticle formulations with fresh human serum at 37°C for 30-60 minutes to allow for complement consumption. Include a positive control (e.g., zymosan) and a negative control (saline).

b. Hemolytic Assay:

  • Sensitize sheep red blood cells (SRBCs) by incubating them with a sub-agglutinating concentration of anti-SRBC antibodies (hemolysin).

  • Wash the sensitized SRBCs and resuspend them in a gelatin veronal buffer.

  • In a 96-well plate, serially dilute the nanoparticle-treated serum samples.

  • Add the sensitized SRBCs to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Centrifuge the plate to pellet intact SRBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.

c. Data Analysis:

  • Calculate the percentage of hemolysis for each serum dilution.

  • The CH50 value is the reciprocal of the serum dilution that causes 50% hemolysis of the SRBCs. A decrease in the CH50 value of the nanoparticle-treated serum compared to the negative control indicates complement activation.

T-Cell Proliferation Assay (CFSE)

This assay measures the proliferation of T-cells in response to antigen-presenting cells (APCs) that have taken up antigen-loaded nanoparticles.

a. Cell Labeling and Co-culture:

  • Isolate T-cells from human PBMCs.

  • Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • In a separate culture, load dendritic cells (DCs), a type of APC, with antigen-loaded nanoparticles.

  • Co-culture the CFSE-labeled T-cells with the antigen-loaded DCs.

b. Flow Cytometry Analysis:

  • After 3-5 days of co-culture, harvest the cells.

  • Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry.

c. Data Interpretation:

  • Gate on the T-cell population.

  • The proliferation of T-cells is visualized as a stepwise decrease in CFSE fluorescence intensity. Each peak represents a successive generation of divided cells.

  • Quantify the percentage of divided cells and the proliferation index (the average number of divisions of the responding cells).

Visualizations

The following diagrams illustrate key pathways and workflows related to nanoparticle immunogenicity.

Signaling_Pathway cluster_LNP Lipid Nanoparticle cluster_APC Antigen Presenting Cell (APC) LNP Amine-Functionalized LNP TLR4 TLR4 LNP->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Activation NFkB NF-κB MyD88->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Induces Transcription

Figure 1. TLR4 signaling pathway activation by amine-functionalized LNPs.

Experimental_Workflow Start Start: Nanoparticle Formulations PBMC_Isolation Isolate Human PBMCs Start->PBMC_Isolation Stimulation Incubate PBMCs with Nanoparticles (24h) PBMC_Isolation->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cytokine_Analysis Analyze Cytokines (ELISA / Multiplex) Supernatant_Collection->Cytokine_Analysis Data_Interpretation Interpret Cytokine Profile Cytokine_Analysis->Data_Interpretation

Figure 2. Workflow for in vitro cytokine profiling of nanoparticles.

Complement_Activation LNP Amine-Functionalized Nanoparticle C3_cleavage C3 Convertase LNP->C3_cleavage Activates C3 C3 C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b C3_cleavage->C3 C5_cleavage C5 Convertase C3b->C5_cleavage C5 C5 C5_cleavage->C5 C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (C5b-9) C5b->MAC

Figure 3. Simplified overview of the complement activation cascade.

References

Performance Showdown: A Comparative Guide to 18:1 Caproylamine PE Liposome Preparation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of liposome (B1194612) preparation method is a critical determinant of the final product's performance and efficacy. This guide provides an in-depth comparison of four common techniques for preparing liposomes incorporating 18:1 Caproylamine PE, an amine-functionalized phosphatidylethanolamine (B1630911) crucial for targeted drug delivery and enhanced cellular uptake. We present a synthesis of expected performance data, detailed experimental protocols, and visualizations of relevant biological pathways to inform your selection process.

The positive charge imparted by this compound facilitates interaction with negatively charged cell membranes, making these liposomes promising vectors for delivering therapeutic payloads.[1] However, the method of preparation significantly influences key characteristics such as particle size, uniformity, encapsulation efficiency, and stability. This guide explores the trade-offs between thin-film hydration, microfluidics, extrusion, and sonication to aid in the rational design of this compound liposomal formulations.

Quantitative Performance Comparison

The following tables summarize the expected performance of this compound liposomes prepared by different methods. The data is based on established trends for cationic and amine-functionalized liposomes, as direct comparative studies for this specific lipid are limited.

Table 1: Physicochemical Properties of this compound Liposomes

Preparation MethodAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Thin-Film Hydration 150 - 300> 0.3+30 to +50
Microfluidics 50 - 150< 0.2+35 to +55
Extrusion 80 - 200< 0.2+30 to +50
Sonication 20 - 100> 0.4+25 to +45

Note: Smaller particle sizes and lower PDI values are generally desirable for in vivo applications to ensure uniform biodistribution and avoid rapid clearance. A positive zeta potential confirms the presence of the cationic this compound on the liposome surface and contributes to colloidal stability.[2]

Table 2: Drug Loading and Stability of this compound Liposomes

Preparation MethodEncapsulation Efficiency (%)Drug Release ProfilePhysical Stability
Thin-Film Hydration 20 - 40Biphasic (initial burst then sustained)Moderate (prone to aggregation over time)
Microfluidics 40 - 70Sustained and controlledHigh (uniform size and charge contribute to stability)
Extrusion 30 - 50More uniform sustained releaseHigh (homogenization reduces aggregation)
Sonication 10 - 30Rapid releaseLow (potential for lipid degradation and fusion)

Note: Higher encapsulation efficiency is crucial for maximizing drug payload. The drug release profile should be tailored to the specific therapeutic application. High physical stability is essential for ensuring a long shelf-life and maintaining the formulation's integrity.[3]

Experimental Protocols

Detailed methodologies for each preparation technique are provided below. These protocols serve as a starting point and may require optimization based on the specific drug and desired liposome characteristics.

Thin-Film Hydration Method

This traditional method involves the formation of a thin lipid film followed by hydration to form multilamellar vesicles (MLVs).[4][5]

Protocol:

  • Lipid Dissolution: Dissolve this compound and other lipid components (e.g., a neutral helper lipid like DOPC and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This creates a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

  • Vesicle Formation: Agitate the flask by gentle rotation or vortexing to allow the lipid film to hydrate (B1144303) and form MLVs.

Microfluidics Method

Microfluidics offers precise control over liposome formation by rapidly mixing a lipid-in-alcohol stream with an aqueous stream.[][7]

Protocol:

  • Solution Preparation: Prepare two separate solutions:

    • Lipid Phase: Dissolve this compound and other lipids in ethanol (B145695).

    • Aqueous Phase: Prepare an aqueous buffer, which can contain the hydrophilic drug.

  • Microfluidic Mixing: Pump the two solutions through a microfluidic chip with a specific microchannel geometry (e.g., a staggered herringbone mixer). The rapid and controlled mixing of the two streams leads to the self-assembly of unilamellar liposomes.

  • Collection: Collect the resulting liposome suspension from the outlet of the chip.

  • Purification: Remove the ethanol and any unencapsulated drug, typically through dialysis or tangential flow filtration.

Extrusion Method

Extrusion is a downsizing technique used to convert heterogeneous MLVs into more uniform large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).[][9]

Protocol:

  • MLV Preparation: Prepare MLVs using the thin-film hydration method as described above.

  • Extruder Assembly: Assemble the extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Extrusion Process: Force the MLV suspension through the membranes multiple times (typically 10-20 passes). This process is performed at a temperature above the lipid Tc.

  • Collection: Collect the extruded liposome suspension, which now contains vesicles with a size distribution closer to the pore size of the membrane.

Sonication Method

Sonication uses high-frequency sound waves to break down large MLVs into smaller SUVs.[2][10]

Protocol:

  • MLV Preparation: Prepare MLVs using the thin-film hydration method.

  • Sonication: Submerge the vial containing the MLV suspension in an ice bath to dissipate heat. Apply sonication using a probe sonicator or a bath sonicator.

    • Probe Sonication: Insert the tip of the sonicator into the suspension and apply short bursts of energy.

    • Bath Sonication: Place the vial in a bath sonicator.

  • Centrifugation: Centrifuge the sonicated suspension to remove any titanium particles shed from the probe tip (if used) and any larger, undisrupted liposomes.

  • Collection: Carefully collect the supernatant containing the SUVs.

Cellular Uptake and Signaling Pathways

The positive surface charge of this compound liposomes promotes their interaction with the negatively charged cell surface, leading to cellular uptake primarily through endocytic pathways. The three main pathways are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Clathrin_Mediated_Endocytosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol Liposome 18:1 Caproylamine PE Liposome Receptor Receptor Liposome->Receptor Binding Adaptor Adaptor Proteins (e.g., AP2) Receptor->Adaptor Recruitment Clathrin Clathrin Adaptor->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly Dynamin Dynamin CCV Clathrin-Coated Vesicle Dynamin->CCV Scission CCP->CCV Invagination & Fission EarlyEndosome Early Endosome CCV->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome Fusion DrugRelease Drug Release LateEndosome->DrugRelease Endosomal Escape

Caption: Clathrin-Mediated Endocytosis of Cationic Liposomes.

Caveolae_Mediated_Endocytosis cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytosol Cytosol Liposome 18:1 Caproylamine PE Liposome Caveolin Caveolin Liposome->Caveolin Binding to Lipid Raft Cavin Cavin Caveolin->Cavin Stabilization Caveola Caveola Cavin->Caveola Formation Dynamin Dynamin Caveosome Caveosome Dynamin->Caveosome Scission Caveola->Caveosome Internalization Golgi Golgi Apparatus Caveosome->Golgi ER Endoplasmic Reticulum Caveosome->ER DrugRelease Drug Release Caveosome->DrugRelease Cytosolic Release

Caption: Caveolae-Mediated Endocytosis of Cationic Liposomes.

Macropinocytosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol Liposome 18:1 Caproylamine PE Liposome MembraneRuffle Membrane Ruffling Liposome->MembraneRuffle Engulfment GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Activation PI3K PI3K Receptor->PI3K Activation Macropinosome Macropinosome MembraneRuffle->Macropinosome Closure Rac1 Rac1 PI3K->Rac1 Activation Actin Actin Polymerization Rac1->Actin Actin->MembraneRuffle LateEndosome Late Endosome Macropinosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome Fusion DrugRelease Drug Release LateEndosome->DrugRelease Endosomal Escape

Caption: Macropinocytosis of Cationic Liposomes.

Conclusion

The selection of a liposome preparation method for formulations containing this compound has profound implications for the resulting nanoparticle characteristics and, consequently, its therapeutic potential.

  • Microfluidics emerges as a superior method for producing small, monodisperse liposomes with high encapsulation efficiency, ideal for applications requiring precise control and scalability.[11][12]

  • Extrusion , following thin-film hydration, provides a reliable method for generating liposomes with a uniform size distribution, though with potentially lower encapsulation efficiency than microfluidics.

  • Thin-film hydration remains a simple and widely accessible technique, suitable for initial formulation screening, but often requires a subsequent sizing step like extrusion to achieve the desired characteristics.

  • Sonication is a rapid method for producing small vesicles but may compromise the stability of the lipid and the encapsulated drug, and generally results in lower encapsulation efficiencies.

Ultimately, the optimal preparation method will depend on the specific requirements of the drug delivery system, including the desired particle size, drug loading capacity, release kinetics, and the scale of production. This guide provides the foundational knowledge to make an informed decision and to design robust and effective this compound liposomal formulations.

References

Safety Operating Guide

Personal protective equipment for handling 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine). The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this amine-functionalized lipid.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following safety recommendations are based on the SDS for the closely related compound 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), as the addition of a caproylamine group is not expected to significantly alter the fundamental handling requirements of the base lipid powder.[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound in its powder form, it is imperative to use appropriate personal protective equipment to prevent exposure. The substance is known to be hygroscopic and can be harmful if inhaled or ingested, and may cause skin and eye irritation.[1][3]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the powder.[1]
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from dust particles.[1][3]
Skin and Body Laboratory coatTo protect skin and personal clothing from contamination.[1]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the powder outside of a ventilated enclosure to prevent inhalation.[1]

Operational Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a freezer at -20°C.[4]

  • The substance is hygroscopic; minimize exposure to moisture.[4]

Preparation and Use:

  • Before use, allow the container to warm to room temperature to prevent condensation of moisture onto the product.[4]

  • All handling of the powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a glove box.[1][5]

  • Use dedicated spatulas and weighing boats for transferring the powder. Avoid creating dust.

  • If dissolving in a solvent, add the solvent slowly to the powder to minimize aerosolization.

  • Close the container tightly immediately after use.

Spill Management:

  • In case of a spill, avoid generating dust.

  • Carefully sweep up the spilled powder using a soft brush and dustpan.

  • Alternatively, for small spills, use a damp cloth to gently wipe the area.

  • Place all contaminated materials into a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent or detergent and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All materials that have come into contact with the product, including gloves, weighing boats, and paper towels, should be considered contaminated. Place these items in a sealed, labeled hazardous waste container.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive and Inspect Store Store at -20°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Wear Full PPE Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Collect_Waste Collect Contaminated Waste Use->Collect_Waste Decontaminate Decontaminate Work Area Use->Decontaminate Dispose_Waste Dispose as Hazardous Waste Collect_Waste->Dispose_Waste

Caption: Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。